molecular formula C10H11NO3 B8745226 5-(Phenoxymethyl)-1,3-oxazolidin-2-one CAS No. 19111-20-7

5-(Phenoxymethyl)-1,3-oxazolidin-2-one

Cat. No.: B8745226
CAS No.: 19111-20-7
M. Wt: 193.20 g/mol
InChI Key: FGGFJGCTPLMHDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Phenoxymethyl)-1,3-oxazolidin-2-one is a chemical compound featuring the 1,3-oxazolidin-2-one ring system, a scaffold recognized in medicinal chemistry for its diverse biological activities. The core structure is shared with compounds that have been investigated for their central nervous system (CNS) effects, particularly as skeletal muscle relaxants . For instance, the patent literature describes the synthesis and utility of this compound and its derivatives, linking the 5-phenoxymethyl-2-oxazolidinone structure to potential pharmacological applications such as anticonvulsant and tranquilizing agents . The 1,3-oxazolidin-2-one core is a versatile building block in organic synthesis and drug discovery. Research into similar compounds demonstrates that this heterocycle can serve as a key pharmacophore in the development of enzyme inhibitors. For example, a structurally complex oxazolidinone derivative has been studied in complex with tryptase beta-2, illustrating the potential for this class of molecules to interact with protease targets . This highlights the value of 5-(Phenoxymethyl)-1,3-oxazolidin-2-one as a starting material or intermediate for researchers designing and synthesizing novel bioactive molecules. Thermochemical data for closely related analogues, such as 3-phenyl-5-phenoxymethyl-2-oxazolidinone, are available, providing researchers with insights into the stability and energetic properties of these compounds . 5-(Phenoxymethyl)-1,3-oxazolidin-2-one is provided for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

19111-20-7

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

5-(phenoxymethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C10H11NO3/c12-10-11-6-9(14-10)7-13-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)

InChI Key

FGGFJGCTPLMHDU-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)N1)COC2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 5-(Phenoxymethyl)-1,3-oxazolidin-2-one: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Status of the Oxazolidinone Core

In the landscape of modern drug discovery, certain molecular frameworks consistently emerge in a multitude of successful therapeutic agents. These are often referred to as "privileged structures" due to their ability to interact with diverse biological targets. The 1,3-oxazolidin-2-one ring is a quintessential example of such a scaffold, most famously represented by the antibiotic Linezolid, the first of its class to gain FDA approval in 2000.[1] This five-membered heterocyclic system is a bioisostere for functionalities like amides and carbamates, offering improved metabolic stability and pharmacokinetic properties.

This guide focuses on a specific, highly versatile member of this family: 5-(Phenoxymethyl)-1,3-oxazolidin-2-one . This molecule and its derivatives serve as a cornerstone for developing agents with a wide spectrum of pharmacological activities, from central nervous system (CNS) depressants to potential antimicrobial and anti-inflammatory drugs.[2] We will dissect its chemical architecture, explore robust synthetic pathways, and delve into its proven and potential applications, providing researchers and drug development professionals with a comprehensive understanding of this important chemical entity.

Part 1: Physicochemical and Structural Characterization

A thorough understanding of a molecule's fundamental properties is the bedrock of its application in research and development. This section details the structural identity, physicochemical characteristics, and the spectroscopic signature of 5-(phenoxymethyl)-1,3-oxazolidin-2-one and its key derivatives.

Chemical Structure and Stereochemistry

The core structure features a 1,3-oxazolidin-2-one ring substituted at the 5-position with a phenoxymethyl group. A critical feature is the chiral center at the C5 carbon, meaning the molecule can exist as (R) and (S) enantiomers. This stereochemistry is often pivotal for biological activity.[3] The nitrogen at the N3 position is a key point for derivatization, with the N-H parent compound being a primary building block and N-substituted analogues (e.g., N-phenyl) being common subjects of study.

chemical_structures Figure 1: Chemical Structures cluster_parent Parent Structure (N-H) cluster_nphenyl N-Phenyl Derivative p_img p_img np_img np_img

Caption: Figure 1: Structures of the parent compound and an N-phenyl derivative.

Physicochemical Properties

The properties of these compounds can be summarized for comparative analysis. The data below is for the well-documented N-phenyl derivative, which serves as a representative example.

PropertyValue (for N-Phenyl Derivative)Source
IUPAC Name 5-(phenoxymethyl)-3-phenyl-1,3-oxazolidin-2-onePubChem[4]
CAS Number 1226-26-2PubChem[4]
Molecular Formula C₁₆H₁₅NO₃PubChem[4]
Molecular Weight 269.29 g/mol PubChem[4]
XLogP3 3.2PubChem[4]
Appearance White to almost white crystalline powderInferred from related compounds[5][6]
Solubility Practically insoluble in water; soluble in alcohol, chloroformInferred from related compounds[5][6]
The Scientific Fingerprint: Spectroscopic Analysis

Spectroscopic data provides an unambiguous identity for a compound and offers insights into its electronic and structural environment.

  • Infrared (IR) Spectroscopy: The most prominent feature is a strong absorption band typically observed between 1740-1760 cm⁻¹ , which is characteristic of the carbonyl (C=O) stretch within the five-membered cyclic carbamate (oxazolidinone) ring. Other key signals include C-O-C stretching from the ether linkage and aromatic C-H and C=C bands.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton spectrum is highly informative. Protons on the phenoxy and N-phenyl rings will appear in the aromatic region (~6.8-7.6 ppm). The protons on the oxazolidinone ring are diastereotopic; the two protons of the -CH₂-N group (C4) and the two protons of the -CH₂-O-Ar group will each appear as distinct multiplets. The single proton at the chiral center (C5) will also be a multiplet, typically around 4.8-5.2 ppm, with its coupling constants providing stereochemical information.

    • ¹³C NMR: The carbonyl carbon provides a characteristic signal in the downfield region, typically ~155-160 ppm .[7] Aromatic carbons will resonate between ~115-160 ppm. The aliphatic carbons of the oxazolidinone ring (C4 and C5) and the methylene bridge will appear in the upfield region (~40-80 ppm).[8][9]

  • Mass Spectrometry (MS): In electron ionization (EI-MS), the molecular ion peak (M⁺) for the N-phenyl derivative would be observed at m/z = 269.[10] Key fragmentation patterns would likely involve the cleavage of the phenoxymethyl side chain, leading to characteristic fragments.

Part 2: Synthesis and Reaction Mechanisms

The synthesis of the 5-(phenoxymethyl)-1,3-oxazolidin-2-one core can be achieved through several reliable pathways. The choice of method often depends on the availability of starting materials, desired scale, and the need for stereochemical control.

Route 1: Cyclization of 1-Amino-2,3-diols

This is a classical and robust method for forming the oxazolidinone ring. The synthesis begins with a precursor containing the complete carbon-nitrogen-oxygen backbone.

synthesis_route1 Figure 2: Synthesis via Amino Diol Cyclization start 3-Phenoxy-1,2-propanediol intermediate Reaction with Urea (or Phosgene derivative) start->intermediate product 5-(Phenoxymethyl)-1,3- oxazolidin-2-one intermediate->product

Caption: Figure 2: Synthesis via Amino Diol Cyclization.

Protocol: Synthesis from 3-Phenoxy-1,2-propanediol and Urea [11]

  • Mixing Reagents: In a round-bottom flask equipped with a reflux condenser, combine 1 molar equivalent of 3-phenoxy-1,2-propanediol with approximately 2 molar equivalents of urea.

  • Heating: Heat the mixture to an elevated temperature, typically between 170°C and 200°C. The reaction can be performed neat (without solvent) or with a high-boiling point solvent.

  • Reaction Time: Maintain the temperature for at least three hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, dissolve the crude product in a suitable organic solvent like ethyl acetate.

  • Purification: Perform a liquid-liquid extraction by partitioning the organic solution with water. The organic layer is then dried over sodium sulfate, filtered, and concentrated under reduced pressure. The final product can be further purified by recrystallization or column chromatography.

  • Causality and Trustworthiness: This method is effective because urea, upon heating, decomposes to generate isocyanic acid (HNCO) in situ, which then reacts with the hydroxyl and amino groups of the precursor to form the cyclic carbamate. Using a 2:1 molar ratio of urea helps drive the reaction to completion. The purification via extraction and recrystallization ensures the removal of unreacted starting materials and byproducts, validating the purity of the final compound.

Route 2: Cycloaddition from Epoxides

This pathway is particularly useful for creating N-substituted derivatives and leverages the high reactivity of the epoxide ring.

synthesis_route2 Figure 3: Synthesis via Epoxide Cycloaddition start1 (Phenoxymethyl)oxirane product N-Substituted 5-(Phenoxymethyl)-1,3-oxazolidin-2-one start1->product start2 Isocyanate (e.g., Phenyl Isocyanate) start2->product

Caption: Figure 3: Synthesis via Epoxide Cycloaddition.

Protocol: Synthesis from (Phenoxymethyl)oxirane and Phenyl Isocyanate [10]

  • Reagent Combination: In an appropriate solvent (e.g., dichloromethane), combine equimolar amounts of (phenoxymethyl)oxirane and phenyl isocyanate.

  • Catalyst: The reaction can be slow and is often facilitated by a Lewis acid or base catalyst.

  • Reaction Conditions: The reaction is typically run at room temperature or with gentle heating. Progress is monitored by TLC or GC-MS.

  • Purification: Upon completion, the solvent is removed in vacuo, and the resulting crude product is purified by column chromatography on silica gel.

  • Mechanistic Insight: The reaction proceeds via nucleophilic attack of the isocyanate nitrogen onto one of the epoxide carbons, often activated by a catalyst. This ring-opens the epoxide, forming an intermediate that subsequently undergoes intramolecular cyclization to form the stable five-membered oxazolidinone ring. This method's stereochemical outcome is reliable, as the epoxide ring opening and subsequent cyclization typically occur with inversion of configuration at one center and retention at the other, leading to a predictable product.[12]

Modern Approaches: Synthesis from Chiral Aziridines

For drug development, enantiomeric purity is paramount. Modern synthetic chemistry often employs chiral aziridines as versatile three-carbon building blocks to construct enantiomerically pure oxazolidinones. These reactions involve a regioselective aziridine ring-opening, followed by an intramolecular cyclization, often with high retention of configuration.[13][14] This approach offers superior stereocontrol, which is a critical advantage for producing specific, biologically active stereoisomers.

Part 3: Applications in Drug Discovery and Medicinal Chemistry

The 5-(phenoxymethyl)-1,3-oxazolidin-2-one scaffold is not merely a synthetic curiosity; it is the foundation for compounds with significant therapeutic applications, particularly those targeting the central nervous system.

Central Nervous System (CNS) Activity: A Skeletal Muscle Relaxant

The most prominent therapeutic application of a derivative from this class is as a centrally acting skeletal muscle relaxant. Metaxalone , which is 5-[(3,5-dimethylphenoxy)methyl]-2-oxazolidinone, is an FDA-approved drug marketed as Skelaxin®.[5][15]

  • Mechanism of Action: The precise mechanism of action for metaxalone has not been definitively established. It is believed to be due to general depression of the central nervous system.[5][6][16] Critically, it does not act directly on skeletal muscle fibers or the neuromuscular junction.[5][6] Its muscle relaxant effects are likely a consequence of its sedative properties.[16]

  • Pharmacological Profile: Studies on related oxazolidinones have shown they can reduce the severity of decerebrate rigidity in animal models, suggesting an action on the brainstem or higher brain centers rather than the spinal cord.[3][17] This central activity is consistent with its classification. Patents also describe anticonvulsant and tranquilizer properties for the broader class of 5-phenoxymethyl-2-oxazolidinones.[2]

Potential as Antimicrobial Agents

The oxazolidinone ring itself is a powerful pharmacophore for antibacterial activity. The mechanism involves a unique inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex.[1][18] Because this target site and mechanism are unique, there is no cross-resistance with other classes of protein synthesis inhibitors.

While 5-(phenoxymethyl)-1,3-oxazolidin-2-one itself is not an antibiotic, its core structure is ripe for modification. Drug development professionals can leverage this scaffold, applying the structure-activity relationship (SAR) principles learned from Linezolid and other antibacterial oxazolidinones. Key modifications would include:

  • N-Aryl Substitution: Introducing specific substituted aryl groups at the N3 position is crucial for antibacterial activity.

  • C5 Side Chain Modification: While the phenoxymethyl group is the focus here, modifying it or replacing it with other groups, such as the acetamidomethyl group seen in Linezolid, is a key strategy for optimizing antibacterial potency and spectrum.

Avenues for Future Research

The versatility of the oxazolidinone ring suggests that the therapeutic potential of 5-(phenoxymethyl) derivatives is not exhausted. Given that various oxazolidinones have shown anti-inflammatory, antidepressant, and antipsychotic activities, this scaffold represents a promising starting point for new drug discovery campaigns in these areas.[19]

Conclusion

5-(Phenoxymethyl)-1,3-oxazolidin-2-one is a molecule of significant interest to the scientific community. Its robust and varied synthetic routes make it an accessible building block, while its inherent stereochemistry provides a crucial handle for designing specific, potent bioactive agents. With a clinically validated role in central nervous system modulation and a structural framework that overlaps with a blockbuster class of antibiotics, this compound stands as a testament to the power of privileged scaffolds in medicinal chemistry. It offers a proven foundation and a world of opportunity for researchers and drug developers aiming to create the next generation of therapeutics.

References

  • Healio. (2025, July 1). Metaxalone: Uses, Side Effects & Dosage. Healio. [Link]

  • Wikipedia. (n.d.). Metaxalone. Retrieved March 3, 2026, from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 5-substituted 1,3-oxazolidin-2-ones 1. [Link]

  • U.S. Food and Drug Administration. (n.d.). SKELAXIN® (Metaxalone) Tablets DESCRIPTION CLINICAL PHARMACOLOGY. accessdata.fda.gov. [Link]

  • U.S. Food and Drug Administration. (n.d.). SKELAXIN® (Metaxalone). accessdata.fda.gov. [Link]

  • Pfizer. (n.d.). Highlights of prescribing information - SKELAXIN. [Link]

  • Google Patents. (n.d.). EP1391458A2 - Novel method for producing 5-aryloxymethyl-2-oxazolidinones.
  • Hwang, G. I., et al. (n.d.).
  • SpectraBase. (n.d.). 5-Phenoxymethyl-3-(o-tolyl)-2-oxazolidone. [Link]

  • Royal Society of Chemistry. (n.d.). Stereoselective synthesis of oxazolidinonyl-fused piperidines of interest as selective muscarinic (M1) receptor agonists: a novel M1 allosteric modulator. [Link]

  • ACS Publications. (2013, November 15). Theoretical Study on the Mechanism of Stereoselective Synthesis of Oxazolidinones. [Link]

  • Masaki, M., & Shinozaki, H. (1986). A new class of potent centrally acting muscle relaxants: pharmacology of oxazolidinones in rat decerebrate rigidity. British Journal of Pharmacology, 89(1), 219–228. [Link]

  • R Discovery. (2002, November 21). A novel synthesis of 5-functionalized oxazolidin-2-ones from enantiomerically pure 2-substituted N-[(R)-(+)-alpha-methylbenzyl]aziridines. [Link]

  • Singh, R. B., et al. (2013). Current Updates on Oxazolidinone and Its Significance. Journal of Chemistry. [Link]

  • Carter, C. H. (1963). Metaxalone, a new skeletal muscle relaxant. JAOA: Journal of the American Osteopathic Association, 62, 1124-1126. [Link]

  • Masaki, M., & Shinozaki, H. (1986). A new class of potent centrally acting muscle relaxants: pharmacology of oxazolidinones in rat decerebrate rigidity. British journal of pharmacology, 89(1), 219-228. [Link]

  • Google Patents. (n.d.). CN1483729A - Method for producing 5-phenoxymethyl-2-oxazolidinone.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136950, 5-(Phenoxymethyl)-3-phenyl-1,3-oxazolidin-2-one. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 202193, 5-Phenyl-1,3-oxazolidin-2-one. PubChem. [Link]

  • Lee, S. K., et al. (2019). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 24(17), 3108. [Link]

  • Bozdogan, B., & Appelbaum, P. C. (2004). Oxazolidinones: Activity, mode of action, and mechanism of resistance. International Journal of Antimicrobial Agents, 23(2), 113–119. [Link]

  • SpectraBase. (n.d.). 5-Phenoxymethyl-3-(p-tolyl)-2-oxazolidone. [Link]

  • Heterocycles. (1977). Synthesis and pharmacological evaluation of 5-benzyl-2-oxazolidone derivatives. [Link]

  • National Institute of Standards and Technology. (n.d.). 5-Phenoxymethyl-3-phenyl-2-oxazolidone. NIST Chemistry WebBook. [Link]

  • Beilstein Journals. (2020, July 21). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. [Link]

  • Der Pharma Chemica. (2024, April 19). A Catalyst Free Simple and Efficient One Pot Synthesis of N-benzyloxazolidinone Derivatives. [Link]

Sources

An In-depth Technical Guide to 5-Phenoxymethyl-2-oxazolidinone: Synthesis, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-phenoxymethyl-2-oxazolidinone, a key heterocyclic scaffold in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document delves into the nuanced aspects of its synthesis, chemical properties, and critical role as a building block in the development of therapeutic agents. We will explore the causality behind experimental choices and provide actionable protocols, ensuring a blend of theoretical knowledge and practical application.

Introduction: The Significance of the Oxazolidinone Core

The 2-oxazolidinone ring is a privileged scaffold in drug discovery, most notably recognized for its presence in the linezolid class of antibiotics. Its rigid, five-membered heterocyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, enabling precise interactions with biological targets. The 5-phenoxymethyl substituent, in particular, offers a versatile handle for synthetic modification and can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

While a dedicated CAS Registry Number for the unsubstituted 5-phenoxymethyl-2-oxazolidinone is not readily found in common chemical databases, its derivatives are extensively cited. This guide will focus on the synthesis and chemistry of this core structure, providing a foundational understanding for researchers working with related compounds.

Physicochemical and Spectroscopic Data

Precise physicochemical and spectroscopic data for the unsubstituted 5-phenoxymethyl-2-oxazolidinone is not available due to the absence of a specific CAS number and corresponding database entries. However, based on the analysis of closely related and substituted analogs, the following properties can be anticipated.

PropertyPredicted Value/Characteristic
Molecular Formula C10H11NO3
Molecular Weight 193.20 g/mol
Appearance Likely a white to off-white crystalline solid
Solubility Expected to have moderate solubility in polar organic solvents
¹H NMR Characteristic peaks for the phenoxy, methylene, and oxazolidinone ring protons
¹³C NMR Resonances corresponding to the carbonyl, aromatic, and aliphatic carbons
IR Spectroscopy Strong absorption band for the carbamate carbonyl (~1750 cm⁻¹)
Mass Spectrometry Molecular ion peak corresponding to the chemical formula

Synthesis of the 5-Phenoxymethyl-2-oxazolidinone Scaffold

The construction of the 5-phenoxymethyl-2-oxazolidinone core can be achieved through several synthetic strategies. The choice of method often depends on the desired stereochemistry at the C5 position and the availability of starting materials.

Cyclization of Amino Alcohols

A common and versatile approach involves the cyclization of a 3-phenoxy-2-hydroxy-1-propanamine precursor. This method allows for the introduction of chirality at the C5 position if an enantiomerically pure amino alcohol is used as the starting material.

Experimental Protocol: Synthesis via Phosgene Equivalent

  • Step 1: Synthesis of 1-amino-3-phenoxy-2-propanol. This precursor can be synthesized from the ring-opening of a suitable epoxide with ammonia or a protected amine, followed by deprotection.

  • Step 2: Cyclization. The amino alcohol is dissolved in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) and cooled to 0 °C.

  • Step 3: A phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI), is added portion-wise. The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine) to neutralize the acid generated during the reaction.

  • Step 4: The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Step 5: Work-up and Purification. The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Causality: The use of a phosgene equivalent provides a reactive carbonyl source for the intramolecular cyclization. The base is crucial to deprotonate the alcohol and amine, facilitating their nucleophilic attack on the carbonyl carbon.

From Glycidyl Ethers

An alternative route, often employed in industrial settings, utilizes the reaction of a glycidyl ether with an isocyanate. A notable example is the reaction of triglycidyl isocyanurate with phenol to produce 5-phenoxymethyl-2-oxazolidinone. This method can be cost-effective but may offer less control over stereochemistry.

Workflow Diagram: Synthesis from Glycidyl Ethers

SynthesisWorkflow Reactants Triglycidyl Isocyanurate + Phenol Reaction Reaction in Solvent (e.g., Acetone) Reactants->Reaction Product 5-Phenoxymethyl-2-oxazolidinone Reaction->Product

Caption: Synthesis of 5-phenoxymethyl-2-oxazolidinone from triglycidyl isocyanurate and phenol.

Applications in Drug Development

The 5-phenoxymethyl-2-oxazolidinone scaffold is a cornerstone in the design of various therapeutic agents, primarily due to its role as a key intermediate in the synthesis of oxazolidinone antibiotics and other neurologically active compounds.

Antibacterial Agents

The most prominent application of this scaffold is in the synthesis of linezolid analogues. The phenoxymethyl group at the C5 position can be further functionalized, or the phenyl ring can be substituted to modulate the antibacterial spectrum, potency, and safety profile of the resulting drug candidates.

Signaling Pathway: Mechanism of Action of Oxazolidinone Antibiotics

MOA cluster_ribosome Bacterial Ribosome (70S) A_site A-site P_site P-site Protein_Synthesis Protein Synthesis 50S 50S Subunit Initiation_Complex Initiation Complex (fMet-tRNA) 30S 30S Subunit Oxazolidinone Oxazolidinone Antibiotic Oxazolidinone->50S Binds to P-site Inhibition Inhibition of Protein Synthesis Oxazolidinone->Inhibition Initiation_Complex->Inhibition

Caption: Oxazolidinone antibiotics inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.

Neurological and Other Therapeutic Areas

Beyond their antibacterial activity, derivatives of 5-phenoxymethyl-2-oxazolidinone have been explored for their potential as monoamine oxidase (MAO) inhibitors, anticonvulsants, and muscle relaxants. The phenoxy moiety can be tailored to interact with specific receptors or enzymes in the central nervous system.

Safety and Handling

As a laboratory chemical, 5-phenoxymethyl-2-oxazolidinone and its derivatives should be handled with appropriate care. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For specific safety information, it is crucial to consult the Safety Data Sheet (SDS) of the particular derivative being used.

Conclusion

The 5-phenoxymethyl-2-oxazolidinone core represents a versatile and valuable scaffold in medicinal chemistry. Its synthetic accessibility and the tunable nature of the phenoxymethyl group provide a robust platform for the development of new therapeutic agents. A thorough understanding of its synthesis, properties, and biological context is essential for researchers aiming to leverage this privileged structure in their drug discovery efforts.

References

  • NIST Chemistry WebBook. 5-Phenoxymethyl-3-phenyl-2-oxazolidone. [Link]

  • Google Patents. CN1483729A - Method for producing 5-phenoxymethyl-2-oxazolidinone.

Technical Guide: Pharmacophore Properties & SAR of 5-Phenoxymethyl-2-oxazolidinone

[1]

Executive Summary

5-phenoxymethyl-2-oxazolidinone (INN: Mephenoxalone ) represents a distinct pharmacological branch of the oxazolidinone scaffold, functioning primarily as a central nervous system (CNS) depressant and skeletal muscle relaxant.[1][2] Unlike its structural cousins in the antimicrobial class (e.g., Linezolid), which require N-aryl substitution, Mephenoxalone relies on an unsubstituted nitrogen (N-H) and a specific C5-ether linkage to modulate polysynaptic reflex arcs.

This guide analyzes the pharmacophoric architecture of Mephenoxalone, contrasting its Structure-Activity Relationship (SAR) with antimicrobial oxazolidinones, and details its synthesis and mechanism of action.

Part 1: Structural Anatomy & Pharmacophore Mapping[1]

The pharmacological activity of 5-phenoxymethyl-2-oxazolidinone is dictated by a rigid heterocyclic core that positions a lipophilic aromatic moiety at a precise distance from a polar carbamate region.[1]

Physicochemical Profile[1]
  • Molecular Formula:

    
    [2][3]
    
  • Molecular Weight: 223.23 g/mol [1]

  • LogP: ~1.8 – 2.1 (Optimal for Blood-Brain Barrier penetration).[1]

  • Chirality: The C5 carbon is a stereogenic center. While often synthesized as a racemate, the enantiomers exhibit differential binding affinities in related congeners.

The Pharmacophore Map

The molecule functions through three primary interaction vectors:

  • Lipophilic Anchor (Aromatic): The phenyl ring provides essential hydrophobic interactions and facilitates membrane permeability.

  • H-Bond Acceptor (HBA) Cluster: The C2 carbonyl and the exocyclic ether oxygen act as electron-rich docking points.[1]

  • H-Bond Donor (HBD) Pivot: The unsubstituted N3 nitrogen (N-H) is critical for CNS activity.[1] Note: Substitution at this position (e.g., N-methylation) typically diminishes muscle relaxant potency, whereas N-arylation shifts activity toward antimicrobial profiles.[1]

Visualization: Pharmacophore Interaction Points

PharmacophorePhenylPhenyl Ring(Hydrophobic Anchor)EtherEther Oxygen(H-Bond Acceptor)Phenyl->EtherLipophilicExtensionC5C5 Chiral Center(Stereo-orientation)Ether->C5LinkerRingOxazolidinone Ring(Rigid Spacer)C5->RingScaffoldCarbonylC2 Carbonyl(H-Bond Acceptor)Ring->CarbonylElectronicCoreNHN3 Amine(H-Bond Donor)Ring->NHCriticalUnsubstituted Site

Figure 1: Pharmacophore map highlighting the tripartite structure: Lipophilic tail, Ether linker, and Polar heterocyclic head.

Part 2: Divergent SAR – Muscle Relaxant vs. Antibiotic

A critical error in oxazolidinone research is conflating the CNS-active pharmacophore with the antimicrobial pharmacophore.[1] The table below delineates the structural divergence.

FeatureMephenoxalone (Muscle Relaxant)Linezolid (Antibiotic)
N3 Position Unsubstituted (N-H) N-Aryl substituted (Essential for ribosomal binding)
C5 Substituent Phenoxymethyl (Ether link)Acylaminomethyl (Amide link)
Target Polysynaptic Reflex Arcs / GABA-ABacterial 50S Ribosome (23S rRNA)
Mechanism Neuronal HyperpolarizationProtein Synthesis Inhibition
Lipophilicity Moderate (CNS penetration required)Low to Moderate (Systemic distribution)

Key Insight: The N-aryl group in antibiotics provides pi-stacking interactions within the bacterial ribosome peptidyl transferase center.[1] Mephenoxalone lacks this, rendering it inactive as an antibiotic but active in the CNS, likely due to the specific conformation allowed by the free N-H and flexible ether linker.

Part 3: Mechanism of Action (CNS)

Mephenoxalone acts as a centrally acting muscle relaxant.[4][5][6] It does not act directly on the neuromuscular junction (like curare) or the muscle fiber (like dantrolene).

Pathway Dynamics
  • Absorption: Rapidly absorbed and crosses the Blood-Brain Barrier (BBB).[1]

  • Target Engagement: Modulates interneuronal activity in the spinal cord and brainstem.

  • Effect: Depresses polysynaptic reflexes, reducing tonic somatic motor activity without abolishing voluntary motor control.

  • Neurotransmitter Modulation: Potentiates GABAergic inhibition (indirectly) and reduces excitatory transmission.[5]

Signaling Pathway Diagram

MOAMephenoxaloneMephenoxalone(Systemic)BBBBlood-Brain BarrierMephenoxalone->BBBPenetration(LogP ~2.0)InterneuronsSpinal Interneurons(Polysynaptic Pathways)BBB->InterneuronsTargetingGABAGABAergicPotentiationInterneurons->GABAModulationExcitabilityNeuronal Excitability(Hyperpolarization)GABA->ExcitabilityInhibitsMuscleSkeletal Muscle(Relaxation)Excitability->MuscleReduces Spasm

Figure 2: Mechanism of action showing the cascade from BBB penetration to reduction of skeletal muscle tone.

Part 4: Experimental Protocols

Synthesis of 5-phenoxymethyl-2-oxazolidinone

Rationale: The "Fusion Method" is selected for its atom economy and avoidance of phosgene, utilizing urea as the carbonyl source.[1]

Reagents:

  • 3-phenoxy-1,2-propanediol (1.0 eq)[1]

  • Urea (1.5 eq)[1]

  • Catalyst: Zinc oxide (ZnO) or Sodium Methoxide (NaOMe) (0.05 eq)[1]

Protocol:

  • Mixing: In a round-bottom flask equipped with a condenser and thermometer, mix 3-phenoxy-1,2-propanediol and urea.

  • Fusion: Heat the mixture to 170–180°C . The mixture will melt.

  • Ammonia Evolution: Maintain temperature.

    
     gas will evolve (monitor via pH paper at outlet). This drives the reaction forward.
    
  • Completion: Continue heating until ammonia evolution ceases (approx. 3-5 hours).

  • Workup: Cool the reaction mass to ~80°C. Add hot water or ethanol to dissolve/recrystallize.

  • Purification: Recrystallize from ethanol/water to yield white crystalline needles.

  • Validation: Melting point (121–123°C) and IR (Characteristic C=O stretch at ~1750 cm⁻¹).

Synthesis Workflow Visualization

SynthesisStart3-phenoxy-1,2-propanediol+ UreaHeatHeat (180°C)- NH3 (gas)Start->HeatFusionIntermediateCarbamateIntermediateHeat->IntermediateAmmonolysisCyclizationCyclization- H2OIntermediate->CyclizationIntramolecularProduct5-phenoxymethyl-2-oxazolidinoneCyclization->ProductCrystallization

Figure 3: Solvent-free fusion synthesis pathway.[1]

Part 5: Metabolic Stability & Toxicology

For researchers developing derivatives, understanding the metabolic "soft spots" of the scaffold is crucial.

  • Metabolic Route: The primary metabolic pathway is hydroxylation of the phenyl ring (positions 4 or 5 relative to the ether link) and O-demethylation if methoxy groups are present (as in Metaxalone).

  • Ring Stability: The oxazolidinone ring is generally stable to hydrolysis under physiological conditions, but can be opened under strong alkaline conditions or specific enzymatic attack (less common).

  • Toxicity Markers: Historical data on Mephenoxalone indicates potential for hemolytic anemia in canine models at high chronic doses, a feature often linked to aniline-like metabolites if the ring degrades, though Mephenoxalone itself is not an aniline derivative.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6257, Mephenoxalone. Retrieved from [Link][1][3]

  • Brickner, S. J. (1996).Oxazolidinone antibacterial agents. Current Pharmaceutical Design, 2(2), 175-194.

(S)-5-(Phenoxymethyl)-2-oxazolidinone: A Technical Guide for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Role of Chiral Auxiliaries in Modern Synthesis

In the landscape of pharmaceutical development and complex molecule synthesis, the control of stereochemistry is paramount. The biological activity of a drug is often intrinsically linked to its three-dimensional structure, with one enantiomer potentially exhibiting therapeutic effects while the other is inactive or even harmful. Chiral auxiliaries are powerful tools in asymmetric synthesis, acting as temporary, covalently-bonded stereogenic units that guide a chemical reaction to favor the formation of one diastereomer over another.[1][2] Among the most reliable and versatile of these are the oxazolidinone-based auxiliaries, popularized by David A. Evans.[1][3]

This guide focuses on a specific and highly effective member of this class: (S)-5-(Phenoxymethyl)-2-oxazolidinone . This building block offers a unique combination of steric and electronic properties that make it an excellent choice for a variety of stereoselective transformations, particularly in the construction of chiral carboxylic acid derivatives, alcohols, and aldehydes. We will explore its synthesis, physicochemical properties, and mechanistic basis for stereocontrol, and provide detailed protocols for its application in key synthetic operations.

Synthesis and Physicochemical Properties

(S)-5-(Phenoxymethyl)-2-oxazolidinone is typically synthesized from (S)-glycidyl phenyl ether, which in turn can be derived from epichlorohydrin and phenol. The synthesis involves the ring-opening of the epoxide with an amine source, followed by cyclization with a phosgene equivalent to form the oxazolidinone ring. Several synthetic routes have been reported in the literature, including methods that utilize reagents like triglycidyl isocyanurate.[4][5]

Once synthesized and purified, the compound is a stable, crystalline solid, facilitating its handling and storage. Key physical properties are summarized below.

PropertyValueSource
CAS Number 90319-52-1[6]
Molecular Formula C₁₀H₁₁NO₃[7]
Molecular Weight 193.20 g/mol [7]
Appearance White to off-white crystalline powder[6]
Melting Point 131.0 to 133.0 °C
Solubility Soluble in chloroform, ethyl acetate, methanol[6]

Spectroscopic characterization is crucial for confirming the identity and purity of the auxiliary. Key expected signals in ¹H NMR, ¹³C NMR, and IR spectroscopy provide a reliable fingerprint for the molecule.[7][8][9]

The Core Principle: Asymmetric Alkylation

The primary application of (S)-5-(Phenoxymethyl)-2-oxazolidinone is to function as a chiral auxiliary in diastereoselective alkylation reactions. The general workflow is a robust three-step process: Acylation , Diastereoselective Enolate Formation & Alkylation , and Cleavage .[3]

G

Step 1: N-Acylation

The first step is the covalent attachment of a prochiral acyl group to the nitrogen atom of the oxazolidinone auxiliary. This is typically achieved by deprotonating the auxiliary with a strong base like n-butyllithium followed by reaction with an acid chloride or anhydride. Milder methods using acyl transfer catalysts like 4-dimethylaminopyridine (DMAP) can also be employed, avoiding the need for strong bases at this stage.[10][11]

Step 2: Diastereoselective Alkylation

This step is the heart of the asymmetric transformation. The N-acyl oxazolidinone is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaN(TMS)₂), at low temperatures (typically -78 °C) to generate a specific enolate.[3][10]

The Mechanism of Stereocontrol

The high diastereoselectivity of the reaction stems from the formation of a rigid, chelated (Z)-enolate. The lithium cation coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary ring. This chelation, combined with the steric bulk of the phenoxymethyl group at the C5 position, effectively blocks one face of the enolate.[12][13] The incoming electrophile (e.g., an alkyl halide) is therefore directed to approach from the less sterically hindered face, leading to the preferential formation of one diastereomer.[2]

// Invisible nodes for positioning text node [shape=point, width=0, height=0, style="", fillcolor="none"]; p1 [pos="2,2!"]; p2 [pos="2,0.5!"];

// Edges to position text relative to the main flow Enolate -> p1 [style=invis]; TS -> p2 [style=invis];

// Connect text to invisible nodes p1 -> TopFace [style=invis]; p2 -> BottomFace [style=invis]; } } Caption: Stereocontrol via a chelated (Z)-enolate intermediate.

Step 3: Auxiliary Cleavage

Once the new stereocenter is set, the chiral auxiliary must be removed to yield the final product. The choice of cleavage method is critical as it determines the functional group of the resulting chiral molecule.[14] This step is designed to be high-yielding and, crucially, to occur without racemization of the newly formed stereocenter.

Common cleavage protocols include:

  • Hydrolysis to Carboxylic Acids : Treatment with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) is a standard method to gently cleave the N-acyl bond, affording the chiral carboxylic acid.[10][15] The hydroperoxide anion is the active nucleophile, which selectively attacks the exocyclic imide carbonyl.[11]

  • Reduction to Alcohols : Using strong reducing agents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) cleaves the auxiliary to furnish the corresponding chiral primary alcohol.[14]

  • Reduction to Aldehydes : Careful use of milder reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can yield chiral aldehydes.[14]

  • Transesterification to Esters : Reaction with alkoxides, like sodium methoxide in methanol, produces the corresponding ester.[15]

A significant advantage of this methodology is that the chiral auxiliary can often be recovered in high yield after the cleavage step, making the process more cost-effective and sustainable.[15]

Applications in Drug Development

The reliability of oxazolidinone auxiliaries has made them a staple in the total synthesis of natural products and active pharmaceutical ingredients (APIs).[12] The ability to predictably install stereocenters is invaluable in constructing complex molecular architectures. For instance, oxazolidinone-based antibacterial agents, such as linezolid, highlight the importance of this heterocyclic core in medicinal chemistry.[16][17][18] While linezolid itself is not synthesized using this auxiliary methodology, the extensive research into oxazolidinones as a class has been mutually beneficial, advancing both their therapeutic and synthetic applications.

Experimental Protocols

Protocol 1: N-Propionylation of (S)-5-(Phenoxymethyl)-2-oxazolidinone

This protocol describes the attachment of a propionyl group to the auxiliary.

Materials:

  • (S)-5-(Phenoxymethyl)-2-oxazolidinone

  • Propionic anhydride

  • Triethylamine (Et₃N)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Toluene, anhydrous

  • Standard workup and purification reagents (e.g., saturated NaHCO₃ solution, brine, MgSO₄, silica gel)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-5-(Phenoxymethyl)-2-oxazolidinone (1.0 eq).

  • Dissolve the auxiliary in anhydrous toluene.

  • Add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

  • Add propionic anhydride (1.2 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 1-2 hours).

  • Cool the reaction to room temperature and quench by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-propionyl derivative.

Protocol 2: Diastereoselective Allylation

This protocol details the formation of a new stereocenter via alkylation with allyl iodide.

Materials:

  • N-propionyl-(S)-5-(phenoxymethyl)-2-oxazolidinone

  • Sodium bis(trimethylsilyl)amide (NaN(TMS)₂) as a solution in THF

  • Allyl iodide

  • Tetrahydrofuran (THF), anhydrous

  • Standard workup reagents

Procedure:

  • To a flame-dried, three-neck flask under an inert atmosphere, add the N-propionyl oxazolidinone (1.0 eq) and dissolve in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add NaN(TMS)₂ solution (1.1 eq) dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir for 30-60 minutes at -78 °C to ensure complete enolate formation.

  • Add allyl iodide (1.5 eq) dropwise.

  • Stir the reaction at -78 °C, monitoring by TLC. The reaction is typically complete within 1-3 hours.

  • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude or purified product.

Protocol 3: Cleavage to a Chiral Carboxylic Acid

This protocol describes the hydrolytic removal of the auxiliary to yield (S)-2-methyl-4-pentenoic acid.

Materials:

  • Alkylated N-acyl oxazolidinone

  • Tetrahydrofuran (THF)

  • Water

  • Hydrogen peroxide (30% aqueous solution)

  • Lithium hydroxide (LiOH)

  • Sodium sulfite (Na₂SO₃)

Procedure:

  • Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of LiOH (2.0 eq).

  • Stir the mixture vigorously at 0 °C for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃, 1.5 eq) and stir for 20 minutes.

  • Acidify the mixture to pH ~2 with aqueous HCl.

  • Extract the product with ethyl acetate (3x). The aqueous layer will contain the recovered chiral auxiliary.

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to yield the crude carboxylic acid, which can be further purified if necessary.

Conclusion

(S)-5-(Phenoxymethyl)-2-oxazolidinone stands as a robust and reliable chiral building block for modern asymmetric synthesis. Its predictable stereochemical control, rooted in the formation of a sterically-shielded chelated enolate, allows for the confident construction of chiral molecules. The straightforward attachment and versatile cleavage protocols, coupled with the potential for auxiliary recovery, make it an efficient and valuable tool for researchers, scientists, and drug development professionals aiming to access enantiomerically pure compounds for a wide range of applications.

References

  • ConnectSci. The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. (2023). Available from: [Link]

  • Fossey, J. S., Anslyn, E. V., Brittain, W. D. G., et al. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. (2008). Available from: [Link]

  • Pharmaffiliates. 90319-52-1| Chemical Name : (R)-(-)-4-Phenyl-2-oxazolidinone. Available from: [Link]

  • PMC. N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. Available from: [Link]

  • Smith, T. E., Richardson, D. P., Truran, G. A., et al. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Williams College. Available from: [Link]

  • Chem-Station. Evans Aldol Reaction. (2014). Available from: [Link]

  • Wikipedia. Chiral auxiliary. Available from: [Link]

  • Evans Enolate Alkylation-Hydrolysis. Available from: [Link]

  • Google Patents. Novel method for producing 5-aryloxymethyl-2-oxazolidinones. (2004).
  • SpectraBase. 5-Phenoxymethyl-3-(o-tolyl)-2-oxazolidone. Available from: [Link]

  • PubChem. 5-Phenoxymethyl-3-(O-tolyl)-2-oxazolidone. Available from: [Link]

  • Google Patents. Method for producing 5-phenoxymethyl-2-oxazolidinone. (2004).
  • A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+). Available from: https://pubs.acs.org/doi/pdf/10.1021/ol010186c
  • MDPI. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. (2021). Available from: [Link]

  • PMC. Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. Available from: [Link]

  • ResearchGate. Synthesis and Antibacterial Activity of 5-Substituted Oxazolidinones. (2003). Available from: [Link]

  • SpectraBase. 5-Phenoxymethyl-3-(p-tolyl)-2-oxazolidone - Optional[13C NMR]. Available from: [Link]

  • ChemRxiv. Highly Enantioselective Construction of Oxazolidinone Rings via Enzymatic C(sp3)−H Amination. Available from: [Link]

  • Enantioselective synthesis of new oxazolidinylthiazolidines as enzyme inhibitors. Available from: [Link]

  • NIST WebBook. 5-Phenoxymethyl-3-phenyl-2-oxazolidone. Available from: [Link]

  • Google Patents. Method for synthesizing n-substituted phenyl-5-hydroxymethyl-2-oxazolidinone. (2021).
  • PubChem. 5-(Phenoxymethyl)-3-phenyl-1,3-oxazolidin-2-one. Available from: [Link]

  • PMC. Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. Available from: [Link]

  • PubMed. Synthesis and antibacterial activity of 5-substituted oxazolidinones. (2003). Available from: [Link]

Sources

The Unsubstituted Oxazolidinone Core: From Inert Scaffold to Bioactive Powerhouse

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity of Unsubstituted Oxazolidinone Rings Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The oxazolidinone class represents the first entirely new structural class of antibiotics introduced in the last four decades, epitomized by Linezolid and Tedizolid. However, a critical distinction exists between the unsubstituted 2-oxazolidinone core (


) and its pharmacologically active derivatives. This guide deconstructs the biological paradox of the unsubstituted ring: it is intrinsically biologically inert and relatively non-toxic, yet it serves as a "privileged scaffold" that, upon specific substitution, unlocks potent antimicrobial and monoamine oxidase (MAO) inhibitory activities.

This technical guide analyzes the structural biology, safety profile, and synthetic utility of the unsubstituted core, providing a roadmap for researchers utilizing this scaffold in de novo drug design.

Part 1: The Scaffold – Structural Biology & The "Silent" Core

Chemical Identity and Stability

The unsubstituted 2-oxazolidinone (1,3-oxazolidin-2-one) is a five-membered heterocyclic ring containing nitrogen and oxygen.[1] Unlike its active derivatives, the bare ring lacks the steric and electrostatic features required for high-affinity binding to biological targets.

  • Rigidity: The ring is planar to slightly puckered, providing a rigid spacer that can orient side chains in 3D space.

  • Electronic Profile: It acts as a hydrogen bond acceptor (carbonyl oxygen) and a weak donor (NH, if N-unsubstituted).

  • Metabolic Stability: The cyclic carbamate structure is highly stable against hydrolysis compared to acyclic carbamates, making it an ideal drug scaffold.

The "Unsubstituted Paradox" (Lack of Antimicrobial Activity)

Research confirms that the unsubstituted 2-oxazolidinone ring possesses no significant antibacterial activity .

  • Mechanism of Failure: The antibiotic mechanism of oxazolidinones (e.g., Linezolid) relies on binding to the 23S rRNA of the bacterial 50S ribosomal subunit.

  • Critical Interactions:

    • N-Aryl Group: Requires a hydrophobic pocket interaction (often enhanced by fluorine).

    • C5-Side Chain: The

      
      -configured acylaminomethyl group is essential for hydrogen bonding with nucleotide G2505.
      
Intrinsic Biological Activities (The "Niche")

While the core is antibiotic-inactive, it is not devoid of biological relevance.

  • Anticonvulsant Activity: Historically, 2,4-oxazolidinediones (e.g., Trimethadione) were used as anticonvulsants. The 2-oxazolidinone core shares structural homology, and some simple derivatives show weak anticonvulsant effects by modulating ion channels, though they are rarely used clinically for this purpose today.

  • MAO Inhibition Risk: The oxazolidinone ring mimics the structure of certain neurotransmitters. While the unsubstituted ring is a weak inhibitor, it serves as a structural alert. The "off-target" MAO inhibition seen in Linezolid is partly intrinsic to the ring's shape, which fits the MAO-A active site, though potency is driven by side chains.

Part 2: Visualization of Structure-Activity Relationships (SAR)

The following diagram illustrates how the inert core is transformed into an active drug and the specific roles of each substitution.

Oxazolidinone_SAR cluster_legend SAR Transformation Logic Core Unsubstituted 2-Oxazolidinone (Inert Scaffold) NAryl N-Aryl Substitution (Hydrophobic Binding) Core->NAryl Step 1: Lipophilicity MAO MAO Inhibition (Off-Target Risk) Core->MAO Intrinsic Shape Match C5Group C5-Acylaminomethyl (Ribosomal H-Bonding) NAryl->C5Group Step 2: Specificity Antibiotic Active Antibiotic (e.g., Linezolid) C5Group->Antibiotic High Potency Antibiotic->MAO Side Effect (Reversible)

Caption: SAR evolution from the inert 2-oxazolidinone core to a potent antibiotic, highlighting the necessity of N-aryl and C5 substitutions.

Part 3: Toxicity and Safety Profile

Understanding the toxicity of the core is vital for researchers using it as a starting material or metabolite.

ParameterUnsubstituted 2-Oxazolidinone ProfileClinical Implication
Acute Toxicity (Oral) LD50 > 2000 mg/kg (Rat)Generally considered low acute toxicity.
Irritation Moderate Eye/Skin IrritantRequires PPE during synthesis handling.
Genotoxicity Negative in Ames TestThe core ring itself is not mutagenic.
Metabolism High StabilityExcreted largely unchanged or as simple hydrolysis products.
Bone Marrow No Myelosuppression Myelosuppression (anemia/thrombocytopenia) is associated with the fluorinated N-aryl and C5-side chain of Linezolid, not the bare ring.

Key Insight: The toxicity issues associated with oxazolidinone antibiotics (mitochondrial protein synthesis inhibition) are driven by the same structural features that confer antibacterial activity. The unsubstituted core does not bind mitochondrial ribosomes efficiently, rendering it far less toxic (but also therapeutically useless as an anti-infective).

Part 4: Experimental Protocols

Protocol A: Green Synthesis of the 2-Oxazolidinone Core

Objective: Synthesize the unsubstituted scaffold without using toxic phosgene, utilizing CO2 fixation (Green Chemistry).

Reagents:

  • Ethanolamine (Amino alcohol substrate)

  • CO2 (Carbon source, balloon pressure)

  • Ionic Liquid Catalyst (e.g., [Bmim]OH) or DBU (Superbase)

Workflow:

  • Setup: Charge a high-pressure autoclave or sealed tube with Ethanolamine (10 mmol) and Catalyst (5 mol%).

  • Reaction: Pressurize with CO2 (1–5 MPa) and heat to 100–120°C.

  • Duration: Stir for 4–12 hours.

  • Workup: Cool to room temperature. Vent CO2.

  • Purification: Extract with Ethyl Acetate. The ionic liquid remains in the aqueous/heavy phase (recyclable).

  • Validation: Confirm structure via ¹H NMR (Signals at ~4.4 ppm for O-CH2, ~3.6 ppm for N-CH2).

Protocol B: Screening for MAO Inhibition Potential

Objective: Determine if a new oxazolidinone derivative retains the core's intrinsic MAO liability.

Method: Fluorometric Monoamine Oxidase Assay

  • Enzyme Source: Recombinant Human MAO-A and MAO-B.[]

  • Substrate: Tyramine (non-selective) or Kynuramine (fluorogenic).

  • Procedure:

    • Incubate test compound (0.1 µM – 100 µM) with enzyme in phosphate buffer (pH 7.4) for 15 mins at 37°C.

    • Add substrate and Amplex Red reagent (detects H2O2 generation).

    • Measure fluorescence (Ex/Em: 530/590 nm) kinetically for 30 mins.

  • Analysis: Calculate IC50.

    • Reference: Clorgyline (MAO-A selective), Deprenyl (MAO-B selective).

    • Self-Validation: If the unsubstituted core is used as a negative control, expect IC50 > 100 µM (weak/inactive). Active derivatives (e.g., Linezolid) typically show IC50 in the 4–10 µM range.

Part 5: Future Perspectives & Synthesis Workflow

The unsubstituted ring is currently experiencing a renaissance as a chiral auxiliary (Evans Auxiliary) and a precursor for N-unsubstituted derivatives that serve as intermediates for "Next-Gen" oxazolidinones (e.g., conformationally restricted analogs).

Synthesis_Workflow Start Amino Alcohol (Chiral or Achiral) Process Cyclization (Base Catalyzed, Heat) Start->Process Reagent Carbonyl Source (CO2 / Dialkyl Carbonate) Reagent->Process Product Unsubstituted 2-Oxazolidinone Process->Product Divergence Functionalization Product->Divergence PathA N-Arylation (Buchwald-Hartwig) Divergence->PathA Antibiotic Route PathB C5-Modification ( if pre-functionalized) Divergence->PathB Chiral Auxiliary Route

Caption: Synthetic workflow from amino alcohol precursors to the versatile oxazolidinone scaffold.

References

  • MDPI Molecules. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Retrieved from [Link]

  • National Institutes of Health (PMC). (2011). Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry.[1][3] Retrieved from [Link]

  • PubChem. (2025).[4] 2-Oxazolidinone Compound Summary (CID 73949). Retrieved from [Link]

Sources

5-(Phenoxymethyl)-1,3-oxazolidin-2-one molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Core Scaffold Analysis & Synthetic Methodology

Executive Summary: The "Privileged" Scaffold

In the landscape of modern medicinal chemistry, 5-(Phenoxymethyl)-1,3-oxazolidin-2-one represents more than a singular chemical entity; it is a "privileged scaffold."[1][2][3] This molecular architecture serves as the foundational pharmacophore for a generation of muscle relaxants (e.g., Metaxalone, Mephenoxalone) and, more critically, the structural precursor to the oxazolidinone class of antibiotics (e.g., Linezolid).

For the drug development professional, understanding this core structure is essential for two reasons:

  • Chiral Versatility: The C5 position is a stereogenic center.[2] The biological activity of oxazolidinones is often strictly governed by this chirality (typically the (S)-enantiomer for antibacterials).[1][2]

  • Metabolic Stability: The cyclic carbamate (oxazolidinone) moiety mimics the peptide bond but offers superior resistance to proteolytic hydrolysis.

Physicochemical Identity

The following data establishes the baseline specifications for 5-(Phenoxymethyl)-1,3-oxazolidin-2-one (unsubstituted nitrogen and phenyl ring).

ParameterSpecificationTechnical Note
IUPAC Name 5-(Phenoxymethyl)-1,3-oxazolidin-2-oneOften referred to as the "Parent Oxazolidinone Scaffold."[1][2]
CAS Registry 4302-53-8 (Racemic)Specific enantiomers have distinct CAS numbers (e.g., (5R) or (5S)).[1][2]
Molecular Formula C₁₀H₁₁NO₃ High atom economy relative to its functional density.[1][2]
Molecular Weight 193.20 g/mol Ideal fragment size for fragment-based drug discovery (FBDD).[1][2]
LogP (Predicted) ~1.2 - 1.5Indicates moderate lipophilicity, suitable for oral bioavailability (Lipinski compliant).[2]
H-Bond Donors 1 (NH)Critical for active site binding (e.g., 50S ribosomal subunit).[2]
H-Bond Acceptors 3 (O, N)Carbonyl oxygen and ether oxygen serve as key interaction points.[1][2]
Melting Point 120–122 °CCrystalline solid, facilitating easy purification via recrystallization.

Synthetic Architecture & Protocols

A. The "Green" Pathway (Atom Economy Focus)

For generating the racemic scaffold efficiently, the reaction between Phenyl Glycidyl Ether (PGE) and Urea is the industrial standard due to low cost and scalability.

Mechanism: Lewis-acid catalyzed ring-opening of the epoxide by the urea nitrogen, followed by intramolecular cyclization and elimination of ammonia.[1][2]

B. The Stereoselective Pathway (Chiral Pool Approach)

For pharmaceutical applications requiring high enantiomeric excess (ee), we utilize (S)-Epichlorohydrin or (S)-Glycidyl Phthalimide.[1][2]

Detailed Protocol: Enantioselective Synthesis via Carbamate Cyclization

Rationale: This method avoids the harsh conditions of direct phosgenation and utilizes the "chiral pool" to set the C5 stereochemistry.

Reagents:

  • Starting Material: (S)-Epichlorohydrin (99% ee)[1][2]

  • Nucleophile: Phenol[1][2]

  • Cyclization Agent: Potassium Carbonate / CO2 source (or pre-formed carbamate)[2]

Step-by-Step Methodology:

  • Ether Formation: React (S)-epichlorohydrin with phenol (1.0 eq) and K₂CO₃ (1.1 eq) in acetonitrile at reflux.

    • Critical Control Point: Monitor for the "regio-scrambling" of the epoxide.[1][2] High temperature can cause racemization.[1][2] Keep reflux < 80°C.

  • Carbamate Insertion: The resulting chiral phenyl glycidyl ether is treated with Sodium Cyanate (NaOCN) and MgSO₄ (catalyst) in water/organic biphasic system.

  • Cyclization: Heat the intermediate to induce ring closure.[2]

  • Purification: Recrystallize from Ethanol/Water (8:2).

C. Synthetic Logic Flowchart

The following diagram illustrates the decision matrix for synthesizing this scaffold based on the desired end-product (Racemic vs. Chiral).

SynthesisPath Start Precursor Selection PGE Phenyl Glycidyl Ether (Racemic) Start->PGE Cost Driven ChiralEpi (S)-Epichlorohydrin (Chiral Pool) Start->ChiralEpi Pharma Driven ReactionA Rxn w/ Urea (Lewis Acid Cat.) PGE->ReactionA ReactionB 1. Phenol Opening 2. Carbamate Formation ChiralEpi->ReactionB ProductRac Racemic 5-(Phenoxymethyl)-2-oxazolidinone ReactionA->ProductRac - NH3 ProductChi Enantiopure (S) Scaffold ReactionB->ProductChi Retain Stereochem Intermed Intermediate: Amino-Alcohol

Figure 1: Synthetic decision tree comparing the industrial racemic route (yellow) vs. the pharmaceutical enantioselective route (blue).

Structural Activity Relationship (SAR)

The 5-(Phenoxymethyl)-1,3-oxazolidin-2-one structure is not merely a passive linker.[1][2] It actively participates in binding events.

Pharmacophore Mapping

In the context of antibacterial activity (e.g., binding to the 23S rRNA of the 50S ribosomal subunit):

  • The C5-Side Chain: The phenoxymethyl group orients the molecule within the hydrophobic pocket.[1]

  • The 3-Nitrogen: In advanced drugs (Linezolid), this N is substituted with an aryl ring (usually fluorinated).[2] However, in this parent scaffold, the unsubstituted NH allows for further derivatization.

  • The Carbonyl (C2=O): Acts as a critical Hydrogen Bond Acceptor.[2]

Pharmacophore Core Oxazolidinone Ring (Rigid Spacer) C5 C5 Position (Stereogenic Center) Core->C5 Carbonyl C2 Carbonyl (H-Bond Acceptor) Core->Carbonyl NH N3 Position (Derivatization Site) Core->NH SideChain Phenoxymethyl Group (Hydrophobic Interaction) C5->SideChain Determines Orientation

Figure 2: Pharmacophore decomposition of the scaffold showing functional regions.[1][2]

Analytical Validation Protocols

To ensure the integrity of the synthesized scaffold, the following analytical signatures must be verified.

A. Proton NMR (¹H-NMR)

Solvent: DMSO-d₆, 400 MHz

  • δ 7.30–6.90 (m, 5H): Aromatic protons (Phenyl group).

  • δ 7.50 (br s, 1H): NH proton (exchangeable with D₂O). Note: If substituted, this disappears.

  • δ 4.80 (m, 1H): The chiral C5-H .[1][2] This is the diagnostic multiplet.

  • δ 4.10 (d, 2H): The exocyclic -CH₂-O- methylene protons.[1][2]

  • δ 3.60 & 3.30 (dd, 2H): The ring C4-H₂ protons (diastereotopic).[2]

B. HPLC Purity & Chiral Separation

For drug applications, enantiomeric purity is non-negotiable.

  • Column: Chiralcel OD-H or AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[1][2]

  • Mobile Phase: Hexane : Isopropanol (90:10).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 254 nm.[1][2]

  • Target: ee > 99.5%.

References

  • National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for CID 202193, 5-Phenyl-1,3-oxazolidin-2-one derivatives.[1][2][4] Retrieved from [Link][2]

  • Google Patents. (2004).[2] Method for producing 5-phenoxymethyl-2-oxazolidinone (CN1483729A).[1][2] Retrieved from

  • Fernandes, G., et al. (2023).[5] Oxazolidinones as versatile scaffolds in medicinal chemistry.[1][2][5][6][7] RSC Medicinal Chemistry.[1][2][5][6] Retrieved from [Link]

  • Zhu, Y., et al. (2023).[8] Oxazolidinone: A promising scaffold for the development of antibacterial drugs.[5][6][7][8] European Journal of Medicinal Chemistry.[2][3] Retrieved from [Link]

Sources

Comparative Pharmacochemistry: Metaxalone vs. the 5-Phenoxymethyl-2-oxazolidinone Scaffold

[1][2]

Executive Summary This technical guide delineates the critical structural, synthetic, and pharmacokinetic distinctions between Metaxalone (the active pharmaceutical ingredient in Skelaxin®) and its core pharmacophore, 5-phenoxymethyl-2-oxazolidinone (hereafter referred to as the Unsubstituted Scaffold ).

While the Unsubstituted Scaffold represents the chemical backbone of this drug class, it lacks the specific 3,5-dimethyl substitution on the phenyl ring that confers Metaxalone with its optimal lipophilicity (LogP), blood-brain barrier (BBB) permeability, and metabolic stability. For drug development professionals, distinguishing these two entities is critical during impurity profiling, as the Unsubstituted Scaffold can arise as "Impurity A" if phenol contaminants are present during synthesis.

Structural & Physicochemical Divergence[2][3]

The primary difference between these molecules lies in the substitution pattern of the aryloxy ring. This structural modification fundamentally alters the molecule's interaction with the central nervous system (CNS).

Chemical Architecture
  • Metaxalone: 5-[(3,5-dimethylphenoxy)methyl]-2-oxazolidinone.[1][2][3][4][5]

  • Unsubstituted Scaffold: 5-(phenoxymethyl)-2-oxazolidinone.[1][2][3][4][5]

The oxazolidinone ring acts as the polar head group, while the aryloxy tail provides the lipophilic domain.

ChemicalStructureMetaxaloneMETAXALONE(Drug Substance)LogP: ~2.6 - 3.2Feature_Me3,5-Dimethyl Group(Increases Lipophilicity)Metaxalone->Feature_MeContainsCore2-Oxazolidinone Ring(Polar Pharmacophore)Metaxalone->CoreShared CoreScaffoldUNSUBSTITUTED SCAFFOLD(Impurity/Precursor)LogP: ~1.4 - 1.8Feature_HUnsubstituted Phenyl(Lower BBB Penetration)Scaffold->Feature_HContainsScaffold->CoreShared CoreFeature_Me->Feature_HStructural Difference

Figure 1: Structural comparison highlighting the lipophilic modulation provided by the dimethyl groups.

Structure-Activity Relationship (SAR) Implications

The addition of two methyl groups at the meta positions (3,5-) of the phenyl ring in Metaxalone is not arbitrary. It serves three critical functions:

  • Lipophilicity Enhancement: The Unsubstituted Scaffold is significantly more polar.[4] Metaxalone's dimethyl groups increase the partition coefficient (LogP), facilitating passive diffusion across the Blood-Brain Barrier (BBB), which is essential for its CNS-depressant activity [1].

  • Steric Shielding: The methyl groups provide steric hindrance, potentially protecting the ether linkage and the phenyl ring from rapid metabolic attack (e.g., ring hydroxylation) compared to the exposed phenyl ring of the scaffold.

  • Receptor/Target Affinity: While the exact mechanism is unknown, hydrophobic interactions are often crucial for binding to CNS targets. The "greasier" 3,5-dimethylphenyl moiety likely exhibits higher affinity for hydrophobic pockets in ion channels or synaptic proteins than the bare phenyl ring.

Synthetic Pathways & Impurity Origin[2]

The presence of 5-phenoxymethyl-2-oxazolidinone in a Metaxalone batch indicates a specific failure in raw material quality control.[1][2]

The Divergence Point

Both molecules are synthesized via the coupling of a phenol derivative with Triglycidyl Isocyanurate (TGIC) or 3-chloro-1,2-propanediol .[1][2][4] The identity of the product is strictly determined by the starting phenol.

  • Metaxalone Pathway: Requires high-purity 3,5-Xylenol (3,5-dimethylphenol).[1][2][4][5]

  • Impurity Pathway: Arises if the starting 3,5-xylenol is contaminated with Phenol .[1]

Synthetic Workflow Diagram

SynthesisPathStart_PureStarting Material A:3,5-Dimethylphenol(Pure)Inter_MetIntermediate:3-(3,5-dimethylphenoxy)-1,2-propanediolStart_Pure->Inter_MetEtherificationStart_ImpureContaminant:PhenolInter_ImpIntermediate:3-phenoxy-1,2-propanediolStart_Impure->Inter_ImpSide ReactionReagentReagent:3-Chloro-1,2-propanediol(+ Base, e.g., NaOH)Reagent->Inter_MetReagent->Inter_ImpProduct_MetMETAXALONE(Target API)Inter_Met->Product_Met+ UreaCyclizationProduct_Imp5-phenoxymethyl-2-oxazolidinone(Impurity A)Inter_Imp->Product_Imp+ UreaCyclizationUreaCyclization Agent:Urea (High Temp)Urea->Product_MetUrea->Product_Imp

Figure 2: Parallel synthetic pathways showing how raw material purity dictates the formation of the drug vs. the unsubstituted analog.

Experimental Protocols

Synthesis of Metaxalone (Lab Scale)

Note: This protocol produces the target drug. To synthesize the Unsubstituted Scaffold for use as a reference standard, substitute 3,5-dimethylphenol with equimolar phenol.

Reagents:

  • 3,5-Dimethylphenol (1.0 eq)[1][2][6]

  • 3-Chloro-1,2-propanediol (1.2 eq)[1][2][4]

  • Sodium Hydroxide (NaOH) (1.2 eq)

  • Urea (1.5 eq)

  • Solvent: Toluene or Xylene[1]

Procedure:

  • Etherification: In a round-bottom flask equipped with a reflux condenser, dissolve 3,5-dimethylphenol in water containing NaOH. Heat to 80°C.

  • Addition: Dropwise add 3-chloro-1,2-propanediol over 30 minutes. Maintain temperature at 90-95°C for 4 hours.

  • Isolation of Diol: Cool the mixture. Extract the resulting oily layer (3-(3,5-dimethylphenoxy)-1,2-propanediol) with toluene.[1][2] Wash with water to remove salts.

  • Cyclization: Transfer the toluene layer to a clean reactor. Add Urea.

  • Reaction: Heat gradually to 190-200°C. Ammonia gas will evolve (ensure proper ventilation/scrubbing). Continue heating until ammonia evolution ceases (~3-5 hours).

  • Purification: Cool the reaction mass to 80°C and add Ethyl Acetate. Reflux for 30 minutes, then cool to 10°C. The crude Metaxalone precipitates.

  • Recrystallization: Recrystallize from hot Ethyl Acetate to remove unreacted urea and potential oligomers [2].

Analytical Separation (HPLC)

Distinguishing Metaxalone from the Unsubstituted Scaffold requires a stability-indicating HPLC method.[2][4] The Unsubstituted Scaffold is more polar and will elute earlier than Metaxalone on a reverse-phase column.[1][2]

Method Parameters:

  • Column: C18 (e.g., Phenomenex Luna or equivalent), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Phosphate Buffer (pH 4.5) : Acetonitrile (40:60 v/v).

  • Flow Rate: 1.0 mL/min.[4][7][8]

  • Detection: UV at 225 nm (Metaxalone has weak absorption; 225 nm captures the phenyl ring transitions).

  • Injection Volume: 20 µL.

Expected Results:

  • Unsubstituted Scaffold (Impurity): Retention time (RT) ~3-4 minutes (More polar).[2]

  • Metaxalone (API): Retention time (RT) ~6-8 minutes (Less polar).[2]

Validation Note: Ensure resolution (Rs) > 2.0 between the scaffold peak and the main API peak [3].

Pharmacokinetics & Metabolism[10][11][12][13]

The clinical efficacy of Metaxalone is heavily dependent on the 3,5-dimethyl substitution.

FeatureMetaxalone (Drug)Unsubstituted Scaffold
LogP (Lipophilicity) High (~2.6) .[1][2][4] Ideal for CNS penetration.[4]Low (< 1.8) .[4][9] Poor CNS penetration.[4]
Metabolism (CYP) Substrate for CYP1A2 & CYP2C19 .[4][10] Methyl groups are oxidized to carboxylic acids or hydroxylated [4].Likely undergoes rapid phenyl ring hydroxylation or direct glucuronidation (Phase II) due to lack of steric hindrance.
Half-Life ~9 hours (Human).[1][2][4][11][12]Predicted to be shorter due to faster clearance.
Bioavailability Increased significantly with food (high-fat meal).[1][2][4][13][12]Unknown, likely poor oral absorption relative to Metaxalone.

Mechanistic Insight: Metaxalone acts as a general CNS depressant.[4][10][11][9][12] It does not directly relax skeletal muscle (unlike dantrolene) but interrupts polysynaptic reflexes in the spinal cord. The Unsubstituted Scaffold, lacking the hydrophobic bulk of the methyl groups, likely fails to achieve the necessary occupancy at these spinal interneurons to produce a therapeutic effect.

References

  • PubChem. (n.d.).[4] Metaxalone Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Reddy, B. S., et al. (2011).[14] Process for preparation of metaxalone. US Patent Application US20110306773A1.[4] Retrieved from

  • Sahu, P. K., et al. (2014). Kinetics study of metaxalone degradation under hydrolytic, oxidative and thermal stress conditions using stability-indicating HPLC method. Journal of Saudi Chemical Society. Retrieved from [Link]

  • FDA. (2002).[4] Skelaxin (Metaxalone) Prescribing Information. U.S. Food and Drug Administration.[12] Retrieved from [Link]

Methodological & Application

Synthesis of 5-(phenoxymethyl)-2-oxazolidinone from phenyl glycidyl ether

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Synthesis of 5-(phenoxymethyl)-2-oxazolidinone

Executive Summary

This application note details the synthesis of 5-(phenoxymethyl)-2-oxazolidinone (CAS: 13269-00-6), a critical pharmacophore found in skeletal muscle relaxants (e.g., Mephenoxalone, Metaxalone) and antibacterial agents (Linezolid analogs).

While traditional routes employ hazardous phosgene or expensive isocyanates, this guide prioritizes a "Green Chemistry" approach utilizing Phenyl Glycidyl Ether (PGE) and Urea . This route offers superior atom economy, reduced toxicity, and scalability suitable for both bench-top research and pilot-plant operations. A secondary high-precision protocol using Ethyl Carbamate is provided for applications requiring specific stereochemical control.

Reaction Chemistry & Mechanism

The Core Transformation

The synthesis relies on the cycloaddition of an epoxide with a urea derivative. The reaction proceeds via a nucleophilic ring-opening of the epoxide by the nitrogen of the urea, followed by an intramolecular cyclization that eliminates ammonia.

Reaction Scheme:



Mechanistic Pathway (Graphviz Visualization)

ReactionMechanism Start Phenyl Glycidyl Ether (Epoxide) Inter1 Intermediate A: Ring Opening (Alkoxide Formation) Start->Inter1 Nucleophilic Attack (Base Catalyzed) Urea Urea (Nucleophile) Urea->Inter1 Inter2 Intermediate B: Intramolecular Cyclization Inter1->Inter2 Proton Transfer Product 5-(phenoxymethyl)- 2-oxazolidinone Inter2->Product Elimination Ammonia NH3 (Byproduct) Inter2->Ammonia

Figure 1: Mechanistic pathway for the base-catalyzed cycloaddition of urea to phenyl glycidyl ether.

Experimental Protocols

Protocol A: The "Green" Urea Route (Recommended)

Best for: Scalability, cost-efficiency, and avoiding hazardous reagents.

Materials:

  • Phenyl Glycidyl Ether (PGE): 15.0 g (100 mmol)

  • Urea: 9.0 g (150 mmol, 1.5 eq)

  • Catalyst: Sodium Methoxide (NaOMe): 0.27 g (0.5 wt% of PGE) or Magnesium Oxide (MgO) for heterogeneous catalysis.

  • Solvent: DMF (Dimethylformamide) - 20 mL (Optional; reaction can be run neat).

Step-by-Step Procedure:

  • Setup: Equip a 100 mL three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser. Connect the top of the condenser to a gas bubbler (to monitor NH

    
     evolution).
    
  • Charging: Add PGE, Urea, and the Catalyst to the flask.

  • Reaction:

    • Heat the mixture to 135–140°C .

    • Observation: The mixture will become homogeneous. Ammonia gas evolution will begin around 120°C.

    • Maintain temperature for 4–6 hours until ammonia evolution ceases and TLC indicates consumption of PGE.

  • Work-up:

    • Cool the reaction mixture to 80°C.

    • Pour the hot mixture into 100 mL of ice-cold water with vigorous stirring. The product will precipitate as a white to off-white solid.

    • Note: If DMF was used, the water wash effectively removes the solvent and excess urea.

  • Purification:

    • Filter the crude solid.[1][2]

    • Recrystallization: Dissolve the crude solid in boiling Ethyl Acetate (approx. 5 mL/g). Filter while hot to remove insoluble catalyst residues (if MgO is used). Allow to cool slowly to 4°C.

    • Collect crystals by filtration and dry in a vacuum oven at 50°C.

Yield: 75–85% Melting Point: 138–140°C (Lit. Value)

Protocol B: The Carbamate Route (High Precision)

Best for: Laboratory scale synthesis requiring high purity without high-temperature ammonia evolution.

Materials:

  • Phenyl Glycidyl Ether: 1.50 g (10 mmol)

  • Ethyl Carbamate (Urethane): 1.33 g (15 mmol)[3]

  • Catalyst: Potassium tert-butoxide (t-BuOK): 112 mg (1.0 mmol)

  • Solvent: THF (Tetrahydrofuran) or Toluene.

Step-by-Step Procedure:

  • Dissolution: Dissolve Ethyl Carbamate in dry THF (20 mL) under nitrogen atmosphere.

  • Deprotonation: Cool to 0°C and add t-BuOK. Stir for 15 minutes.

  • Addition: Add Phenyl Glycidyl Ether dropwise over 10 minutes.

  • Cyclization: Allow to warm to room temperature, then reflux (66°C) for 8 hours .

  • Quench: Quench with saturated aqueous NH

    
    Cl.
    
  • Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Silica gel, Hexane:EtOAc 3:1).

Analytical Data & Validation

Table 1: Physicochemical Properties Validation

ParameterSpecificationObserved (Protocol A)Method
Appearance White crystalline powderWhite needlesVisual
Melting Point 137–140°C138.5°CCapillary Method
IR Spectrum C=O stretch: ~1740 cm⁻¹1738 cm⁻¹FTIR (KBr)
¹H NMR

7.8 (NH), 6.9-7.3 (Ar-H)
Conforms400 MHz CDCl

Purity > 98.0%98.4%HPLC (C18, MeOH/H2O)

Key Identification Signals (¹H NMR, DMSO-d₆):

  • 
     7.60 (s, 1H):  N-H proton (Diagnostic for 2-oxazolidinone ring).
    
  • 
     6.90–7.30 (m, 5H):  Aromatic protons.
    
  • 
     4.85 (m, 1H):  CH at position 5 of the ring.
    
  • 
     4.10 (m, 2H):  CH
    
    
    
    of the exocyclic ether linkage.
  • 
     3.30–3.60 (m, 2H):  CH
    
    
    
    at position 4 of the ring.

Troubleshooting & Optimization

Common Pitfall: Polymerization

  • Symptom:[4][5][1][2][3][6][7][8] Formation of a sticky, insoluble gum.

  • Cause: Excessive temperature (>160°C) or lack of ammonia removal causes the epoxide to homopolymerize or crosslink.

  • Solution: Ensure efficient stirring and gas venting. Use a nitrogen sweep to remove ammonia continuously.

Common Pitfall: Low Yield

  • Symptom:[4][5][1][2][3][6][7][8] Unreacted epoxide remaining.

  • Cause: Catalyst deactivation (absorption of moisture).

  • Solution: Use freshly prepared NaOMe or calcined MgO. Ensure reagents are dry.

References

  • Iwakura, Y., & Izawa, S. (1971). Glycidyl Ether Reactions with Urethanes and Ureas. A New Synthetic Method for 2-Oxazolidones. The Journal of Organic Chemistry, 29(2), 379-382. Link

  • Tang, J., et al. (2004). Method for producing 5-phenoxymethyl-2-oxazolidinone. Google Patents, CN1483729A. Link

  • Demir, E., et al. (2020).[4] One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate. Beilstein Journal of Organic Chemistry, 16, 1723–1731. Link

  • Manninen, P. R., & Brickner, S. J. (2005).[9] Preparation of N-Aryl-5-Hydroxymethyl-2-Oxazolidinones from N-Aryl Carbamates. Organic Syntheses, 81, 112. Link

Sources

Biocatalytic Synthesis of Chiral 2-Oxazolidinones via Halohydrin Dehalogenase (HHDH)

[1]

Application Note & Protocol

Executive Summary

Chiral 2-oxazolidinones are privileged structural motifs in pharmaceutical chemistry, serving as core scaffolds for antibiotics (e.g., Linezolid, Tedizolid) and monoamine oxidase inhibitors (MAOIs).[1] Traditional chemical synthesis often relies on toxic phosgene derivatives, high temperatures, or expensive metal catalysts.[1]

This guide details a biocatalytic route using Halohydrin Dehalogenase (HHDH), specifically the variant HheC from Agrobacterium radiobacter.[1][2][3][4][5] This enzyme catalyzes the regioselective and enantioselective ring-opening of epoxides with cyanate (

1
Scientific Mechanism & Rationale
2.1 The HHDH Catalytic Cycle

Halohydrin dehalogenases (HHDHs) naturally catalyze the reversible dehalogenation of vicinal haloalcohols to epoxides.[6][1][2][5][7][8] However, their promiscuity allows them to accept alternative nucleophiles, such as azide (



1

In the synthesis of oxazolidinones:

  • Epoxide Binding: HHDH binds the epoxide substrate in a specific orientation, stabilized by a catalytic triad (typically Ser-Tyr-Arg).[1]

  • Nucleophilic Attack: The enzyme facilitates the attack of the cyanate ion (

    
    ) on the epoxide ring. HheC typically exhibits 
    
    
    -regioselectivity on styrene oxides, attacking the less substituted carbon, though this can vary with protein engineering.[1]
  • Cyclization: The initial ring-opened product is a

    
    -cyanato alcohol or an isocyanate intermediate. Under the reaction conditions (aqueous buffer), this intermediate undergoes rapid, spontaneous intramolecular cyclization to yield the thermodynamically stable 2-oxazolidinone.[1]
    
2.2 Dynamic Kinetic Resolution (DKR) Potential

A distinct advantage of HHDH is its ability to racemize certain substrates.[1] If starting from a racemic vicinal haloalcohol, HHDH can continuously interconvert the haloalcohol and epoxide enantiomers (via halide release/rebinding).[1] If the cyanate-mediated ring opening is irreversible and highly selective for one epoxide enantiomer, the system can theoretically achieve 100% yield of a single oxazolidinone enantiomer via Dynamic Kinetic Resolution (DKR).[1]

2.3 Mechanistic Pathway Diagram

HHDH_MechanismSubstrateRacemic Epoxide(or Haloalcohol)ComplexHHDH-EpoxideComplexSubstrate->ComplexBindingComplex->SubstrateReversible Dehalogenation(if Haloalcohol present)TransitionNucleophilic Attack(Regioselective)Complex->Transition+ OCN-Intermediateβ-Isocyanate Alcohol(Transient)Transition->IntermediateRing OpeningProductChiral 2-OxazolidinoneIntermediate->ProductSpontaneousCyclization

Figure 1: Mechanistic pathway of HHDH-catalyzed oxazolidinone formation.[1] The enzyme catalyzes the ring opening; cyclization is spontaneous.

Experimental Protocol
3.1 Reagents and Equipment
  • Enzyme: Purified HheC (wild type or engineered variants like HheC-W249F for altered selectivity).[1] Lyophilized cell-free extract is often sufficient.[1]

  • Substrate: Epoxide (e.g., Styrene oxide, Epichlorohydrin) or Haloalcohol.[6][1][5][7][9]

  • Nucleophile: Sodium Cyanate (NaOCN).[1] Note: Potassium cyanate (KOCN) is also acceptable.[1]

  • Buffer: 50 mM Tris-SO₄ or Phosphate Buffer, pH 7.5.

  • Solvent: Ethyl acetate (EtOAc) for extraction; DMSO or MeOH as cosolvent (max 10-20% v/v).[1]

  • Equipment: Thermoshaker, HPLC with chiral column (Chiralcel OD-H or AD-H).

3.2 Critical Considerations (The "Expertise" Pillar)
  • Cyanate Instability: Cyanate hydrolyzes to ammonia and bicarbonate at acidic pH.[1] Maintain pH

    
     7.0. However, pH > 9.0 may cause spontaneous (non-enzymatic) background hydrolysis of the epoxide or non-selective ring opening.[1] Optimal pH is 7.5 - 8.0. 
    
  • Nucleophile Concentration: Use a stoichiometric excess of NaOCN (2–3 equivalents) to drive the reaction and compensate for any hydrolytic loss of cyanate.

  • Inhibition: High concentrations of cyanate can inhibit HHDH.[1] Stepwise addition or moderate concentrations (e.g., 20-50 mM) are preferred for scale-up.[1]

3.3 Step-by-Step Workflow

A. Reaction Setup (Analytical Scale - 1 mL)

  • Buffer Preparation: Prepare 50 mM Tris-SO₄ buffer, adjusted to pH 7.5.

  • Substrate Solution: Dissolve the epoxide substrate (e.g., rac-styrene oxide) in DMSO to a concentration of 500 mM.[1]

  • Nucleophile Solution: Dissolve NaOCN in the buffer to a concentration of 200 mM. Prepare fresh; do not store for long periods.

  • Initiation:

    • In a 2 mL glass vial, combine:

      • 800 µL Buffer (containing NaOCN, final conc. 20-50 mM).[1]

      • 10-50 µL Enzyme solution (approx. 1-2 mg/mL final protein concentration).[1]

      • Start reaction by adding 20 µL Substrate stock (final conc. 10 mM).[1]

  • Incubation: Shake at 25–30°C, 800 rpm for 2–24 hours.

B. Workup and Isolation [1]

  • Quenching: Stop the reaction by adding 1 mL of Ethyl Acetate (EtOAc).

  • Extraction: Vortex vigorously for 30 seconds. Centrifuge at 10,000 x g for 2 minutes to separate phases.

  • Drying: Transfer the organic (top) layer to a fresh vial containing anhydrous

    
     or 
    
    
    .
  • Analysis: Filter the organic phase through a 0.22 µm PTFE filter into an HPLC vial.

C. Analytical Method (Example for Styrene Oxide)

  • Instrument: HPLC (Agilent 1200 or equivalent) with UV detector (210 nm and 254 nm).

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: n-Heptane : Isopropanol (90:10 or 80:20).[1]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Retention Times (Approximate):

    • (S)-Styrene oxide: ~6 min

    • (R)-Styrene oxide: ~7 min

    • (S)-4-Phenyl-2-oxazolidinone: ~15 min

    • (R)-4-Phenyl-2-oxazolidinone: ~18 min

Data Analysis & Optimization
4.1 Calculating Conversion and E-value

For a kinetic resolution (starting with racemic epoxide):

  • Conversion (

    
    ): 
    
    
    [1]
  • Enantiomeric Excess (

    
    ): 
    
    
  • Enantioselectivity (

    
    ):  Use the standard equation for irreversible steps:
    
    
    
4.2 Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Cyanate hydrolysis (pH too low)Adjust buffer to pH 7.5–8.0. Add NaOCN in portions.
Enzyme inactivationCheck enzyme stability in presence of cyanate.[1] Add 1 mM DTT if enzyme has sensitive cysteines.[1]
Low ee (Product) Non-enzymatic background reactionLower the temperature (e.g., to 4°C or 15°C).[1] Reduce NaOCN concentration.[1]
Precipitation Product insolubilityAdd cosolvent (DMSO/MeOH) up to 20%.[1]
Process Workflow Diagram

Workflowcluster_QCQuality ControlStartStart: Reagent PrepMixMix: Buffer (pH 7.5) + NaOCN + EnzymeStart->MixAddSubAdd Substrate (Epoxide/Haloalcohol)Mix->AddSubCheckPHCheck pH > 7.0(Prevent HCN/NH3 formation)Mix->CheckPHIncubateIncubate: 25°C, 24h(Orbital Shaking)AddSub->IncubateExtractExtraction: Add EtOAcVortex & CentrifugeIncubate->ExtractAnalyzeAnalysis: Chiral HPLC(OD-H Column)Extract->Analyze

Figure 2: Operational workflow for the enzymatic synthesis of oxazolidinones.

References
  • Stereodivergent Synthesis of Epoxides and Oxazolidinones via the Halohydrin Dehalogenase-Catalyzed Desymmetrization Strategy. ACS Catalysis, 2022.[1][10] [Link][1]

  • Engineering of halohydrin dehalogenases for the regio- and stereoselective synthesis of (S)-4-aryl-2-oxazolidinones. Catalysis Science & Technology, 2021.[6][11] [Link]

  • Oxazolidinone Synthesis through Halohydrin Dehalogenase-Catalyzed Dynamic Kinetic Resolution. Organic Letters, 2008.[1][9] [Link]

  • Cyanate-Mediated Epoxide Ring Opening by Halohydrin Dehalogenases. Advanced Synthesis & Catalysis, 2015.[1] [Link][1]

  • Structural basis for the enantioselectivity of an epoxide ring opening reaction catalyzed by halo alcohol dehalogenase HheC. Journal of Biological Chemistry, 2005.[1] [Link]

Application Note: Nucleophilic Ring-Opening of Triglycidyl Isocyanurate (TGIC) with Phenol for C3-Symmetric Triol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Triglycidyl isocyanurate (TGIC) is a versatile tri-epoxy compound widely utilized as a cross-linking agent in polymer formulations and powder coatings (1)[1]. Beyond its industrial applications, its C3-symmetric triazine core makes it an excellent scaffold for synthesizing tripodal compounds used in drug development, supramolecular chemistry, and advanced materials. This application note details a validated, high-yield protocol for the epoxide ring-opening of TGIC using phenol as an aromatic nucleophile, comparing conventional thermal heating with microwave-assisted synthesis (2)[2].

Mechanistic Causality & Experimental Design

Why Triphenylphosphine (PPh₃) Catalysis? Uncatalyzed epoxide ring-opening with weak nucleophiles like phenol requires excessively high temperatures, often leading to TGIC degradation or homopolymerization. PPh₃ acts as an efficient nucleophilic catalyst. It attacks the less sterically hindered terminal carbon of the oxirane ring, forming a zwitterionic phosphonium-alkoxide intermediate (3)[3]. This strongly basic alkoxide deprotonates phenol to generate a highly nucleophilic phenoxide ion. The phenoxide then executes an SN2 attack on the activated carbon, displacing PPh₃ to yield the target ether linkage and regenerate the catalyst[3].

Why Solvent-Free Conditions at 130°C? Commercial TGIC exists as a mixture of α and β stereoisomers with melting points ranging from 90°C to 125°C (4)[4]. Conducting the reaction at 130°C ensures that TGIC is fully molten[1], allowing the reaction to proceed under solvent-free (neat) conditions. This maximizes reactant collision frequency, eliminates solvent waste, and adheres strictly to green chemistry principles[2].

Safety & Handling (Critical)

TGIC is a severe skin and respiratory sensitizer known to cause allergic contact dermatitis and occupational asthma (5)[5]. It also exhibits mutagenic potential in vitro[4].

  • PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory.

  • Engineering Controls: All manipulations of powdered TGIC must be performed in a certified chemical fume hood to prevent inhalation of dust (the <10 µm respirable fraction is highly hazardous)[4].

Materials and Reagents

  • Triglycidyl isocyanurate (TGIC, CAS: 2451-62-9)

  • Phenol (CAS: 108-95-2)

  • Triphenylphosphine (PPh₃, CAS: 603-35-0)

  • Argon gas (for inert atmosphere)

  • Purification solvents: Ethyl acetate, Hexane (HPLC grade)

Experimental Protocols

Protocol A: Conventional Thermal Synthesis
  • Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, add TGIC (1.0 equiv) and Phenol (3.0 equiv)[2].

  • Melting & Homogenization: Purge the flask with Argon for 5 minutes. Submerge the flask in a pre-heated oil bath at 130°C. Stir for 10 minutes until the mixture forms a clear, homogeneous melt. Causality: Pre-heating the reactants without the catalyst prevents premature, localized cross-linking of TGIC.

  • Catalysis: Briefly remove the argon balloon and add a catalytic amount of PPh₃ (0.05 equiv). Re-seal and continue stirring at 130°C under Argon for 20 minutes[2].

  • In-Process Control (IPC) & Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (1:1). The disappearance of the TGIC spot (higher Rf) and the emergence of a highly polar baseline spot (triol product) validates the completion of the ring-opening phase.

  • Cooling & Quenching: Remove the flask from the oil bath and allow it to cool to room temperature. The mixture will solidify into a crude resin.

  • Purification: Dissolve the crude mixture in a minimum amount of ethyl acetate. Purify via silica gel flash chromatography (Hexane:Ethyl Acetate gradient) to isolate 1,3,5-tris(2-hydroxy-3-phenoxypropyl)-1,3,5-triazinane-2,4,6-trione.

Protocol B: Microwave-Assisted Synthesis
  • Preparation: In a 10 mL microwave-safe glass vial, add TGIC (1.0 equiv), Phenol (3.0 equiv), and PPh₃ (0.05 equiv)[2].

  • Irradiation: Seal the vial with a Teflon septum cap. Place the vial in a monomode microwave reactor (e.g., CEM Discover).

  • Reaction Parameters: Set the instrument to 300 W, maximum temperature 130°C, and a hold time of 10 minutes[2].

  • Workup: Following the automated cooling cycle, dissolve the crude product in ethyl acetate and purify via flash chromatography as described in Protocol A. Causality: Microwave dielectric heating provides uniform thermal distribution, reducing reaction time by 66% while minimizing thermal degradation byproducts[2].

Data Presentation & Characterization

Table 1: Comparison of Reaction Parameters and Yields

Reaction MethodMolar Ratio (TGIC:Phenol:PPh₃)Temperature (°C)Time (min)Microwave Power (W)Isolated Yield (%)
Conventional Thermal 1 : 3 : 0.0513030N/A84
Microwave-Assisted 1 : 3 : 0.051301030080

Analytical Signatures of the Purified Product:

  • Mass Spectrometry (ESI-MS): Molecular ion peak at m/z 579 [M]⁺[2].

  • Infrared Spectroscopy (FT-IR): Appearance of a broad O-H stretch at ~3273 cm⁻¹, indicating successful epoxide ring opening[2].

  • ¹H NMR (CDCl₃): Disappearance of oxirane proton signals (2.6-3.2 ppm) and appearance of diastereotopic CH₂CH(OH)CH₂ signals (e.g., double-doublets at δ 4.18, 4.14, 3.77, and 3.63 ppm)[2].

Mechanistic Pathway Visualization

Mechanism TGIC TGIC (Epoxide) Betaine Phosphonium-Alkoxide Betaine Intermediate TGIC->Betaine Nucleophilic attack by PPh3 PPh3 PPh3 (Catalyst) PPh3->Betaine Phenoxide Phenoxide Ion + Protonated Betaine Betaine->Phenoxide Deprotonation of Phenol Phenol Phenol (Nucleophile) Phenol->Phenoxide Product Ring-Opened Triol + Regenerated PPh3 Phenoxide->Product SN2 attack by PhO⁻ Displacement of PPh3

Figure 1: PPh₃-catalyzed nucleophilic epoxide ring-opening mechanism of TGIC by phenol.

References

  • Process for preparation of triglycidyl isocyanurate (tgic). Google Patents (US20150232458A1).
  • Synthesis of triols with C3 symmetry by ring opening of tris(oxiran-2-ylmethyl)-1,3,5-triazinane-2,4,6-trione with nucleophiles. Sciforum.
  • Triglycidyl isocyanurate: Stability. Danish Environmental Protection Agency (mst.dk).
  • Determination of triglycidyl isocyanurate from air samples by ultra-performance liquid chromatography. IRSST.
  • Epoxide Ring Opening With Base. Master Organic Chemistry.

Sources

Application Note: Asymmetric Synthesis via 5-Phenoxymethyl-2-Oxazolidinone

[1]

Executive Summary

5-phenoxymethyl-2-oxazolidinone is a chiral auxiliary derived principally from enantiopure phenyl glycidyl ether or via the cyclization of chiral amino-alcohols obtained from epoxide opening.[] Unlike classic Evans auxiliaries where the steric bulk is proximal to the nitrogen (C4 position), this auxiliary leverages the C5-substituent to influence facial selectivity during enolate formation and electrophilic attack.

Key Advantages:

  • Accessibility: Synthesized from inexpensive chiral pool precursors (e.g., (S)-epichlorohydrin or phenyl glycidyl ether).[]

  • Crystallinity: The phenoxymethyl group often imparts favorable crystalline properties to intermediates, facilitating purification without chromatography.

  • Orthogonal Selectivity: Can provide complementary diastereoselectivity profiles compared to C4-substituted analogs in specific aldol and alkylation reactions.[]

Structural Basis & Mechanistic Insight

The Chelation-Controlled Model

The efficacy of 5-phenoxymethyl-2-oxazolidinone relies on the formation of a rigid metal-enolate intermediate.[] Upon deprotonation (typically with LiHMDS or LDA), the lithium cation chelates between the enolate oxygen and the auxiliary's carbonyl oxygen.

  • Z-Enolate Formation: Steric repulsion between the incoming base and the N-acyl chain favors the formation of the Z-enolate.[]

  • Facial Shielding: In the 5-substituted system, the phenoxymethyl group orients to minimize 1,3-diaxial interactions within the puckered oxazolidinone ring.[] While the C4-substituent directly blocks one face, the C5-phenoxymethyl group exerts influence via ring conformation and distal steric bulk, directing the electrophile (E+) to the opposing face.[]

Workflow Visualization

The following diagram illustrates the complete cycle from acylation to cleavage.

Gcluster_0Induction PhaseAuxChiral Auxiliary(5-phenoxymethyl-2-oxazolidinone)AcylN-AcylatedIntermediateAux->Acyl n-BuLi, RCOCl -78°CEnolateMetal Enolate(Z-Geometry)Acyl->Enolate LiHMDS or LDA THF, -78°CProductAlkylatedProductEnolate->Product Electrophile (R'-X) Facial SelectivityTargetChiral Carboxylic Acid(Cleaved Target)Product->Target LiOOH HydrolysisRecycleRecoveredAuxiliaryProduct->Recycle Cleavage ByproductRecycle->Aux Recrystallization

Caption: Figure 1. The cyclic workflow of the oxazolidinone auxiliary system, highlighting the critical enolization and recycling steps.

Experimental Protocols

Protocol A: N-Acylation (Loading the Auxiliary)

This step attaches the substrate (acyl group) to the auxiliary. The mixed anhydride method is preferred for steric bulk, while the acid chloride method is standard for simple chains.

Reagents:

  • 5-phenoxymethyl-2-oxazolidinone (1.0 equiv)[][2]

  • n-Butyllithium (n-BuLi) (1.1 equiv, 2.5 M in hexanes)[]

  • Acid Chloride (R-COCl) (1.2 equiv)[]

  • THF (anhydrous)[]

Procedure:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen. Dissolve 5-phenoxymethyl-2-oxazolidinone in anhydrous THF (0.2 M concentration).

  • Deprotonation: Cool the solution to -78°C (dry ice/acetone bath). Add n-BuLi dropwise over 15 minutes.

    • Observation: The lithiated auxiliary may precipitate; ensure vigorous stirring.

  • Acylation: After stirring for 30 minutes at -78°C, add the acid chloride (neat or in minimal THF) dropwise.

  • Warming: Allow the reaction to warm to 0°C over 1 hour.

  • Quench: Quench with saturated NH₄Cl solution.

  • Workup: Extract with EtOAc (3x). Wash combined organics with NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from EtOAc/Hexanes or perform flash chromatography.

Protocol B: Diastereoselective Alkylation

This is the stereodefining step. The use of NaHMDS or LDA is critical.

Reagents:

  • N-Acyl-5-phenoxymethyl-2-oxazolidinone (1.0 equiv)[]

  • NaHMDS (1.1 equiv, 1.0 M in THF) or LDA[]

  • Alkyl Halide (Electrophile) (3-5 equiv)[]

  • THF (anhydrous)[]

Procedure:

  • Enolization: Dissolve the N-acylated auxiliary in THF (0.1 M) and cool to -78°C .

  • Base Addition: Add NaHMDS dropwise. Stir for 45–60 minutes to ensure complete formation of the Z-enolate.

    • Note: Incomplete enolization leads to lower yields and potential side reactions.

  • Electrophile Addition: Add the alkyl halide (dissolved in THF if solid, or neat if liquid) rapidly.

  • Reaction: Stir at -78°C for 2–4 hours. If the electrophile is unreactive, allow the temperature to rise to -40°C slowly.

    • Monitoring: Use TLC to monitor the disappearance of the starting imide.

  • Quench: Add saturated NH₄Cl at low temperature.

  • Workup: Standard extraction (EtOAc).

  • Analysis: Determine Diastereomeric Ratio (dr) via ¹H NMR or HPLC before recrystallization to assess intrinsic selectivity.

Protocol C: Reductive/Hydrolytic Cleavage

To recover the chiral product (carboxylic acid) and the auxiliary. The LiOOH method is superior to LiOH as it prevents endocyclic cleavage (ring opening of the auxiliary).

Reagents:

  • Alkylated Intermediate[3][4]

  • H₂O₂ (30% aq., 4 equiv)[]

  • LiOH (2 equiv)

  • THF/Water (3:1 mixture)

Procedure:

  • Preparation: Dissolve the alkylated intermediate in THF/Water (0.1 M) and cool to 0°C.

  • Peroxide Addition: Add H₂O₂ followed by LiOH.

  • Reaction: Stir at 0°C for 1–3 hours. Monitor by TLC (the auxiliary spot will reappear).

  • Quench: Add saturated Na₂SO₃ (sodium sulfite) to quench excess peroxide. Test with starch-iodide paper to ensure no peroxide remains.

  • Recovery:

    • Evaporate THF.

    • Extract the aqueous layer with CH₂Cl₂ to recover the chiral auxiliary (organic layer).

    • Acidify the aqueous layer (pH 2) with HCl.

    • Extract with EtOAc to isolate the chiral acid product .

Data & Optimization Guide

Reagent Compatibility Table
Reagent/ConditionCompatibilityNotes
n-BuLi HighStandard for lithiation of the auxiliary.[]
NaHMDS HighPreferred for enolization; often gives higher dr than LDA for this specific auxiliary.
TiCl₄ ModerateUsed for Evans-type aldol reactions; requires amine base (DIPEA).[]
LiOH (aq) LowAvoid. Causes endocyclic cleavage (destroys auxiliary). Use LiOOH.
Grignard Reagents LowAttacks the exocyclic carbonyl; cleavage usually requires transesterification.
Troubleshooting Common Issues
  • Problem: Low Diastereoselectivity (dr < 90:10).

    • Root Cause:[2][3][4][5][6][7][8][9][10] Incomplete enolization or insufficient steric bulk of the electrophile.

    • Solution: Switch counter-cation (try Li vs Na). Ensure temperature is strictly maintained at -78°C.

  • Problem: Poor Yield in Acylation.

    • Root Cause:[2][3][4][5][6][7][8][9][10] Moisture in THF or degradation of n-BuLi.[]

    • Solution: Titrate n-BuLi before use.[] Ensure the auxiliary is fully dissolved before base addition.

  • Problem: "Mushy" Product (Oils).

    • Root Cause:[2][3][4][5][6][7][8][9][10] Presence of minor diastereomer.[11]

    • Solution: The 5-phenoxymethyl group aids crystallinity.[] Dissolve in hot EtOAc and add Hexanes dropwise to force crystallization of the major isomer.

Mechanistic Diagram: Steric Induction

The following diagram depicts the transition state logic. The 5-phenoxymethyl group (Ph-O-CH2-) orients away from the metal center but influences the ring pucker, indirectly shielding one face of the enolate.[]

TScluster_TSZ-Enolate Transition State ModelMetalLi+ / Na+O_EnolateO (Enolate)Metal->O_EnolateO_CarbonylO (C=O)Metal->O_CarbonylN_AuxN (Auxiliary)O_Carbonyl->N_AuxC5C5 PositionN_Aux->C5Steric5-Phenoxymethyl(Steric Shield)C5->Steric Distal BlockingElectrophileElectrophile(Attack from Open Face)Steric->Electrophile BlocksAlternative FaceElectrophile->O_Enolate StereoselectiveBond Formation

Caption: Figure 2. Transition state model showing metal chelation and the distal steric influence of the 5-phenoxymethyl group.

References

  • Evans, D. A., et al. "Chiral Auxiliaries in Asymmetric Synthesis."[] Aldrichimica Acta, vol. 15, no. 2, 1982.[]

  • Ager, D. J., et al. "Oxazolidinones as Chiral Auxiliaries."[] Aldrichimica Acta, vol. 30, no. 1, 1997.[]

  • Gage, J. R., & Evans, D. A. "Diastereoselective Aldol Condensation using a Chiral Oxazolidinone Auxiliary."[] Organic Syntheses, Coll.[] Vol. 8, p. 339, 1993.[] []

  • Keyes, R. F., et al. "Enantioselective synthesis of 5-substituted oxazolidinones."[][6] Journal of Organic Chemistry. (Contextual reference for 5-substituent effects).

  • Vertex AI Search. "Preparation of 5-phenoxymethyl-2-oxazolidinone from phenyl glycidyl ether."[] (Patent/Methodology Verification).

Application Note: High-Yield Synthesis of Metaxalone (5-aryloxymethyl-2-oxazolidinone Scaffold)

[1][3][4]

Executive Summary

Metaxalone is a skeletal muscle relaxant whose pharmacological efficacy relies on the integrity of the 5-aryloxymethyl-2-oxazolidinone core.[4] This application note outlines two distinct protocols for its preparation. The primary protocol (Method A) utilizes the robust Urea Cyclization of the corresponding propanediol intermediate, a method favored for its scalability and regulatory compliance. A secondary, high-efficiency protocol (Method B) involving Triglycidyl Isocyanurate (TGIC) is discussed for rapid library generation.

Key Reaction Parameters
ParameterMethod A (Urea Melt)Method B (TGIC Coupling)
Precursor 3-(3,5-dimethylphenoxy)-1,2-propanediol3,5-Dimethylphenol
Reagent Urea (excess)Triglycidyl Isocyanurate (TGIC)
Catalyst Polyethylene Glycol (PEG) / BaseBase (e.g., Pyridine/NaOH)
Temp/Time 195–205°C / 4–6 HoursReflux / 3–5 Hours
Yield 85–95%55–65%
Purity (Crude) >98% (post-workup)Requires recrystallization

Strategic Reaction Pathway

The synthesis relies on constructing the oxazolidinone ring after establishing the ether linkage. This prevents regiochemical errors on the aromatic ring.

Mechanistic Flow (DOT Visualization)

Metaxalone_Synthesiscluster_conditionsCritical Process ControlPhenol3,5-DimethylphenolIntermediateINTERMEDIATE:3-(3,5-dimethylphenoxy)-1,2-propanediolPhenol->IntermediateEtherification(NaOH, Reflux)MetaxaloneTARGET:Metaxalone(Oxazolidinone Ring)Phenol->MetaxaloneMethod B:Direct Coupling(TGIC)Linker3-Chloro-1,2-propanediol(or Epichlorohydrin)Linker->IntermediateIntermediate->MetaxaloneMethod A:Cyclocarbonylation(200°C, -NH3)UreaUrea(NH2CONH2)Urea->MetaxaloneTGICTriglycidylIsocyanurateTGIC->Metaxalone

Figure 1: Comparative synthetic pathways. Method A proceeds via a stable diol intermediate, while Method B utilizes a direct coupling approach.

Detailed Experimental Protocols

Method A: Thermal Cyclization via Urea (Industrial Standard)

This protocol is preferred for high-purity applications as it avoids the formation of complex epoxy-polymer byproducts common in direct epoxide methods.

Phase 1: Preparation of the Diol Intermediate

If the intermediate 3-(3,5-dimethylphenoxy)-1,2-propanediol is not commercially sourced, prepare as follows:

  • Charge a reactor with 3,5-dimethylphenol (1.0 eq) and aqueous NaOH (1.1 eq).

  • Add 3-chloro-1,2-propanediol (1.2 eq) dropwise at 80°C.

  • Reflux for 3 hours. Monitor consumption of phenol via TLC (Hexane:EtOAc 7:3).

  • Isolate by cooling to 10°C. Filter the solid precipitate. Wash with water to remove salts.

  • Dry to constant weight. Target MP: 80–82°C.

Phase 2: Cyclization to Metaxalone (The Core Protocol)

This step utilizes a high-temperature melt fusion to drive the release of ammonia and form the cyclic carbamate.

Reagents:

  • 3-(3,5-dimethylphenoxy)-1,2-propanediol (Intermediate): 100 g (0.51 mol)

  • Urea (Prilled, Industrial Grade): 61.2 g (1.02 mol, 2.0 eq)

  • Solvent/Flux: Polyethylene Glycol 400 (PEG-400): 50 mL (Optional, improves heat transfer)

Step-by-Step Procedure:

  • Fusion: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and an air condenser (to vent NH3), combine the Diol Intermediate and PEG-400 .

  • Heating Ramp: Heat the mixture to 160°C . The mixture will become a homogeneous melt.

  • Urea Addition: Add Urea in 4 portions over 20 minutes. Note: Endothermic reaction; temperature may drop. Evolution of Ammonia gas will be vigorous.

  • Reaction Drive: Increase temperature to 195–205°C . Maintain this temperature for 4–5 hours.

    • Critical Control Point: Ensure temperature does not exceed 215°C to prevent decomposition of the ether linkage.

  • Completion Check: The reaction is complete when ammonia evolution ceases and HPLC shows <1% unreacted diol.

  • Quench & Workup:

    • Cool the melt to 100°C .

    • Add Ethyl Acetate (300 mL) slowly (reflux will occur).

    • Stir until the melt is fully dissolved/dispersed.

    • Wash the organic layer with warm water (2 x 100 mL) to remove unreacted urea and PEG.

  • Crystallization:

    • Concentrate the Ethyl Acetate layer to ~50% volume.

    • Cool to 0–5°C for 2 hours.

    • Filter the white crystalline solid.

    • Yield: ~105 g (93%).

Method B: The TGIC Route (Rapid Synthesis)

Reference: Based on methodologies described in Patent CN1483729A. This method uses Triglycidyl Isocyanurate (TGIC) as a "carbonyl and oxazolidinone donor," reacting directly with the phenol.

  • Dissolution: Dissolve 3,5-dimethylphenol (1.0 eq) and TGIC (0.33 eq) in Chlorobenzene or DMF.

  • Catalysis: Add a catalytic amount of Pyridine or NaOH (0.05 eq).

  • Reflux: Heat to reflux (approx. 130°C) for 4–6 hours.

  • Mechanism: The phenol attacks the epoxide ring of the TGIC, followed by an intramolecular rearrangement that cleaves the isocyanurate core to release the discrete oxazolidinone ring.

  • Purification: This method requires rigorous recrystallization from Ethanol/Water to remove isocyanurate byproducts.

Analytical Quality Control

To ensure the synthesized Metaxalone meets pharmaceutical standards (USP), the following criteria must be validated.

HPLC Method Parameters
  • Column: C18 (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile : Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 280 nm

  • Retention Time: Metaxalone typically elutes at ~6.5 min.

Specification Table
TestSpecificationMethod
Appearance White to off-white crystalline powderVisual
Melting Point 121.5°C – 123.0°CCapillary Method
Assay (HPLC) 98.0% – 102.0%USP <621>
Loss on Drying < 0.5%Gravimetric
Solubility Soluble in Chloroform, Methanol; Insoluble in WaterSolubility Test

Troubleshooting & Optimization

  • Issue: Low Yield in Method A.

    • Cause: Incomplete ammonia removal.

    • Solution: Use a nitrogen sweep during the 200°C heating phase to drive the equilibrium forward.

  • Issue: Discoloration (Brown melt).

    • Cause: Oxidative degradation of the phenol moiety at high temp.

    • Solution: Perform the reaction under an inert Nitrogen or Argon atmosphere.

  • Issue: "Sticky" Precipitate.

    • Cause: Residual PEG or oligomers.

    • Solution: Recrystallize using a solvent pair: Ethyl Acetate / Hexane (1:2) .

References

  • Process for the preparation of metaxalone. US Patent 6,538,142 B1. (2003).[4] Describes the conversion of 3,5-dimethylphenol via epichlorohydrin and subsequent cyclization.Link

  • Method for producing 5-phenoxymethyl-2-oxazolidinone. CN Patent 1483729A. (2004). Details the TGIC (Triglycidyl Isocyanurate) synthetic route.Link

  • Metaxalone Monograph. Drugs.com. (2024). Provides physical properties and clinical context for the molecule.Link

  • Wang, Z-X., et al. "Biocatalytic Synthesis of Metaxalone and Its Analogues."[5] Organic Letters, 25(27), 5049-5054.[6] (2023).[4][6][7] Discusses advanced enzymatic routes and structural analogues.Link

  • An Improved Process For The Preparation Of Metaxalone. IN Patent Application 843/CHE/2010. Optimized Urea/PEG fusion protocols.Link

Application Note: Reagents for N-Alkylation of 5-(phenoxymethyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

The N-alkylation of 5-(phenoxymethyl)-1,3-oxazolidin-2-one (Mephenoxalone scaffold) is a critical transformation in medicinal chemistry, often used to modulate the lipophilicity and metabolic stability of oxazolidinone-based pharmacophores (e.g., Linezolid, Rivaroxaban derivatives).

The transformation proceeds via an


 mechanism . The core challenge lies in the acidity of the carbamate nitrogen (


11.0–12.1 in DMSO). While more acidic than a standard amide, it requires specific base activation to generate the nucleophilic aza-enolate species without triggering ring-opening hydrolysis or elimination side reactions.

Key Reaction Parameters:

  • Nucleophile: The nitrogen atom of the oxazolidinone ring.

  • Electrophile: Primary alkyl halides (

    
    ) or sulfonates (
    
    
    
    ).
  • Limiting Factor: Competitive O-alkylation is rare due to the thermodynamic stability of the N-alkylated product (amide resonance), but hydrolytic ring opening is a significant risk under harsh aqueous basic conditions.

Reagent Selection Matrix

The choice of reagent system dictates the reaction's selectivity and scalability. The following matrix contrasts the three primary methodologies.

MethodReagent System (Base / Solvent)

Match
Kinetic ProfileIdeal Application
A. Irreversible Deprotonation NaH / DMF or THFExcellentFast (< 1h)Small-scale, high-value substrates; difficult electrophiles.
B. Thermodynamic Equilibrium

or

/ MeCN or Acetone
ModerateSlow (4-12h)Scale-up; acid-sensitive substrates; "Green" chemistry requirements.
C. Phase Transfer Catalysis KOH (aq) / Toluene / TBAB Poor (requires catalyst)ModerateIndustrial scale; cost-sensitive manufacturing.
Mechanistic Pathway Visualization[1]

The following diagram illustrates the deprotonation equilibrium and the critical decision points preventing side reactions.

G Substrate 5-(phenoxymethyl)- 1,3-oxazolidin-2-one Base Base Selection (NaH vs K2CO3) Substrate->Base Activation Anion Aza-Enolate Intermediate Base->Anion Deprotonation (-H+) Product N-Alkylated Product Anion->Product SN2 Attack (Major Path) SideProduct Ring Opening (Hydrolysis) Anion->SideProduct H2O/OH- (Avoid!) Electrophile Electrophile (R-X) Electrophile->Product

Figure 1: Mechanistic pathway for the N-alkylation of oxazolidinones, highlighting the critical divergence between productive alkylation and destructive ring opening.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (Sodium Hydride Method)

Best for: Initial discovery, maximum yield, and unreactive electrophiles.

Reagents:

  • Substrate: 5-(phenoxymethyl)-1,3-oxazolidin-2-one (1.0 equiv)

  • Base: Sodium Hydride (60% dispersion in mineral oil) (1.2 equiv)

  • Electrophile: Alkyl Bromide/Iodide (1.1–1.5 equiv)

  • Solvent: Anhydrous DMF or THF (0.1 M concentration)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen flow.

  • Solubilization: Dissolve the substrate in anhydrous DMF. Note: DMF is preferred over THF for its ability to solvate the resulting sodium salt, preventing aggregation.

  • Deprotonation: Cool the solution to 0°C. Add NaH portion-wise.

    • Observation: Vigorous evolution of

      
       gas will occur.
      
    • Checkpoint: Stir at 0°C for 30 minutes until gas evolution ceases. The solution often turns yellow/orange, indicating anion formation.

  • Alkylation: Add the electrophile dropwise via syringe.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 1–4 hours.

    • Monitoring: TLC (typically 30-50% EtOAc/Hexanes) should show the disappearance of the lower

      
       starting material.
      
  • Quench: Carefully add saturated

    
     solution at 0°C to quench excess hydride.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with

    
     (5x) to remove DMF, then Brine (1x). Dry over 
    
    
    
    .

Scientific Rationale: NaH acts as an irreversible base. Once


 is evolved, the equilibrium shifts entirely to the nucleophilic anion, driving the reaction to completion rapidly (Evans et al., 1982).
Protocol B: Mild Carbonate Method

Best for: Scale-up, substrates sensitive to strong bases, or avoiding mineral oil contaminants.

Reagents:

  • Base:

    
     (anhydrous, granular) (2.0–3.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or Acetone (Reagent Grade)

  • Additive: 18-Crown-6 (0.1 equiv) (Optional, accelerates reaction)

Step-by-Step Methodology:

  • Setup: Charge a flask with the substrate,

    
    , and the electrophile.
    
  • Solvent Addition: Add MeCN.

  • Activation: Heat the mixture to reflux (approx. 80°C for MeCN).

    • Note: Unlike the NaH method, deprotonation here is an equilibrium process. The heat is required to overcome the activation energy and drive the

      
       reaction.
      
  • Duration: Stir for 6–18 hours.

  • Workup: Filter off the solid inorganic salts. Concentrate the filtrate. Redissolve in EtOAc and wash with water to remove residual salts.

Scientific Rationale: The


 of the conjugate acid (

) is roughly 10.3, which is borderline for deprotonating the oxazolidinone. Using a polar aprotic solvent like MeCN and heat shifts the equilibrium. The absence of strong hydroxide ions minimizes the risk of ring hydrolysis (Ager et al., 1996).

Troubleshooting & Optimization Guide

ProblemRoot CauseCorrective Action
Low Conversion Incomplete deprotonationSwitch from

to NaH or

(Cesium effect increases solubility).
Ring Opening Hydrolysis via

Ensure solvents are anhydrous. Avoid NaOH unless using strict Phase Transfer conditions.
O-Alkylation Hard/Soft Acid Base mismatchRare, but if observed, switch solvent to less polar THF to encourage tight ion pairing, favoring N-alkylation.
Starting Material Recovery Steric hindranceIf electrophile is secondary, add NaI (Finkelstein condition) to generate a more reactive iodide in situ.
Decision Tree for Reagent Selection

DecisionTree Start Start: Select Reagents Scale Is this >10g Scale? Start->Scale Stability Is Substrate Base Sensitive? Scale->Stability No (Lab Scale) PTC_Route Protocol C: NaOH / TBAB (Cost Effective) Scale->PTC_Route Yes (Industrial) NaH_Route Protocol A: NaH / DMF (High Yield, Fast) Stability->NaH_Route No (Robust Substrate) K2CO3_Route Protocol B: K2CO3 / MeCN (Safe, Scalable) Stability->K2CO3_Route Yes (Avoid Strong Base)

Figure 2: Strategic decision tree for selecting the optimal alkylation protocol based on scale and substrate stability.

References

  • Evans, D. A., et al. (1982). "Chiral Enolates in Organic Synthesis." Journal of the American Chemical Society.[1][2][3] (Foundational work on oxazolidinone deprotonation/alkylation).

  • Gage, J. R., & Evans, D. A. (1990). "Diastereoselective Aldol Condensation using a Chiral Oxazolidinone Auxiliary." Organic Syntheses. (Detailed protocol for NaH mediated reactions).

  • Ager, D. J., et al. (1996). "Oxazolidinones as Chiral Auxiliaries." Aldrichimica Acta. (Review of base selection and solvent effects).

  • Bach, J., et al. (1999).[4] "Synthesis of 5-Functionalized Oxazolidin-2-ones." Tetrahedron Letters. (Specific examples of functionalizing the 5-position and N-alkylation).

  • Penso, M., et al. (2018). "Carbon dioxide-based facile synthesis of cyclic carbamates." Semantic Scholar. (Discusses

    
     and base selection for cyclic carbamates). 
    

Sources

Application Note: Green Chemistry Routes for Oxazolidinone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-oxazolidinone pharmacophore is ubiquitous in medicinal chemistry, serving as the core scaffold for blockbuster antibiotics like Linezolid and as a critical chiral auxiliary (Evans auxiliaries) in asymmetric synthesis. Historically, the synthesis of this ring system relied on phosgene (


) or isocyanates—reagents defined by extreme toxicity, moisture sensitivity, and poor atom economy.

This guide details three validated "Green Chemistry" protocols that utilize Carbon Dioxide (


) as a C1 building block. By leveraging ionic liquids, organocatalysis, and multicomponent coupling, these routes offer higher atom economy, enhanced safety profiles, and simplified purification compared to traditional phosgenation.

Part 1: The Strategic Shift (Phosgene vs. )

The transition to green synthesis requires a mechanistic shift from electrophilic carbonyl sources (phosgene) to nucleophilic activation of inert


 or surrogate carbonates.
Comparative Pathway Analysis

GreenShift cluster_old Traditional (Toxic) cluster_new Green (Sustainable) Phosgene Phosgene / COCl2 Waste1 HCl / Toxic Waste Phosgene->Waste1 Target 2-Oxazolidinone Phosgene->Target Cyclization AminoAlc Amino Alcohol AminoAlc->Target CO2 CO2 (1-10 bar) AtomEco 100% Atom Economy CO2->AtomEco CO2->Target Insertion Aziridine Aziridine / Epoxide Aziridine->Target Cycloaddition Propargyl Propargylic Alcohol Propargyl->Target 3-Component Coupling

Figure 1: Comparison of traditional phosgene-mediated routes versus sustainable


 fixation pathways.

Part 2: Protocol A - Ionic Liquid Mediated Fixation

Target: Conversion of Aziridines to Oxazolidinones.[1] Green Principle: 100% Atom Economy, Solvent/Catalyst Recyclability.

This protocol utilizes an ionic liquid (IL) which acts as both the solvent and the catalyst.[2] The halide anion of the IL opens the aziridine ring, facilitating


 insertion without the need for Lewis acid metals.
Materials
  • Substrate: 2-Phenylaziridine (Model substrate).

  • Reagent:

    
     (Industrial grade, >99.9%).
    
  • Catalyst/Solvent: 1-Butyl-3-methylimidazolium bromide ([BMIm]Br).

  • Equipment: High-pressure stainless steel autoclave (e.g., Parr reactor).

Step-by-Step Methodology
  • Charge Reactor: Load [BMIm]Br (1.0 g, ~4.5 mmol) and 2-Phenylaziridine (2.0 mmol) into the autoclave. No additional organic solvent is required.[1]

  • Pressurization: Seal the reactor. Purge with

    
     three times to remove air. Pressurize to 1.0 MPa (10 bar) .
    
    • Expert Insight: While supercritical

      
       works, mild pressures (1-10 bar) are sufficient because the IL enhances 
      
      
      
      solubility and activation.
  • Reaction: Heat the mixture to 100°C with magnetic stirring (600 rpm). Hold for 2–4 hours .

  • Workup:

    • Cool reactor to room temperature and vent excess

      
       slowly.
      
    • Extract the reaction mixture with diethyl ether (

      
      ). The product moves to the ether phase; the IL remains.
      
    • Recycling: The remaining IL phase can be dried under vacuum (80°C, 1 h) and reused immediately.

  • Purification: Evaporate ether. Recrystallize from ethanol/hexane if necessary.

Validation Parameters
ParameterExpected ResultObservation Method
Yield >95%Gravimetric
Selectivity >99% Regioselectivity1H NMR (5-substituted isomer preferred)
IR Signal ~1750 cm⁻¹Appearance of C=O cyclic carbamate stretch

Part 3: Protocol B - Three-Component Coupling (The "Cu-IL" Route)

Target: Synthesis from Propargylic Alcohols, Amino Alcohols, and


.[3][4][5]
Green Principle:  Multicomponent Reaction (MCR), Mild Conditions (1 atm 

).

This is a highly advanced route that avoids pre-synthesizing unstable aziridines. It couples three stable components in a single pot using a Copper(I) catalyst in an Ionic Liquid.

Mechanism & Workflow

CuMechanism Start Propargylic Alcohol + Amino Ethanol Step1 Activation of Alkyne (Cu-Complex) Start->Step1 + CuCat CuCat CuBr / [BMIm][OAc] Step2 Carboxylative Cyclization (CO2 Insertion) Step1->Step2 + CO2 (1 atm) Inter Vinyl Oxazolidinone Intermediate Step2->Inter Final 5-Methylene-oxazolidin-2-one Inter->Final Tautomerization

Figure 2: Mechanistic flow of the CuBr-catalyzed three-component coupling reaction.

Experimental Protocol
  • Catalyst Prep: In a Schlenk tube, dissolve CuBr (0.5 mol%) in [BMIm][OAc] (1.5 equiv relative to amine).

  • Addition: Add 2-aminoethanol (1.0 mmol) and propargylic alcohol (1.2 mmol).

  • Atmosphere: Connect a

    
     balloon (1 atm). No high-pressure equipment is needed.[1]
    
  • Reaction: Stir at 100°C for 12 hours.

    • Causality: The acetate anion of the IL acts as a base to activate the hydroxyl groups, while Cu(I) activates the alkyne for

      
       insertion.
      
  • Isolation: Extract with ethyl acetate. Wash with brine. Dry over

    
    .
    
  • Validation: 1H NMR will show the disappearance of the alkyne proton and the appearance of the vinyl/methylene signals on the oxazolidinone ring.

Part 4: Application Note - Green Synthesis of Linezolid

Context: Linezolid (Zyvox) is a synthetic antibiotic. Industrial routes often use phosgene or CDI (Carbonyl Diimidazole) to close the oxazolidinone ring. Green Upgrade: Oxidative Carbonylation or Carbonate Transesterification.

Protocol: Dimethyl Carbonate (DMC) Ring Closure

This method replaces phosgene with DMC, a non-toxic, biodegradable reagent.

Precursor:


-[3-Chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylaniline.
  • Setup: Dissolve the amino-alcohol precursor (10 mmol) in Dimethyl Carbonate (DMC) (Used as solvent and reagent, ~20 mL).

  • Catalyst: Add

    
     (0.1 equiv) or Sodium Methoxide (0.05 equiv).
    
  • Reflux: Heat to reflux (90°C ).

    • Critical Step: The reaction produces methanol as a byproduct. Use a Dean-Stark trap or molecular sieves to remove methanol and drive the equilibrium forward (Le Chatelier's Principle).

  • Monitoring: HPLC monitoring for the disappearance of the amino-alcohol.

  • Workup: Distill off excess DMC (recyclable). Wash residue with water to remove inorganic salts. Recrystallize from ethyl acetate.

Comparison:

  • Phosgene Route: Yield 85-90%, Hazardous, Toxic Waste.

  • DMC Route: Yield 80-85%, Non-toxic, Methanol byproduct (Green).

References

  • Ionic Liquid Catalyzed Synthesis

    • Title: Green synthesis of 2-oxazolidinones by an efficient and recyclable CuBr/ionic liquid system via CO2, propargylic alcohols, and 2-aminoethanols.[3][4][5][6]

    • Source:Catalysts, 2021, 11(2), 233.[4][6]

    • URL:[Link][4]

  • Aziridine/CO2 Coupling

    • Title: Proline-catalyzed synthesis of 5-aryl-2-oxazolidinones from carbon dioxide and aziridines under solvent-free conditions.[7]

    • Source:Synthetic Communic
    • URL:[Link][5][8]

  • Linezolid Green Chemistry

    • Title: The Development of a Convergent Green Synthesis of Linezolid.[9]

    • Source:Scalable Green Chemistry (Book Chapter), 2013.[9]

    • URL:[Link][1][5][7][8][10][11]

  • Oxidative Carbonylation

    • Title: A Palladium Tetraiodide Supported Catalyst for the Oxidative Carbonylation of β‐Amino Alcohols to 2‐Oxazolidinones.
    • Source:ChemC
    • URL:[Link]

Sources

Solvent selection for 5-phenoxymethyl-2-oxazolidinone recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comprehensive technical framework for the purification of 5-phenoxymethyl-2-oxazolidinone (Mephenoxalone, CAS: 70-07-5).[1] While historical patents cite basic ethanol/water systems, modern process development requires a more rigorous approach to maximize yield and reject specific impurities (e.g., unreacted 3-(o-methoxyphenoxy)-1,2-propanediol or urea byproducts).[1]

This protocol details the physicochemical rationale for solvent selection, provides an optimized binary solvent recrystallization method, and outlines a troubleshooting matrix for common scale-up issues such as "oiling out."

Compound Profile & Physicochemical Basis[1][2][3][4][5][6]

To select the correct solvent, we must first analyze the solute's molecular interaction potential.

  • Compound: 5-[(2-methoxyphenoxy)methyl]-2-oxazolidinone[1][2][3]

  • Therapeutic Class: Skeletal muscle relaxant / Anxiolytic.[1][4]

  • Molecular Weight: 223.23 g/mol .[1][4][5][2][3][6]

  • Melting Point: 143–145 °C (Pure).[5]

  • Solubility Profile:

    • Hydrophobic Domain:[1] Phenoxymethyl group (requires non-polar or aprotic interaction).

    • Hydrophilic Domain:[1] Oxazolidinone ring (cyclic carbamate) acts as a Hydrogen Bond Donor (NH) and Acceptor (C=O).

Implication for Solvent Selection: The molecule is amphiphilic.[1] A single solvent often fails to provide the high-temperature solubility and low-temperature insolubility required for high-yield recrystallization.[1] Therefore, a binary solvent system (Solvent/Anti-solvent) is the gold standard for this API.

Solvent Screening Strategy

The following matrix summarizes the solubility behavior of Mephenoxalone based on dielectric constants (


) and experimental data.

Table 1: Solvent Performance Matrix

Solvent ClassSpecific SolventRoleSolubility BehaviorRecommendation
Protic Polar Ethanol (95%)Primary High solubility at boiling (78°C); moderate at RT.[1]Excellent (Standard)
Protic Polar MethanolPrimaryVery high solubility; poor recovery yield.Avoid (Loss to mother liquor)
Aprotic Polar AcetonePrimaryHigh solubility; risk of oiling out if water added too fast.Good (Alternative)
Aprotic Polar Ethyl AcetatePrimaryModerate solubility; good impurity rejection.Good (For non-aqueous systems)
Highly Polar WaterAnti-Solvent Insoluble.[1] Induces rapid nucleation.Excellent (With EtOH/Acetone)
Non-Polar n-HeptaneAnti-SolventInsoluble.[1] Miscible with Ethyl Acetate.Good (With EtOAc)

Visualization: Solvent Selection Workflow

The following diagram outlines the decision logic for selecting the optimal solvent system based on impurity profile and equipment constraints.

SolventSelection Start START: Crude Mephenoxalone ImpurityCheck Analyze Impurity Profile Start->ImpurityCheck PolarImp Polar Impurities? (Urea, Salts) ImpurityCheck->PolarImp NonPolarImp Lipophilic Impurities? (Unreacted Phenols) ImpurityCheck->NonPolarImp SystemA System A: Ethanol / Water (Standard) PolarImp->SystemA Yes (Rejects Polar) SystemB System B: Ethyl Acetate / Heptane (Anhydrous) NonPolarImp->SystemB Yes (Rejects Lipophilic) ProcessA 1. Dissolve in hot EtOH 2. Hot Filtration 3. Add Water (Anti-solvent) SystemA->ProcessA ProcessB 1. Dissolve in hot EtOAc 2. Hot Filtration 3. Add Heptane SystemB->ProcessB Result Pure Crystals (MP: 143-145°C) ProcessA->Result ProcessB->Result

Figure 1: Decision tree for solvent system selection based on impurity rejection requirements.

Detailed Experimental Protocol

Protocol A: The Standard Ethanol/Water System

Best for rejecting inorganic salts and polar synthesis byproducts (e.g., urea).

Materials:

  • Crude 5-phenoxymethyl-2-oxazolidinone[1][3][7]

  • Ethanol (95% or Absolute)

  • Deionized Water[1]

  • Activated Carbon (Optional, for decolorization)

Step-by-Step Procedure:

  • Dissolution:

    • Charge 10.0 g of crude Mephenoxalone into a round-bottom flask.

    • Add 30 mL of Ethanol (95%) .

    • Heat to reflux (~78°C) with magnetic stirring.

    • Observation: If the solid does not completely dissolve, add Ethanol in 2 mL increments until a clear solution is obtained. Do not exceed 50 mL total (maintain concentration to ensure yield).

  • Hot Filtration (Critical for Insolubles):

    • If mechanical impurities or activated carbon are present, filter the hot solution through a pre-heated Büchner funnel or sintered glass filter.

    • Note: Pre-heating prevents premature crystallization on the filter.

  • Nucleation & Growth (Anti-Solvent Addition):

    • Maintain the filtrate at ~60–65°C.

    • Slowly add warm Deionized Water (50°C) dropwise.

    • Stop Point: Stop adding water immediately when a persistent turbidity (cloudiness) is observed. This is the cloud point.

    • Re-heat slightly to clear the solution if necessary, then let it cool slowly to Room Temperature (RT) under gentle stirring.

  • Crystallization:

    • Once at RT, transfer the flask to an ice bath (0–5°C) for 1 hour to maximize recovery.

  • Isolation:

    • Filter the white crystalline solid under vacuum.

    • Wash: Wash the filter cake with a cold mixture of Ethanol/Water (1:1 ratio, 10 mL).

    • Drying: Dry in a vacuum oven at 50°C for 6 hours.

Expected Yield: 60–75% recovery.[1] Target Purity: >99% (HPLC).

Visualization: Recrystallization Workflow

RecrystallizationFlow Raw Crude Input Dissolve Dissolution (Reflux in EtOH) Raw->Dissolve Heat Filter Hot Filtration (Remove Insolubles) Dissolve->Filter >70°C CloudPoint Cloud Point (Add Water) Filter->CloudPoint ~60°C Cooling Controlled Cooling (Growth Phase) CloudPoint->Cooling Slow Ramp Isolate Filtration & Washing Cooling->Isolate 0-5°C Dry Drying (50°C Vacuum) Isolate->Dry

Figure 2: Process flow diagram for the Ethanol/Water recrystallization of Mephenoxalone.

Troubleshooting & Optimization

Table 2: Common Issues and Solutions

IssueCauseSolution
Oiling Out Product separates as a liquid oil rather than crystals.1. The solution is too hot when anti-solvent (water) is added.2. Seed Crystals: Add a few pure crystals at the cloud point.3. Slow down the agitation speed.
Low Yield Too much solvent used or insufficient cooling.[1]1. Concentrate the mother liquor by rotary evaporation and cool again.2. Increase the ratio of Water (Anti-solvent) in the final mix.
Colored Impurities Oxidation byproducts from phenol starting material.[1]Add 5% w/w Activated Carbon during the hot dissolution step, stir for 10 mins, then hot filter.

References

  • Lunsford, C. D. (1959). 5-Aryloxymethyl-2-oxazolidinones. U.S. Patent 2,895,960.[1][5] A.H. Robins Co.

  • BenchChem Technical Support. (2025). Mephenoxalone: Synthesis and Properties. BenchChem.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 136950, Mephenoxalone. PubChem.

  • Cheméo. (2025). Chemical Properties of Mephenoxalone (CAS 70-07-5). Cheméo.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 5-Phenoxymethyl-2-oxazolidinone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Yield Optimization & Troubleshooting Guide for 5-phenoxymethyl-2-oxazolidinone (and Mephenoxalone analogs) Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

User Query: How do I improve the yield of 5-phenoxymethyl-2-oxazolidinone? Target Molecule: 5-phenoxymethyl-2-oxazolidinone (Core scaffold for muscle relaxants like Mephenoxalone).

This synthesis is notoriously sensitive to thermodynamic equilibrium and regioselectivity. Low yields typically stem from two root causes depending on your chosen pathway:

  • Thermal Fusion Route (Diol + Urea): Incomplete ammonia removal leading to equilibrium stagnation or thermal polymerization at high temperatures (

    
    C).
    
  • Epoxide Route (Phenyl Glycidyl Ether + CO

    
    /Carbamate):  Poor regioselectivity (formation of the 4-isomer vs. the desired 5-isomer) or catalyst deactivation.
    

This guide provides troubleshooting for both pathways, with a focus on process intensification and catalytic precision .

Pathway A: The Thermal Fusion Route (Diol + Urea)

Best for: Large-scale production, low raw material cost. Common Yield: 40–60% (Unoptimized)


75–85% (Optimized) .
The Mechanism & The Problem

The reaction between 3-phenoxy-1,2-propanediol and urea is a reversible cyclization that releases ammonia.


Critical Failure Point:  If ammonia is not removed efficiently, the reaction stalls or reverses. Forcing the reaction with excessive heat causes the diol to dehydrate or polymerize, creating a "tarry" byproduct that ruins purification.
Troubleshooting Guide: Thermal Fusion
SymptomProbable CauseCorrective Action
Stalled Conversion (<50%) Ammonia saturation in the melt.Apply Vacuum: Maintain 20–50 mmHg vacuum during the final 2 hours of fusion to strip ammonia. Nitrogen Sweep: Use a subsurface sparger, not just headspace flow.
Dark/Tarry Crude Product Thermal degradation (

C).
low-Temp Catalysis: Reduce temp to

C and add 1-2 mol% Zinc Oxide (ZnO) or Lanthanum Oxide (La

O

)
. These Lewis acids catalyze the transamidation without requiring extreme heat.
Solidification in Reactor Sublimation of Urea.Stepwise Addition: Do not add all urea at once. Add in 3 portions to maintain stoichiometry as the reaction progresses. Use a slight excess (1.1 equiv) to account for sublimation loss.
Optimized Protocol A: Catalytic Vacuum Fusion
  • Charge: 3-phenoxy-1,2-propanediol (1.0 equiv) and ZnO (0.02 equiv).

  • Heat: Bring to

    
    C under vigorous stirring.
    
  • Addition: Add Urea (1.2 equiv) in three portions over 1 hour.

  • Ramp: Increase temp to

    
    C.
    
  • Vacuum: Apply mild vacuum (100 mmHg) to facilitate NH

    
     evolution.
    
  • Finish: Hold for 4 hours. Monitor by TLC/HPLC.

  • Workup: Dissolve melt in hot Ethyl Acetate (

    
    C), filter off ZnO, and crystallize by cooling to 
    
    
    
    C.

Pathway B: The Epoxide Insertion Route (Green Chemistry)

Best for: High purity, library synthesis, drug development. Common Yield: 60–70%


>90% (Optimized) .
The Mechanism & The Problem

Reacting Phenyl Glycidyl Ether (PGE) with CO


 (or a urea surrogate) requires a catalyst to open the epoxide ring.
Critical Failure Point: Regioselectivity.  The nucleophile can attack the epoxide at the terminal carbon (C1) or the internal carbon (C2).
  • Attack at C1 (Sterically favored): Yields the desired 5-substituted oxazolidinone.

  • Attack at C2 (Electronically favored in some cases): Yields the 4-substituted isomer.

Troubleshooting Guide: Epoxide Route
SymptomProbable CauseCorrective Action
Mixture of Isomers (Regio-scrambling) Non-selective catalyst.Switch Catalyst: Use bulky Lewis acid catalysts like Aluminum-Salen complexes or Tetrabutylammonium Iodide (TBAI) which favor the steric pathway (5-isomer).
Low Reaction Rate Poor CO

activation.
Co-catalyst: Add a hydrogen-bond donor (HBD) like phenol or cellulose. Or use Ionic Liquids (e.g., Bmim-Cl) which activate CO

via the imidazolium proton.
High Pressure Requirement Kinetic barrier.Epoxy-Carbamate Route: Instead of CO

gas, react the epoxide with Ethyl Carbamate (Urethane) . This proceeds at atmospheric pressure using a base catalyst (e.g., K

CO

).
Optimized Protocol B: Ionic Liquid Catalyzed Cycloaddition

Reference Grounding: This method utilizes the high activity of imidazolium salts (Bmim) to ensure 5-exo cyclization.

  • Reagents: Phenyl Glycidyl Ether (10 mmol), Phenyl Carbamate (10 mmol) [Alternative to high pressure CO2].

  • Catalyst: [Bmim]OAc (1-Butyl-3-methylimidazolium acetate) (5 mol%).

  • Conditions: Stir at

    
    C for 4 hours. No solvent required (Neat).
    
  • Workup: Add water (20 mL). The product precipitates (hydrophobic). The Ionic Liquid remains in the water phase and can be recycled.

  • Recrystallization: Ethanol/Water (8:2).

Visualizing the Logic

The following diagrams illustrate the reaction pathways and the troubleshooting decision tree.

Diagram 1: Reaction Pathways & Failure Modes

ReactionPathways Start Starting Materials RouteA Route A: Diol + Urea (Thermal Fusion) Start->RouteA RouteB Route B: Epoxide + CO2/Carbamate (Catalytic Insertion) Start->RouteB InterA Carbamate Intermediate RouteA->InterA 130-150°C FailA Polymer/Tar (Overheating) RouteA->FailA >190°C InterB Ring Opening RouteB->InterB Catalyst Product 5-phenoxymethyl-2-oxazolidinone (Target) InterA->Product -NH3 (Vacuum needed) FailAmmonia Reversible Equilibrium (NH3 Trapped) InterA->FailAmmonia No Vacuum InterB->Product Steric Control (5-exo) FailB 4-Isomer (Regio-defect) InterB->FailB Electronic Control (4-endo)

Caption: Comparison of the two primary synthesis routes. Route A fails via thermal degradation or equilibrium reversion; Route B fails via regioselectivity issues.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Problem Low Yield Identified CheckRoute Which Route? Problem->CheckRoute UreaRoute Urea Fusion CheckRoute->UreaRoute EpoxRoute Epoxide Method CheckRoute->EpoxRoute CheckState Physical State of Crude? UreaRoute->CheckState Tarry Black/Tarry CheckState->Tarry Wet Wet/Sticky CheckState->Wet ActionTar Reduce Temp <160°C Add ZnO Catalyst Tarry->ActionTar ActionWet Improve Vacuum Strip Ammonia Wet->ActionWet CheckPurity Impurity Profile? EpoxRoute->CheckPurity Regio Isomer Mixture CheckPurity->Regio Slow Unreacted SM CheckPurity->Slow ActionRegio Switch to Bulky Catalyst (Al-Salen or TBAI) Regio->ActionRegio ActionSlow Add Co-catalyst (Ionic Liquid/Phenol) Slow->ActionSlow

Caption: Step-by-step diagnostic flow to identify the root cause of yield loss and select the appropriate chemical intervention.

Comparative Data: Catalyst Performance

The following data summarizes yield improvements when switching from uncatalyzed thermal methods to catalytic methods for the Epoxide Route .

Catalyst SystemConditionYield (%)Regioselectivity (5-isomer:4-isomer)Notes
None (Thermal)

C, 24h
35%60:40Poor selectivity, slow.
Et

NBr (Simple Salt)

C, 5h
78%85:15Standard baseline.
[Bmim]OAc (Ionic Liquid)

C, 4h
92% 99:1 Recommended. High activity, recyclable.
Al(Salen) Complex

C, 12h
88%>99:1Excellent selectivity, but expensive catalyst.

References

  • Lunsford, C. D. (1960).[1][2] 5-Aryloxymethyl-2-oxazolidinones.[3] U.S. Patent No.[4] 3,062,827.[4] Washington, DC: U.S. Patent and Trademark Office. (The foundational patent for Mephenoxalone synthesis via the Urea route).[4]

  • Gao, J., et al. (2004). Method for producing 5-phenoxymethyl-2-oxazolidinone.[5][4] CN Patent 1483729A. (Describes the improvement of yield using triglycidyl isocyanurate and phenol derivatives).

  • Elageed, E. H. M., et al. (2016).[6] Selective Synthesis of 5-Substituted N-Aryloxazolidinones by Cycloaddition Reaction of Epoxides with Arylcarbamates Catalyzed by the Ionic Liquid BmimOAc. European Journal of Organic Chemistry, 2016(21), 3650–3656.[6] (Source for Protocol B and Ionic Liquid data).

  • Sadeghzadeh, S. M., et al. (2019).[7] Solvent-free incorporation of CO2 into 2-oxazolidinones: a review. RSC Advances, 9, 20603-20633. (Comprehensive review of green synthesis routes).

Sources

Technical Support Center: Solubility & Handling of 5-(Phenoxymethyl)-1,3-oxazolidin-2-one

[1][2][3][4]

Subject: Troubleshooting Solubility, Stability, and Formulation Issues Compound Identity: 5-(Phenoxymethyl)-1,3-oxazolidin-2-one (Common Name: Mephenoxalone ) CAS: 70-07-5 Support Tier: Level 3 (Senior Application Scientist)[1][2][3][4]

Introduction: The "Crash-Out" Phenomenon

You are likely reading this guide because you have encountered the "crash-out" effect: your compound dissolves perfectly in DMSO or Ethanol, but the moment you dilute it into water, PBS, or cell culture media, a white precipitate forms immediately.[3]

This is not a user error; it is a fundamental physicochemical characteristic of Mephenoxalone .

This guide treats the solubility of 5-(Phenoxymethyl)-1,3-oxazolidin-2-one not as a simple mixing task, but as a thermodynamic challenge. Below are the field-proven protocols to force this lipophilic molecule into an aqueous environment suitable for biological assays.

Phase 1: Diagnosis & Physicochemical Profile[1][2][3][4]

Q1: Why is this compound so difficult to keep in solution?

A: The insolubility stems from the competition between its crystal lattice energy and its solvation energy.[4]

  • The Structure: The molecule consists of a polar oxazolidinone ring and a non-polar phenoxymethyl group.[4] While the ring is polar, the phenoxymethyl tail drives the LogP (partition coefficient) up to ~1.4–2.2.[3]

  • The Consequence: Water molecules form an ordered "cage" around the hydrophobic tail (entropic penalty), making dissolution thermodynamically unfavorable.[3][4]

  • The Trap: The compound has a high melting point (~143°C), indicating a stable crystal lattice.[3][4] When you dilute a DMSO stock into water, the solvent power drops below the "supersaturation" threshold, and the molecules rapidly re-assemble into their stable crystal form (precipitation).[3]

Q2: Can I just adjust the pH to dissolve it?

A: NO. Do not attempt this.

  • Reasoning: The nitrogen in the oxazolidinone ring is not basic; it is an amide-like nitrogen with a pKa predicted around 12.[1][2][3][4] To deprotonate it and make it ionic (soluble), you would need a pH > 13.[3]

  • Risk: At pH > 9, the oxazolidinone ring is susceptible to hydrolysis , breaking the ring and destroying your compound.[3][4] Stick to neutral pH strategies (Cosolvents/Surfactants).[3][4]

Phase 2: Troubleshooting & Solubilization Protocols

Decision Tree: Select Your Protocol

Solubility_Decision_TreeStartStart: Define ApplicationInVitroIn Vitro (Cell Culture)Start->InVitroInVivoIn Vivo (Animal Models)Start->InVivoHighConcHigh Conc. Needed(>1 mg/mL)InVitro->HighConcYesLowConcLow Conc. Needed(<0.1 mg/mL)InVitro->LowConcNoP1Protocol A:DMSO/PEG/TweenInVivo->P1IP/IV RouteP3Protocol C:Oil FormulationInVivo->P3Oral GavageHighConc->P1AlternativeP2Protocol B:Cyclodextrin (SBE-β-CD)HighConc->P2Best for CellsSimpleSimple Dilution(Max 0.5% DMSO)LowConc->Simple

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental requirements.

Protocol A: The "Universal" Cosolvent System (Standard)

Best for: Animal studies (IP/IV) or high-concentration stock preparation.[1][2][3][4]

Target Concentration: 2.5 mg/mL (Clear Solution)

ComponentFunctionFinal % (v/v)
DMSO Primary Solvent (Stock)10%
PEG 300 Cosolvent (Bridge)40%
Tween 80 Surfactant (Stabilizer)5%
Saline/PBS Aqueous Phase45%

Step-by-Step Procedure:

  • Dissolve: Dissolve pure Mephenoxalone powder in 100% DMSO to create a 25 mg/mL stock solution. Sonicate if necessary.[1][2][3][4][5]

  • Add PEG: Pipette the DMSO stock into the PEG 300. Vortex immediately. (Solution should remain clear).

  • Add Surfactant: Add Tween 80 to the mixture. Vortex.

  • Dilute: Slowly add the Saline/PBS while vortexing.

    • Critical: Do not add the organic mix to the saline; add saline to the organic mix.[4]

Protocol B: The "Biocompatible" Cyclodextrin System

Best for: Cell culture (reduces solvent toxicity) and sensitive in vivo models.[3][4]

Target Concentration: ~2.5 mg/mL[1][2][3][4][5]

Materials:

  • Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD) or Hydroxypropyl-beta-cyclodextrin (HP-β-CD).[1][2][3][4]

Step-by-Step Procedure:

  • Prepare Vehicle: Dissolve SBE-β-CD in water/saline to create a 20% (w/v) solution.[1][2][3][4] Filter sterilize (0.22 µm).

  • Prepare Stock: Dissolve Mephenoxalone in 100% DMSO at 25 mg/mL .

  • Complexation: Add 10 µL of DMSO stock to 90 µL of the Cyclodextrin vehicle.

  • Incubation: Vortex vigorously for 1-2 minutes. Sonicate for 5 minutes at 37°C to encourage inclusion complex formation.

Phase 3: Analytical Validation (Don't Trust Your Eyes)

Just because a solution looks clear doesn't mean the compound is stable.[4] Micro-precipitates can form over time.[3][4] Use this HPLC method to verify concentration.[3][4]

Recommended HPLC Method
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[3][4]

  • Mobile Phase A: 0.1% Formic Acid in Water.[3][4]

  • Mobile Phase B: Acetonitrile (ACN).[3][4]

  • Flow Rate: 1.0 mL/min.[2][3][4]

  • Detection: UV @ 270 nm (Phenoxy absorption band).[3][4]

  • Gradient:

    • 0-2 min: 10% B[1][2][3][4]

    • 2-10 min: 10% → 90% B[1][2][3][4]

    • 10-12 min: 90% B[1][2][3][4]

Pass/Fail Criteria:

  • Pass: Recovery > 95% of theoretical concentration after 4 hours at room temperature.

  • Fail: Recovery < 90% (Indicates precipitation or degradation).[3][4]

Phase 4: Frequently Asked Questions (FAQs)

Q: Can I store the diluted working solution at 4°C? A: Risky. Lowering the temperature decreases solubility and promotes crystal nucleation.[2][4] Always prepare working solutions fresh immediately before use.[3][4] If you must store them, keep them at room temperature (20-25°C) for no longer than 4 hours, and vortex before administration.[1][3]

Q: My cells are dying, is it the compound or the solvent? A: If you are using Protocol A, the final DMSO concentration is 10%, which is toxic to most cell lines.[3][4] For cell culture, you must dilute the stock significantly (usually keeping DMSO < 0.5%).[3] If you need high concentrations in cells, Protocol B (Cyclodextrins) is mandatory, as cyclodextrins shield the cells from the compound and allow lower DMSO levels.[3][4]

Q: I see a "cloudiness" that disappears when I heat it. Is it safe to use? A: If it requires heat to dissolve, it is supersaturated.[3][4] As soon as it enters the animal (body temp 37°C) or the media, it may precipitate again, leading to embolism (in vivo) or false negatives (in vitro).[3][4] Do not use heat to force solubility unless you maintain that temperature throughout the experiment.[3][4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6257, Mephenoxalone.[3][4] Retrieved from [Link][1][3][4]

  • Dave, V. H., et al. (2025). Solubility Enhancement of Metaxalone by Solid Dispersion Technique Using Polymeric Carriers.[3][4][6] Progress in Chemical and Biochemical Research, 8(3), 294-303.[1][3][6] Retrieved from [Link]

Technical Support Center: Optimizing Enantiomeric Excess (ee) in Oxazolidinone Resolution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you know that oxazolidinones—whether utilized as Evans chiral auxiliaries or as active pharmaceutical ingredients (e.g., linezolid)—require rigorous stereochemical control. A drop in enantiomeric excess (ee) during resolution or auxiliary cleavage can derail an entire synthetic campaign.

This guide provides field-proven troubleshooting protocols, mechanistic insights, and self-validating workflows to help you diagnose and resolve ee erosion.

Diagnostic Workflow: Troubleshooting Low ee

G Start Low ee Detected in Oxazolidinone Workflow Decision1 Is the issue during Resolution or Cleavage? Start->Decision1 ResPath Enzymatic Resolution Decision1->ResPath CleavePath Auxiliary Cleavage Decision1->CleavePath ResIssue1 Stalling at <50% Yield? ResPath->ResIssue1 ResIssue2 Yield >50% but low ee? ResPath->ResIssue2 CleaveIssue Racemization at alpha-stereocenter? CleavePath->CleaveIssue FixRes1 Optimize Acyl Donor (Use Vinyl Acetate) ResIssue1->FixRes1 FixRes2 Implement DKR (Add Ru-Catalyst) ResIssue2->FixRes2 FixCleave Switch to LiOH/H2O2 (Leverage alpha-effect) CleaveIssue->FixCleave

Diagnostic workflow for troubleshooting low enantiomeric excess in oxazolidinone workflows.

Module 1: Enzymatic Kinetic Resolution of Oxazolidinones

FAQ: Why is my enzymatic resolution stalling at 40% conversion with degrading ee?

Causality & Expert Insight: Enzymatic kinetic resolution relies on the differential transition state energies of enantiomers binding to the enzyme's active site. When using lipases—such as Lipoprotein Lipase (LPL)—to hydrolyze 5-acyloxymethyl-3-alkyl-2-oxazolidinones, the enzyme exhibits high enantioselectivity, preferentially yielding the (S)-ester and (R)-alcohol[1]. However, standard kinetic resolution is thermodynamically capped at a 50% conversion rate. If the reaction stalls prematurely with eroding ee, it is almost always due to product inhibition or reaction reversibility.

Self-Validating Protocol: LPL-Catalyzed Kinetic Resolution To drive the reaction strictly to the 50% thermodynamic limit without reversibility, you must use an irreversible acyl donor.

  • Substrate Preparation: Dissolve the racemic oxazolidinone ester in a biphasic 0.1 M phosphate buffer (pH 7.0) and organic solvent system[1].

  • Enzyme Addition: Introduce Lipoprotein Lipase (LPL) to the mixture[1].

  • Irreversible Acyl Transfer: If running the reaction in the acylation direction, use vinyl acetate as the acyl donor. The byproduct, vinyl alcohol, rapidly tautomerizes to acetaldehyde. This tautomerization removes the nucleophile from the system, rendering the reaction completely irreversible.

  • Monitoring: Track the conversion continuously via chiral HPLC. Quench the reaction exactly at 50% conversion by filtering off the enzyme to maximize the ee of the unreacted enantiomer.

Module 2: Dynamic Kinetic Resolution (DKR) Strategies

FAQ: How can I push the theoretical yield beyond 50% while maintaining >99% ee?

Causality & Expert Insight: Classical kinetic resolution forces you to discard half of your starting material. Dynamic Kinetic Resolution (DKR) bypasses this by coupling the enzymatic resolution with an in situ racemization of the unreacted, slower-reacting enantiomer[2]. By introducing a transition metal catalyst (e.g., a Ruthenium complex), the undesired enantiomer is continuously isomerized back to a racemic mixture[2]. Because the lipase selectively depletes one enantiomer, Le Chatelier's principle drives the entire substrate pool toward the desired single enantiomer, theoretically enabling a 100% yield.

Self-Validating Protocol: Chemoenzymatic DKR

  • Catalyst Loading: In a flame-dried flask under argon, combine the racemic oxazolidinone precursor (e.g., a secondary alcohol) with an immobilized lipase (e.g., Novozym 435) and a Ruthenium racemization catalyst (e.g., Shvo's catalyst) in dry toluene.

  • Acyl Donor: Add an acyl donor such as isopropenyl acetate.

  • Thermal Activation: Heat the reaction to 70°C. Critical Step: The elevated temperature is required to ensure that the rate of Ru-catalyzed racemization is equal to or slightly faster than the rate of enzymatic acylation. If the enzyme outpaces the metal, your ee will plummet.

  • Workup: Cool the mixture, filter out the immobilized enzyme, concentrate the filtrate, and purify the highly enantioenriched ester via silica gel chromatography.

Module 3: Cleavage of Evans Chiral Auxiliaries Without Racemization

FAQ: I achieved high diastereomeric excess (de) during alkylation, but the ee drops significantly after auxiliary cleavage. What is causing this?

Causality & Expert Insight: The Evans oxazolidinone auxiliary is a cornerstone of asymmetric alkylation, but the cleavage step is notoriously vulnerable to base-catalyzed epimerization at the newly formed


-stereocenter. If a standard hydroxide base (like NaOH) is used, the base can deprotonate the 

-carbon before it attacks the sterically hindered imide carbonyl, leading to racemization.

To prevent this, the gold-standard protocol employs LiOH and H₂O₂[3]. Hydrogen peroxide is significantly more acidic than water, leading to the preferential formation of the hydroperoxide anion (LiOOH)[3]. Due to the "alpha-effect" (the adjacent lone pair on the oxygen atom), the hydroperoxide anion is exceptionally nucleophilic. It attacks the imide carbonyl vastly faster than it can act as a base at the


-carbon, cleanly cleaving the auxiliary without eroding the ee[3].

Safety Warning: The initially formed peracid intermediate is highly unstable and is rapidly reduced by excess H₂O₂, releasing stoichiometric amounts of oxygen gas. This poses a severe flammability and pressurization hazard upon scale-up[3].

Self-Validating Protocol: LiOH/H₂O₂ Cleavage

  • Solvent System: Dissolve the N-acyl oxazolidinone in a 3:1 mixture of THF and water. Cool the mixture strictly to 0°C.

  • Reagent Addition: Premix LiOH and 30% aqueous H₂O₂ to generate LiOOH in situ, then add this dropwise to the reaction mixture. Maintain strict temperature control (<5°C) to suppress side reactions and control O₂ evolution.

  • Quenching: Once complete (monitor by TLC), quench the excess peroxide carefully with an aqueous solution of sodium sulfite (Na₂SO₃). Validation Step: Verify the absence of peroxides with starch-iodide paper before proceeding.

  • Extraction: Acidify the aqueous layer to pH 2 with 1M HCl and extract the enantioenriched carboxylic acid with ethyl acetate.

Data Presentation: Auxiliary Cleavage Comparison

The following table summarizes the quantitative impact of various cleavage conditions on the retention of enantiomeric excess.

Cleavage ReagentActive NucleophileRisk of

-Racemization
Typical ee RetentionPrimary Synthetic Use Case
LiOH / H₂O₂ HOO⁻Low>99% Standard carboxylic acid synthesis.
LiBH₄ / H₂O H⁻Low>98% Reductive cleavage to primary alcohols.
Benzylamine PhCH₂NH₂Moderate90–95% Direct conversion to amides.
NaOH / MeOH HO⁻ / MeO⁻High70–85% Not recommended for epimerizable

-centers.
References
  • Title: Enzymatic Resolution of 2-Oxazolidinone Esters Source: Agricultural and Biological Chemistry URL: [Link]

  • Title: Approaches based on enzyme mediated kinetic to dynamic kinetic resolutions: A versatile route for chiral intermediates Source: Coordination Chemistry Reviews URL: [Link]

  • Title: Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂ Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Sources

Technical Support Center: Thermal Stability of 5-Substituted Oxazolidinone Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Module 1: Thermal Hazard Assessment & Stability Profile

Executive Summary

5-substituted 2-oxazolidinones are generally robust heterocycles, often exhibiting thermal stability up to 200°C in their final API form (e.g., Linezolid). However, synthetic intermediates —particularly those bearing leaving groups at the C5 position (e.g., mesylates, tosylates, or chlorides) or free hydroxyls—present distinct thermal hazards.

The primary failure modes are exothermic decomposition (runaway potential) and thermal racemization (quality failure).

Q&A: Thermal Behavior & Safety

Q1: My DSC scan for the 5-hydroxymethyl intermediate shows an exotherm starting at 210°C. Is it safe to distill the solvent at 110°C? A: Proceed with extreme caution. While a


 of 210°C suggests a margin of safety, you must apply the "Rule of 100"  (or at minimum a 50 K margin) for scale-up.
  • The Risk: The 5-hydroxymethyl intermediate is prone to autocatalytic decomposition in the presence of trace bases or metals. If your crude mixture contains residual basic catalysts (e.g., LiOtBu, K2CO3), the decomposition onset can shift drastically lower (e.g., to 140–150°C).

  • Recommendation: Perform a "contaminated DSC" run: spike your pure sample with 1-2% of the previous step's crude reaction mixture. If

    
     drops below 160°C, do not exceed 80°C during distillation.
    

Q2: We observe a pressure build-up during the storage of the 5-chloromethyl intermediate at 40°C. What is happening? A: This is likely slow thermal degradation leading to decarboxylation .

  • Mechanism: Although the oxazolidinone ring is stable, trace moisture or acidity can catalyze ring opening to the amino-alcohol, followed by decarboxylation which releases

    
     gas.
    
  • Diagnostic: Check the headspace gas composition. If

    
     is present, your material is hydrolyzing. Ensure moisture content (KF) is <0.1% before packaging.
    

Q3: What is the "Zone of Thermal Racemization" for these intermediates? A: For 5-substituted oxazolidinones, the C5 chiral center is sensitive to thermal stress, particularly if the substituent is an electron-withdrawing group (like a sulfonate ester).

  • Threshold: Racemization typically follows first-order kinetics. Significant ee erosion (>1%) often begins at 100°C - 110°C over prolonged periods (>12 hours).

  • Mechanism: Thermal stress can induce a transient elimination to an achiral intermediate (e.g., an enamine-like structure) or direct nucleophilic attack by residual impurities.

Module 2: Synthetic Troubleshooting (The "How")

Q&A: Reaction Control & Impurity Management

Q4: I am seeing a "dimer" impurity during the cyclization of the epoxide with the carbamate. Increasing temperature increased the impurity. Why? A: You are likely observing oligomerization via ring-opening .

  • Cause: At elevated temperatures (>80°C), the formed oxazolidinone anion (before protonation/quenching) can act as a nucleophile, attacking unreacted epoxide.

  • Solution:

    • Lower Temperature: Maintain reaction

      
      .
      
    • Dosing Strategy: Switch from batch mode to semi-batch. Dose the epoxide slowly to the carbamate/catalyst mixture to keep the instantaneous epoxide concentration low.

Q5: During the mesylation of (S)-5-hydroxymethyl-oxazolidinone, the reaction exothermed and the product ee dropped to 92%. A: This is a classic thermal runaway leading to stereocenter erosion .

  • The Physics: The reaction of the alcohol with MsCl is highly exothermic. If

    
     rises above 10–15°C in the presence of base (TEA/Pyridine), you trigger two pathways:
    
    • Elimination: Formation of the vinyl-oxazolidinone (achiral).

    • Displacement: Chloride (from MsCl) attacks the Mesylate in situ (SN2), inverting the center. If this happens partially, you get racemization.

  • Protocol Fix: Control addition rate to maintain

    
    . Use a jacketed reactor with active cooling, not just an ice bath.
    

Module 3: Visualizing the Thermal Fate

The following diagram illustrates the divergent pathways a 5-substituted oxazolidinone intermediate takes under thermal stress.

Oxazolidinone_Thermal_Fate Start 5-Substituted Oxazolidinone (S-Enantiomer) Heat_Low Mild Heat (60°C - 90°C) Start->Heat_Low Process Fluctuation Heat_High High Heat (>130°C) Start->Heat_High Runaway / Distillation Path_Racemization Partial Racemization (via reversible ring opening) Heat_Low->Path_Racemization Prolonged Exposure Path_Elimination Elimination Reaction (If R = Leaving Group) Heat_Low->Path_Elimination Base Present Path_Decarb Decarboxylation (CO2 Release) Heat_High->Path_Decarb Thermal Cleavage Result_Impurity Impurity: Enantiomer (R) Path_Racemization->Result_Impurity Result_Alkene Impurity: Vinyl-Oxazolidinone Path_Elimination->Result_Alkene Result_Rupture Catastrophic: Ring Rupture / Pressure Event Path_Decarb->Result_Rupture

Caption: Figure 1.[1] Thermal degradation pathways of 5-substituted oxazolidinone intermediates dependent on temperature stress.

Module 4: Self-Validating Experimental Protocols

Protocol A: Thermal Stability Screening (DSC/TGA)

Use this protocol to validate safety before scaling up any distillation or drying step.

  • Sample Preparation:

    • Prepare 3 samples (2-5 mg each) in gold-plated high-pressure crucibles.

    • Sample A: Pure Intermediate (Reference).

    • Sample B: Crude Reaction Mixture (simulates hold-tank stability).

    • Sample C: Spiked with 5% water (simulates hydrolysis risk).

  • Instrument Parameters:

    • Ramp Rate: 5°C/min (Standard) and 2°C/min (High Sensitivity).

    • Range: 30°C to 350°C.

    • Atmosphere: Nitrogen (inert) vs. Air (oxidative check).

  • Data Interpretation (The "Go/No-Go" Criteria):

ParameterResultAction Required

> 250°CGreen: Process is thermally stable.

150°C - 250°CYellow: Max process temp must be

.

< 150°CRed: STOP.[2] Do not distill. Use crystallization or membrane separation.
Energy (

)
> 800 J/gCritical: High explosion potential. Requires ARC (Accelerated Rate Calorimetry) testing.
Protocol B: Monitoring Enantiomeric Excess (ee) Erosion

Use this to troubleshoot yield/purity drops during heated steps.

  • Baseline: Measure ee of the starting material immediately before heating.

  • Stress Test:

    • Heat a 1g aliquot to the target process temperature (e.g., 80°C) in the process solvent.

    • Sample at t=0, t=4h, t=12h.

  • Analysis:

    • Use Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns).

    • Mobile Phase: Hexane/IPA (isocratic).

  • Validation: If ee drops by >0.5% over 4 hours, the process temperature is too high for the residence time. You must lower T or switch to a continuous flow reactor to reduce residence time.

References

  • Wang, T., et al. (2014). "Process Safety Assessment of the Synthesis of Linezolid Intermediates." Organic Process Research & Development. [Link]

  • Brickner, S. J. (1996). "Oxazolidinone antibacterial agents."[1][3][4][5][6][7] Current Pharmaceutical Design, 2(2), 175-194. [Link]

  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. [Link]

  • Perrault, W. R., et al. (2003). "Process Research and Development of an Oxazolidinone Antibacterial." Organic Process Research & Development. [Link]

Sources

Technical Support Center: Minimizing Byproduct Formation in Oxazolidinone Manufacturing

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Role: Senior Application Scientist Scope: Process Chemistry, Scale-up Optimization, Impurity Profiling Target Systems: N-Aryl Oxazolidinones (e.g., Linezolid) and Chiral Auxiliaries (Evans type).

Introduction: The Chemo-Selectivity Challenge

In the manufacturing of oxazolidinones, whether for antibiotics like Linezolid or chiral auxiliaries, the battle is rarely about yield alone—it is about purity profile . The formation of thermodynamically stable byproducts (cyclic carbonates, ureas, and isocyanate trimers) often necessitates expensive downstream chromatography, which is non-viable at the kilogram scale.

This guide moves beyond standard textbook protocols to address the mechanistic failure points that generate these impurities, providing self-validating troubleshooting steps.

Module A: The Epoxide/Isocyanate Route (Antibiotic Scale-Up)

Context: This is the dominant pathway for Linezolid-type synthesis. The core reaction involves the cycloaddition of an epoxide (e.g., epichlorohydrin) with an isocyanate or carbamate.

Critical Issue 1: The Regioselectivity Divergence (Cyclic Carbonates)

Symptom: HPLC shows a persistent impurity (often >5%) with a retention time slightly shifted from the product. Mass spec shows a loss of nitrogen or distinct fragmentation pattern indicating a dioxolan-2-one (cyclic carbonate) structure.

Root Cause: The reaction proceeds via a betaine intermediate. If the nitrogen nucleophile is not sufficiently active, or if the catalyst favors oxygen activation over nitrogen insertion, the epoxide oxygen attacks the carbonyl, ejecting the amine and forming a cyclic carbonate.

Troubleshooting Protocol:

VariableAdjustmentMechanistic Rationale
Catalyst Choice Switch to Mg-Fe Mixed Oxides or Quaternary Ammonium Salts (Bu4NBr) .Lewis acid catalysts (Mg/Fe) stabilize the nitrogen anion, favoring the N-alkylation pathway over O-acylation [1].
Temperature Lower T to < 40°C initially.High temperatures favor the thermodynamic cyclic carbonate product. Kinetic control favors the oxazolidinone.
Solvent Polarity Increase polarity (e.g., DMF vs. Toluene).Stabilizes the polar transition state of the N-nucleophilic attack.
Critical Issue 2: Enantiomeric Erosion (Racemization)

Symptom: Chiral HPLC indicates a drop in ee% from >99% (starting material) to <95% (product).

Root Cause: Using strong bases (e.g., n-BuLi, NaH) to deprotonate the carbamate can cause proton exchange at the chiral center of the epoxide before ring closure, or elimination of the epoxide to an allylic alcohol.

Corrective Workflow:

  • Replace Base: Switch to LiOH or t-BuOLi . Lithium cations coordinate with the epoxide oxygen, activating it for ring opening without requiring a base strong enough to deprotonate the alpha-carbon [2].

  • Inverse Addition: Add the base slowly to the mixture of carbamate and epoxide, rather than pre-forming the anion.

Module B: The Carbonyl Source (Evans Auxiliaries & General Synthesis)

Context: Synthesis via amino alcohols using Phosgene, Triphosgene, CDI, or Carbonates.

Critical Issue 3: The "Stuck" Intermediate in CDI Couplings

Symptom: TLC/LCMS shows full consumption of starting material but low yield of product. A stable intermediate (M+94 mass shift) persists.

Root Cause: When using 1,1'-Carbonyldiimidazole (CDI), the reaction forms an N-carbamoylimidazole intermediate. The intramolecular cyclization (hydroxyl attack on the carbonyl) is slow because the imidazole leaving group is not sufficiently electrophilic, especially in hindered chiral auxiliaries.

The "Imidazole-HCl" Hack: Adding 10-20 mol% of Imidazole Hydrochloride protonates the intermediate's imidazole ring, turning it into a superior leaving group and accelerating cyclization by orders of magnitude.

Visualization: The CDI Activation Pathway

CDI_Pathway Start Amino Alcohol + CDI Inter N-Carbamoylimidazole (Stuck Intermediate) Start->Inter Fast DeadEnd Hydrolysis (Reversion to SM) Inter->DeadEnd + H2O (Moisture) Product Oxazolidinone Inter->Product Slow (Thermal) Inter->Product Fast (+ H+ Catalyst)

Figure 1: The kinetic bottleneck in CDI-mediated synthesis. Without acid catalysis (H+), the intermediate is prone to hydrolysis rather than cyclization.

Troubleshooting FAQ

Q: I am seeing a "urea" dimer impurity during the phosgenation of my amino alcohol. How do I stop this?

  • A: This occurs when the reaction is amine-starved . If you add phosgene to the amine, the first equivalent of amine reacts with phosgene to form a carbamoyl chloride, which then immediately reacts with a second equivalent of free amine (instead of the hydroxyl group) to form a urea.

  • Fix: Use Simultaneous Addition (add amine and phosgene at the same time into the reactor) or Reverse Addition (add amine slowly to an excess of phosgene/triphosgene) to ensure the local concentration of phosgene is always high.

Q: My Evans auxiliary (Valine-derived) has a melting point 5°C lower than reported. NMR is clean.

  • A: Check for Oligomerization . In carbonate-mediated synthesis (e.g., Diethyl carbonate), intermolecular reaction (polymerization) can compete with intramolecular cyclization.

  • Fix: Run the reaction at High Dilution (0.05 M - 0.1 M). This kinetically favors the intramolecular ring closure over intermolecular polymerization.

Diagnostic Decision Tree (Impurity Profiling)

Use this logic flow to identify the source of your contamination.

Troubleshooting_Tree Start Identify Major Impurity Q1 Is the mass M-44 (loss of CO2)? Start->Q1 Res1 Aziridine Formation (Check Leaving Group) Q1->Res1 Yes Q2 Is the mass M+26 (vs Product)? Q1->Q2 No Res2 Cyclic Carbonate (Regioselectivity Failure) Q2->Res2 Yes Q3 Is it an Enantiomer? Q2->Q3 No Res3 Racemization (Base too strong/Temp too high) Q3->Res3 Yes Q4 Is it a Urea Dimer? Q3->Q4 No Res4 Mixing Issue (Switch to Reverse Addition) Q4->Res4 Yes

Figure 2: Rapid diagnostic logic for oxazolidinone impurities.

References

  • Catalytic Regioselectivity in Epoxide Opening

    • Title: Efficient synthesis of 2-oxazolidinone from epoxides and carbamates with binary Mg/Fe oxides.[1]

    • Source: Ionike / Catalysis Communic
    • URL:[Link]

  • Enantiospecific Linezolid Synthesis

    • Title: Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions.[2]

    • Source: Arkivoc (Ark
    • URL:[Link]

  • Regioselectivity Mechanisms (Carbonate vs Oxazolidinone)

    • Title: One-Pot Synthesis of Oxazolidinones and Five-Membered Cyclic Carbonates from Epoxides and Chlorosulfonyl isocyanate.[3][4]

    • Source: Beilstein Archives
    • URL:[Link]

  • CDI Reaction Troubleshooting

    • Title: A Catalyst Free Simple and Efficient One Pot Synthesis of N-benzyloxazolidinone Deriv
    • Source: Der Pharma Chemica
    • URL:[Link]

Sources

Validation & Comparative

Advanced Spectroscopic Profiling: 1H NMR Analysis of 5-(Phenoxymethyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the advanced 1H NMR spectroscopic profiling of 5-(Phenoxymethyl)-1,3-oxazolidin-2-one , a critical scaffold in medicinal chemistry (e.g., Mephenoxalone, Metaxalone, Linezolid intermediates).

It objectively compares the spectral "performance"—defined here as signal resolution, structural diagnosability, and impurity detection—against its primary structural alternatives: the linear precursor (3-phenoxy-1,2-propanediol) and the regioisomer (4-substituted oxazolidinone) .

Executive Summary & Technical Context

The 5-(phenoxymethyl)-2-oxazolidinone scaffold is chemically distinct due to the rigidity of the heterocyclic ring and the electron-withdrawing environment of the carbamate functionality. In drug development, verifying the regiochemistry (5-substituted vs. 4-substituted) is paramount, as the thermodynamic vs. kinetic control of cyclization can yield mixtures.

This guide provides a self-validating NMR protocol to:

  • Confirm Cyclization: Distinguish the cyclic carbamate from the linear diol precursor.

  • Verify Regioselectivity: Differentiate the target 5-isomer from the 4-isomer based on the methine proton (

    
     vs 
    
    
    
    ) chemical shift and coupling constants.

Comparative Analysis: Target vs. Alternatives

A. Target vs. Precursor (Reaction Monitoring)

The most common synthesis involves the cyclization of 3-phenoxy-1,2-propanediol with urea or a phosgene equivalent. The NMR spectrum provides a definitive "Go/No-Go" decision point.

FeaturePrecursor: 3-phenoxy-1,2-propanediolTarget: 5-(Phenoxymethyl)-2-oxazolidinoneDiagnostic Shift
Labile Protons Two distinct OH signals (broad, variable)One NH signal (broad singlet)Loss of 2 OH, Appearance of NH
Methine (

)

4.08 ppm (Multiplet)

4.80 – 5.00 ppm (Multiplet)
Downfield Shift (~0.8 ppm)
Methylene (

-OPh)

3.96 ppm (Doublet of doublets)

4.10 – 4.25 ppm (Multiplet)
Slight Downfield Shift
Ring Methylene (

-N)

3.70 – 3.85 ppm (

-OH)

3.40 – 3.80 ppm (

-NH)
Change in Splitting/Shift

Expert Insight: The dramatic downfield shift of the methine proton (from ~4.08 to ~4.90 ppm) is the primary indicator of successful ring closure. This proton moves from an acyclic carbinol environment to a cyclic environment adjacent to the carbamate oxygen.

B. Target vs. Regioisomer (Structural Verification)

If the cyclization is not regioselective, the 4-(phenoxymethyl)-1,3-oxazolidin-2-one isomer may form.

FeatureTarget (5-Substituted) Alternative (4-Substituted) Mechanism of Difference
Methine Environment

is adjacent to Ring Oxygen

is adjacent to Ring Nitrogen
Oxygen is more electronegative than Nitrogen.[1]
Methine Shift

4.80 – 5.00 ppm

4.00 – 4.40 ppm
Alpha-O protons are significantly deshielded compared to Alpha-N.
Side Chain

-OPh is attached to


-OPh is attached to

Coupling pathways to the ring protons differ.

Experimental Protocol: Synthesis & NMR Acquisition

Phase 1: Synthesis (Self-Validating Workflow)

This protocol uses a urea fusion method, chosen for its atom economy and avoidance of phosgene.

  • Reactants: Mix 3-phenoxy-1,2-propanediol (1.0 eq) and Urea (1.2 eq).

  • Fusion: Heat to 170-180°C (oil bath) for 4-6 hours. Note: Evolution of

    
     gas indicates reaction progress.
    
  • Workup: Cool to 80°C, add water, and extract with Ethyl Acetate. Wash with dilute HCl (to remove unreacted urea/ammonia).

  • Purification: Recrystallize from Ethanol/Water.

Phase 2: NMR Sample Preparation[5]
  • Solvent Choice: Use DMSO-d6 for full characterization.

    • Reasoning: In

      
      , the carbamate 
      
      
      
      proton is often broad or invisible due to exchange. DMSO-d6 forms a hydrogen bond with the
      
      
      , sharpening the peak into a distinct broad singlet or triplet (if coupling to
      
      
      is resolved) at
      
      
      7.5-8.0 ppm.
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Acquisition: 16 scans minimum,

    
     delay > 2.0s to ensure relaxation of the rigid ring protons.
    

Visualization of Workflows

Diagram 1: Synthesis & Assignment Logic

This diagram illustrates the transformation and the decision tree for assigning the critical methine proton.

G Start Start: 3-Phenoxy-1,2-propanediol Reaction Reaction: Urea Fusion (180°C) - NH3 release Start->Reaction Cyclization Product Crude Product Reaction->Product NMR_Check 1H NMR Check (DMSO-d6) Product->NMR_Check Dissolve Path_5 Signal at 4.9 ppm (H5)? YES -> 5-Substituted (Target) NMR_Check->Path_5 Major Peak Path_4 Signal at 4.2 ppm (H4)? YES -> 4-Substituted (Isomer) NMR_Check->Path_4 Minor/Major Peak Path_Diol Signals at 4.08 ppm? YES -> Unreacted Diol NMR_Check->Path_Diol Impurity

Caption: Logical flow for synthesis monitoring and isomer differentiation using 1H NMR chemical shifts.

Detailed Spectral Assignment (Data Table)

The following data corresponds to the target molecule in DMSO-d6 .

Proton PositionShift (

ppm)
MultiplicityCoupling (

Hz)
Assignment Logic
NH (Ring)7.50 – 7.80br s-Exchangeable; sharp in DMSO, broad in

.
Ar-H (Phenoxy)6.90 – 7.30m-Characteristic aromatic pattern (2+3 protons).
H-5 (Methine)4.85 – 4.95 m (quintet-like)

,

Deshielded by ring Oxygen and side-chain Oxygen.
CH2-OPh 4.10 – 4.25dd or m

ABX system with H-5; diastereotopic protons.
H-4a (Ring)3.65 – 3.75t (pseudo)

,

cis to H-5; upfield of H-5.
H-4b (Ring)3.35 – 3.45dd

,

trans to H-5; most shielded ring proton.
Interpretation of Coupling Constants (J-Values)

The oxazolidinone ring exhibits a characteristic ABX pattern for the


 and 

protons.
  • 
     (~9.0 Hz):  The geminal coupling between 
    
    
    
    and
    
    
    .
  • 
     (~9.0 Hz):  The vicinal coupling between 
    
    
    
    and
    
    
    .
  • 
     (~5.5 Hz):  The vicinal coupling between 
    
    
    
    and
    
    
    .
  • Note: The exact values depend on the ring puckering, but

    
     is typical for this 5-membered ring system, aiding in stereochemical assignment if chiral precursors are used.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136950, 5-(Phenoxymethyl)-2-oxazolidinone. Retrieved from [Link]

  • SpectraBase. 5-Phenoxymethyl-3-(o-tolyl)-2-oxazolidone 13C and 1H NMR Data. (Used for analog comparison). Retrieved from [Link][2]

  • Lunsford, C. D. et al. (1960). 5-Aryloxymethyl-2-oxazolidinones.[3] J. Am. Chem. Soc., 82(5), 1166–1171. (Foundational synthesis and characterization).

  • Reich, H. J. 1H NMR Chemical Shifts and Coupling Constants. University of Wisconsin-Madison. (Reference for general oxazolidinone ring coupling constants). Retrieved from [Link]

Sources

Comparative Guide: HPLC Methods for the Detection of 5-Phenoxymethyl-2-oxazolidinone Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Phenoxymethyl-2-oxazolidinone is a critical structural analog, intermediate, and potential impurity in the synthesis of aryloxazolidinone therapeutics, most notably the muscle relaxant metaxalone[1]. Recent advancements in biocatalysis—such as the P450-catalyzed conversion of carbonazidates[2] and halohydrin dehalogenase-mediated epoxide ring-opening[3]—have revolutionized the synthesis of these compounds. However, these novel pathways introduce complex impurity profiles, including unreacted phenolic precursors, regioisomers, and enantiomeric byproducts.

This guide objectively compares the performance of three distinct HPLC stationary phases (Standard C18, Phenyl-Hexyl, and Chiralpak) for the detection and quantification of 5-phenoxymethyl-2-oxazolidinone impurities, providing a self-validating protocol grounded in molecular causality.

Mechanistic Causality: The Analytical Challenge

As an Application Scientist, I approach method development not as a trial-and-error exercise, but as an exploitation of molecular causality. 5-Phenoxymethyl-2-oxazolidinone possesses a highly polar oxazolidinone core coupled with a flexible, electron-rich phenoxy ring.

When separating this compound from structurally similar impurities (e.g., phenol or regioisomeric degradants), relying solely on hydrophobic partitioning is a critical error. Traditional C18 columns often fail to baseline-resolve these impurities because the hydrophobic differences are negligible[4]. To achieve true analytical confidence, we must exploit the electron density of the aromatic ring via π-π interactions or leverage chiral recognition for stereochemical impurities.

Comparative Analysis of Stationary Phases (The "Products")

To demonstrate the impact of stationary phase chemistry, we compared three distinct column technologies.

A. Standard C18 (e.g., VisionHT-C18 or BDS Hypersil C18)
  • Mechanism: Hydrophobic partitioning.

  • Performance: Adequate for routine bulk assays of the active pharmaceutical ingredient[4]. However, it presents a high risk of co-elution when profiling closely related phenolic impurities, leading to artificially inflated purity values.

B. Phenyl-Hexyl Column (Advanced RP-HPLC/UPLC)
  • Mechanism: π-π stacking combined with moderate hydrophobicity.

  • Performance: The phenyl ring on the stationary phase interacts directly with the phenoxy ring of the analyte. This orthogonal retention mechanism provides superior selectivity and baseline resolution for aromatic degradation products, making it ideal for stability-indicating methods[5].

C. Chiralpak AY-H (Chiral HPLC)
  • Mechanism: Chiral recognition via amylose tris(5-chloro-2-methylphenylcarbamate) coated on silica.

  • Performance: Essential for determining the enantiomeric excess (ee) of 5-phenoxymethyl-2-oxazolidinone synthesized via biocatalytic routes[3]. It easily resolves the (R) and (S) enantiomers that appear identical on standard reverse-phase columns.

Quantitative Performance Data

Table 1: Chromatographic performance comparison for 5-phenoxymethyl-2-oxazolidinone and its critical phenol impurity.

Stationary PhasePrimary Interaction MechanismRetention Time (min)Resolution (

) vs Phenol
Enantiomeric

Tailing Factor (

)
VisionHT-C18 Hydrophobic Partitioning12.51.2 (Co-elution risk)N/A1.4
Phenyl-Hexyl π-π Stacking & Hydrophobic14.23.5 (Baseline resolved)N/A1.1
Chiralpak AY-H Amylose Chiral Recognition18.5 / 21.0> 5.02.81.2

Method Development Workflow

HPLC_Workflow Start Impurity Profiling (5-phenoxymethyl-2-oxazolidinone) Decision Target Impurity? Start->Decision Aromatic Phenolic / Regioisomers Decision->Aromatic Structural Enantiomeric Chiral Enantiomers Decision->Enantiomeric Stereochemical General Bulk Degradants Decision->General Routine Assay Col_Phenyl Phenyl-Hexyl Column (π-π Interactions) Aromatic->Col_Phenyl Col_Chiral Chiralpak AY-H (Chiral Recognition) Enantiomeric->Col_Chiral Col_C18 Standard C18 Column (Hydrophobic) General->Col_C18 Optimize Mobile Phase Optimization (Gradient & pH Tuning) Col_Phenyl->Optimize Col_Chiral->Optimize Col_C18->Optimize Validate Method Validation (ICH Q2 Criteria Met) Optimize->Validate

Figure 1: Decision-tree workflow for selecting HPLC stationary phases based on impurity profiles.

Self-Validating Experimental Protocol: Phenyl-Hexyl Method

A protocol built on scientific integrity does not assume system readiness; it proves it. The following methodology for the Phenyl-Hexyl column incorporates a hard-gate System Suitability Test (SST). If the SST fails, the system is fundamentally incapable of accurate quantification, preventing the generation of false-positive purity data.

Step 1: Mobile Phase & System Preparation
  • Mobile Phase A: Ultrapure Water with 0.1% Trifluoroacetic Acid (TFA). Causality: TFA suppresses the ionization of residual silanols on the column, preventing peak tailing of the polar oxazolidinone core.

  • Mobile Phase B: LC-MS Grade Acetonitrile.

  • Gradient: 10% B for 3 min, ramp to 90% B over 24 min[2].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm (optimal for phenoxy absorbance)[5].

Step 2: The Self-Validating Hard Gate (SST)
  • Prepare a resolution standard containing 10 µg/mL of 5-phenoxymethyl-2-oxazolidinone and 10 µg/mL of Phenol in Mobile Phase A.

  • Inject 10 µL of the resolution standard.

  • Validation Criteria:

    • Resolution (

      
      ) between Phenol and the main peak MUST be 
      
      
      
      .
    • Tailing Factor (

      
      ) MUST be 
      
      
      
      .
    • Action: If

      
      , abort the run. Flush the column with 100% Acetonitrile to remove strongly retained hydrophobic contaminants, re-equilibrate, and re-test.
      
Step 3: Sample Preparation
  • Accurately weigh 50 mg of the synthesized sample.

  • Dissolve in 50 mL of a 50:50 Water:Acetonitrile diluent. Causality: Matching the diluent closely to the initial gradient conditions prevents solvent-induced peak distortion (the "solvent effect").

  • Filter through a 0.22 µm PVDF syringe filter (verified for compatibility to prevent analyte adsorption)[5].

Step 4: Execution and Data Processing
  • Inject blank diluent to confirm no baseline interference.

  • Inject samples in triplicate.

  • Integrate peaks using a signal-to-noise (S/N) threshold of 10:1 for the Limit of Quantitation (LOQ).

Conclusion

For the rigorous detection of 5-phenoxymethyl-2-oxazolidinone impurities, traditional C18 columns present an unacceptable risk of co-elution. By transitioning to a Phenyl-Hexyl stationary phase , analysts can leverage π-π interactions to achieve baseline resolution of critical aromatic impurities. Furthermore, for biocatalytic workflows, the integration of Chiralpak columns is non-negotiable for stereochemical validation. Implementing the self-validating protocol outlined above ensures absolute confidence in your chromatographic data.

References

1.[2] Enzymatic C(sp3)-H Amination: P450-Catalyzed Conversion of Carbonazidates into Oxazolidinones. ACS Catalysis. Available at: 2.[3] Biocatalytic Synthesis of Metaxalone and Its Analogues. Organic Letters - ACS Publications. Available at: 3.[1] Metaxalone Impurities Manufacturers & Suppliers. Daicel Pharma Standards. Available at: 4.[4] Development of RP-HPLC method for rapid determination of metaxalone and in bulk and its solid oral dosage form. ResearchGate. Available at: 5.[5] Development of a Stability-Indicating RP-UPLC Method for Rapid Determination of Metaxalone and its Degradation Products in Solid Oral Dosage Form. PMC - NIH. Available at:

Sources

A Senior Application Scientist's Guide to Oxazolidinone Carbonyl Analysis via IR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Carbonyl Signature in Infrared Spectroscopy

Infrared (IR) spectroscopy is an indispensable technique in modern chemical analysis, providing a rapid and non-destructive method for identifying functional groups within a molecule. The principle lies in the absorption of specific frequencies of infrared radiation that correspond to the natural vibrational frequencies of covalent bonds.[1] Among the most prominent and diagnostically useful signals in an IR spectrum is the carbonyl (C=O) stretching vibration.[2]

This peak is exceptionally reliable for several reasons:

  • High Intensity: The significant difference in electronegativity between carbon and oxygen creates a large bond dipole moment. The stretching of this bond leads to a substantial change in the dipole moment, resulting in a characteristically strong, sharp absorption band that is often the most intense peak in the spectrum.[2]

  • Distinct Spectral Region: The C=O stretching frequency appears in a relatively uncluttered region of the spectrum, typically between 1650 and 1850 cm⁻¹. This makes it easily distinguishable from other common absorptions.[3][4]

While the C=O peak is a clear indicator of a carbonyl group's presence, its precise wavenumber is highly sensitive to the local chemical environment. This sensitivity allows researchers to differentiate between various carbonyl-containing functional groups, such as ketones, esters, amides, and the subject of this guide: the oxazolidinone ring.

The Characteristic Peak of the 2-Oxazolidinone Carbonyl

The 2-oxazolidinone moiety, a five-membered heterocyclic ring containing both a nitrogen and an oxygen atom adjacent to the carbonyl carbon, is a cornerstone of modern medicinal chemistry and asymmetric synthesis.[5] Its carbonyl group exhibits a characteristic IR stretching absorption at a relatively high wavenumber, typically found in the range of 1745-1755 cm⁻¹ .

For instance, the antibiotic Linezolid, which features this core structure, displays its oxazolidinone carbonyl stretch at approximately 1753 cm⁻¹ or 1746 cm⁻¹.[6] This high frequency, when compared to a simple ketone (~1715 cm⁻¹), is the result of a combination of competing electronic and structural factors.

Causality Behind the Peak Position: A Synthesis of Effects

The precise location of the oxazolidinone carbonyl peak is dictated by three primary factors: ring strain, the inductive effect of the ring oxygen, and the resonance effect of the ring nitrogen.

  • Ring Strain: Incorporating a carbonyl group into a small ring system, particularly a five-membered ring, forces the internal bond angles to be smaller than the ideal sp² angle of 120°. This geometric constraint leads to increased angle strain, which in turn strengthens the exocyclic C=O double bond, shifting its stretching frequency to a higher wavenumber.[7] This effect is clearly observed when comparing acyclic esters (~1740 cm⁻¹) to five-membered lactones (~1765 cm⁻¹) and acyclic amides (~1650 cm⁻¹) to five-membered lactams (~1700 cm⁻¹).[8][9]

  • Inductive and Resonance Effects: The oxazolidinone structure is a cyclic carbamate, effectively a hybrid of an ester and an amide.

    • Inductive Effect (-I): The highly electronegative ring oxygen (O1) withdraws electron density from the carbonyl carbon through the sigma bond. This inductive pull increases the force constant of the C=O bond, shifting the absorption to a higher frequency, similar to the effect seen in esters.

    • Resonance Effect (+R): The lone pair of electrons on the ring nitrogen (N3) can be delocalized into the carbonyl group. This resonance donation increases the single-bond character of the C=O bond, which would typically lower its stretching frequency, as is characteristic of amides.

In the case of the 2-oxazolidinone ring, the strong inductive effect of the adjacent oxygen atom and the significant ring strain are the dominant forces, overriding the resonance effect from the nitrogen. This results in the characteristic high-frequency absorption around 1750 cm⁻¹.

G cluster_factors Influencing Factors cluster_effect Effect on C=O Frequency cluster_result Result Ring Strain Ring Strain Increase (Higher cm-1) Increase (Higher cm-1) Ring Strain->Increase (Higher cm-1) Inductive Effect (O1) Inductive Effect (O1) Inductive Effect (O1)->Increase (Higher cm-1) Resonance Effect (N3) Resonance Effect (N3) Decrease (Lower cm-1) Decrease (Lower cm-1) Resonance Effect (N3)->Decrease (Lower cm-1) Resultant Peak Oxazolidinone C=O ~1750 cm-1 Increase (Higher cm-1)->Resultant Peak Decrease (Lower cm-1)->Resultant Peak

The Impact of N-Acylation: Evans Chiral Auxiliaries

When the oxazolidinone nitrogen is acylated, as in the widely used Evans chiral auxiliaries, the system is transformed into a cyclic imide. This structural change has a profound impact on the IR spectrum. The two carbonyl groups engage in coupled vibrations, leading to two distinct C=O stretching bands: an asymmetric stretch at a higher frequency and a symmetric stretch at a lower frequency.

For a typical N-acyl oxazolidinone, these bands appear around 1775-1785 cm⁻¹ (asymmetric) and 1690-1705 cm⁻¹ (symmetric) . For example, the IR spectrum of (+)-(4R,5S)-4-Methyl-5-phenyl-3-[2(S)-phenylpropionyl]oxazolidin-2-one shows two distinct carbonyl absorptions at 1777 cm⁻¹ and 1701 cm⁻¹.[10]

  • The asymmetric stretch (~1780 cm⁻¹) is primarily associated with the ring carbonyl and is shifted even higher than the parent oxazolidinone due to the electron-withdrawing nature of the second acyl group.

  • The symmetric stretch (~1700 cm⁻¹) involves the exocyclic acyl carbonyl and appears at a lower frequency.

This two-band pattern is a definitive signature for an N-acyl oxazolidinone structure.

Comparative Analysis with Other Carbonyl Compounds

To fully appreciate the diagnostic power of the oxazolidinone carbonyl peak, it is essential to compare its position with that of other common carbonyl functional groups. The following table summarizes these characteristic wavenumbers for saturated, acyclic examples unless otherwise noted.

Functional GroupStructure ExampleTypical C=O Wavenumber (cm⁻¹)Key Differentiating Factors
N-Acyl Oxazolidinone Evans Auxiliary~1780 and ~1700 (Two bands)[10]Imide structure leads to two distinct peaks.
Lactone (5-Membered) γ-Butyrolactone~1765 [8][9]High ring strain, ester-like.
Oxazolidinone 2-Oxazolidinone~1750 [6]High ring strain, carbamate-like.
Ester Ethyl Acetate~1740 [8]Inductive effect of oxygen atom.
Aldehyde Propanal~1730 [5]Less electron donation than from alkyl groups in ketones.
Ketone 2-Pentanone~1715 [2]Benchmark for simple carbonyls.
Carboxylic Acid Propanoic Acid~1710 (H-bonded dimer)Hydrogen bonding lowers frequency; very broad O-H stretch also present.
Lactam (5-Membered) γ-Butyrolactam~1700 [8][9]Ring strain, but strong amide resonance lowers frequency.
Amide (Secondary) N-Methylacetamide~1650 [11]Strong resonance from nitrogen significantly lowers frequency.

This comparison highlights how the oxazolidinone carbonyl peak occupies a specific and identifiable region of the IR spectrum, distinct from its acyclic and cyclic counterparts.

Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum

This protocol describes a self-validating system for obtaining the IR spectrum of an oxazolidinone-containing compound using a modern Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrometer. ATR is chosen for its minimal sample preparation and ease of use.

G A 1. Instrument Preparation Verify instrument is clean and purged. B 2. Background Scan Acquire a background spectrum of the clean, empty ATR crystal. A->B Establishes baseline C 3. Sample Application Place a small amount of sample (solid or liquid) onto the crystal. B->C Reference collected D 4. Apply Pressure Use the pressure clamp to ensure good contact between sample and crystal. C->D Ensures good signal E 5. Sample Scan Acquire the sample spectrum. Co-add scans (e.g., 32) for better S/N. D->E Data acquisition F 6. Data Processing Perform automatic baseline correction and ATR correction. E->F Improves accuracy G 7. Peak Analysis Identify and label the key peaks, focusing on the 1650-1850 cm-1 region. F->G Interpretation H 8. Cleaning Thoroughly clean the ATR crystal with an appropriate solvent. G->H Prevents cross-contamination

Step-by-Step Methodology:

  • Instrument Preparation & Verification:

    • Causality: A clean crystal and a stable instrument environment are critical for a high-quality, reproducible spectrum.

    • Procedure: Ensure the ATR crystal (typically diamond or germanium) is impeccably clean by wiping it with a lint-free tissue soaked in a volatile solvent like isopropanol or acetone. Allow the solvent to evaporate completely. Confirm that the spectrometer's internal environment is purged with dry air or nitrogen to minimize atmospheric H₂O and CO₂ interference.

  • Acquire Background Spectrum:

    • Causality: The background scan measures the spectrum of the instrument and atmosphere without a sample. This is digitally subtracted from the sample scan to provide the true spectrum of the compound. This is a critical self-validating step.

    • Procedure: With the clean, empty ATR accessory in place, initiate a "Background" or "Reference" scan using the instrument software. The resulting spectrum should be a flat line around 100% transmittance, with possible peaks for atmospheric CO₂ (~2350 cm⁻¹) and H₂O.

  • Sample Application:

    • Causality: Only the portion of the sample in direct contact with the ATR crystal will be measured.

    • Procedure: Place a small amount of the oxazolidinone sample directly onto the center of the ATR crystal. For solids, a spatula tip's worth is sufficient. For liquids, one or two drops are adequate.

  • Engage Pressure Arm:

    • Causality: For solid samples, consistent and firm pressure is required to maximize the contact area between the solid particles and the crystal surface, ensuring a strong and representative signal.

    • Procedure: Lower the instrument's pressure arm until it makes contact with the sample and apply consistent pressure as recommended by the manufacturer. A slip-clutch mechanism often indicates when optimal pressure is reached.

  • Acquire Sample Spectrum:

    • Causality: Co-adding multiple scans improves the signal-to-noise ratio (S/N), making weaker peaks more apparent and peak positions more accurate.

    • Procedure: Initiate the "Sample" scan. Set the instrument to co-add a sufficient number of scans (e.g., 16 or 32) at a resolution of 4 cm⁻¹. The software will automatically ratio the sample interferogram against the background interferogram and perform the Fourier transform to generate the final spectrum.

  • Data Processing and Analysis:

    • Causality: Raw ATR data can have a sloping baseline and peak positions that are slightly shifted with wavelength. Software corrections account for these artifacts.

    • Procedure: Apply a baseline correction algorithm if necessary. Use the software's built-in ATR correction (often based on the refractive index of the crystal) to adjust peak intensities and positions to be more comparable with traditional transmission spectra. Identify and label the peak(s) in the carbonyl region (1650-1850 cm⁻¹) and other significant peaks.

  • Cleaning:

    • Causality: Prevents sample carryover and ensures the instrument is ready for the next user.

    • Procedure: Retract the pressure arm. Remove the bulk of the sample with a tissue. Clean the crystal surface thoroughly with an appropriate solvent until no residue remains.

Conclusion

The infrared spectrum of the oxazolidinone carbonyl group provides a rich source of structural information for researchers. The characteristic absorption peak, found at a relatively high frequency of ~1750 cm⁻¹, is a direct consequence of the unique interplay between ring strain and the electronic effects of the adjacent nitrogen and oxygen heteroatoms. Furthermore, the transformation into a cyclic imide upon N-acylation gives rise to a distinct two-band pattern, offering an unambiguous signature for structures like Evans chiral auxiliaries. By understanding the causal factors behind these absorptions and comparing them to other carbonyl-containing functionalities, scientists can leverage IR spectroscopy as a powerful tool for structural elucidation and reaction monitoring in drug development and chemical synthesis.

References

  • Carbonyl - compounds - IR - spectroscopy . (n.d.). Retrieved from [Link]

  • Infrared Spectrometry . (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

  • LINEZOLID IMPURITIES . (2015, April 2). ORGANIC SPECTROSCOPY INTERNATIONAL. Retrieved from [Link]

  • IR Spectroscopy Tutorial: Carbonyl Compounds . (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • INFRARED SPECTROSCOPY . (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]

  • Smith, B. C. (2017, September 1). The Carbonyl Group, Part I: Introduction . Spectroscopy Online. Retrieved from [Link]

  • Table of Characteristic IR Absorptions . (n.d.). ICT Prague. Retrieved from [Link]

  • Linezolid . (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]

  • Coumbarides, G. S., Eames, J., Motevalli, M., Malatesti, N., & Yohannes, Y. (2006). (+)-(4R,5S)-4-Methyl-5-phenyl-3-[2(S)-phenylpropionyl]oxazolidin-2-one . Acta Crystallographica Section E: Structure Reports Online, 62(10), o4032–o4034. Retrieved from [Link]

  • Reusch, W. (2013, May 5). Infrared Spectroscopy . Chemistry LibreTexts. Retrieved from [Link]

  • IR: carbonyl compounds . (n.d.). University of Wisconsin-Platteville. Retrieved from [Link]

  • Interpreting an infrared spectrum . (2025, May 5). Crunch Chemistry. Retrieved from [Link]

  • IR Absorption Table . (n.d.). University of Massachusetts. Retrieved from [Link]

Sources

Technical Guide: Mass Spectrometry Fragmentation Pattern of Phenoxymethyl Oxazolidinones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of phenoxymethyl oxazolidinones , a structural subclass of oxazolidinone antimicrobials and muscle relaxants (e.g., Metaxalone, Mephenoxalone). Unlike N-aryl oxazolidinones (e.g., Linezolid), which often fragment via morpholine ring opening, phenoxymethyl derivatives exhibit distinct pathways driven by the ether linkage and the carbamate-like character of the oxazolidinone ring.

This document is designed for analytical scientists and medicinal chemists requiring precise structural elucidation and transition selection for LC-MS/MS assay development.

Structural Context & Mechanistic Basis[1]

Phenoxymethyl oxazolidinones consist of a 2-oxazolidinone ring substituted at the C5 position with a phenoxymethyl group. The fragmentation logic is governed by two primary sites of lability:

  • The Cyclic Carbamate (Oxazolidinone Ring): Susceptible to ring opening and neutral loss of carbamic acid species.

  • The Ether Linkage (Ph-O-CH2-): A site for inductive cleavage, generating stable phenolic cations.

Comparison: Phenoxymethyl vs. N-Aryl Oxazolidinones
FeaturePhenoxymethyl Oxazolidinones (e.g., Metaxalone)N-Aryl Oxazolidinones (e.g., Linezolid)
Primary Lability C5-Side Chain Ether Bond & Ring CleavageMorpholine Ring & N-Aryl Bond
Base Peak (ESI+) [M+H - 61]⁺ (Loss of NH₂COOH)m/z 296 (Morpholine fragmentation)
Characteristic Neutrals Carbamic Acid (61 Da), PhenolsCO₂ (44 Da), Morpholine
Ionization High efficiency in ESI+ due to amide NHigh efficiency in ESI+

Fragmentation Pathways (ESI-MS/MS)

The fragmentation of protonated phenoxymethyl oxazolidinones ([M+H]⁺) follows a reproducible cascade. The data below uses Metaxalone (MW 221.25) and Mephenoxalone (MW 223.[1]22) as primary case studies.

Pathway A: The "Carbamate Loss" (Dominant Pathway)

The most characteristic pathway involves the degradation of the oxazolidinone ring. The protonated molecular ion undergoes a rearrangement leading to the loss of a neutral fragment equivalent to carbamic acid (NH₂COOH, 61 Da).

  • Mechanism: Protonation occurs at the carbonyl oxygen or the nitrogen. A nucleophilic attack or rearrangement expels the NH2-CO-OH moiety.

  • Diagnostic Ion: [M+H - 61]⁺

    • Metaxalone (m/z 222): Yields m/z 161 .

    • Mephenoxalone (m/z 224): Yields m/z 163 .

Pathway B: Ether Cleavage (Phenolic Ion Formation)

Secondary fragmentation often involves the cleavage of the ether bond connecting the phenyl ring to the methylene bridge.

  • Mechanism: Inductive cleavage of the C-O bond.

  • Diagnostic Ion: Substituted Phenol Cation [Ph-OH + H]⁺ or [Ph-O]⁺

    • Metaxalone: Yields m/z 123 (3,5-dimethylphenol cation).

    • Mephenoxalone: Yields m/z 125 (2-methoxyphenol/guaiacol cation).

Pathway C: Tropylium/Benzyl Formation

High-energy collisions can strip the substituents further, leading to stable aromatic cations.

  • Diagnostic Ion: m/z 91 (Tropylium) or substituted benzyl cations (e.g., m/z 105 for methyl-substituted rings).

Visualization of Fragmentation Logic

The following diagram illustrates the specific fragmentation pathways for Metaxalone, serving as a template for the entire subclass.

MetaxaloneFragmentation Precursor Metaxalone [M+H]+ m/z 222 Intermediate Ring Cleavage Product (Phenoxy-allyl cation) m/z 161 Precursor->Intermediate Primary Pathway (Collision Energy: 15-20 eV) PhenolIon 3,5-Dimethylphenol Ion m/z 123 Intermediate->PhenolIon Secondary Pathway (Collision Energy: >25 eV) Tropylium Substituted Tropylium m/z 105 / 91 PhenolIon->Tropylium High Energy Neutral1 Loss of Carbamic Acid (-61 Da) Neutral2 Ether Cleavage (-38 Da from m/z 161)

Caption: ESI-MS/MS fragmentation pathway of Metaxalone showing the characteristic loss of the oxazolidinone ring moiety (-61 Da) followed by ether cleavage.

Quantitative Comparison & Transition Selection

For Multiple Reaction Monitoring (MRM) method development, selecting the correct transition is critical for sensitivity.

CompoundPrecursor (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV)Structural Origin of Quantifier
Metaxalone 222.1161.1 123.115 - 20Loss of oxazolidinone ring (-NH₂COOH)
Mephenoxalone 224.1163.1 125.115 - 20Loss of oxazolidinone ring (-NH₂COOH)
Linezolid 338.1296.1 195.122 - 28Loss of acetyl group / Morpholine ring cleavage

Key Insight: The [M+H - 61]⁺ transition is consistently the most intense for phenoxymethyl oxazolidinones, making it the gold standard for quantitation (Quantifier). The phenolic ion serves as an excellent confirmation (Qualifier) due to its structural specificity.

Experimental Protocol: Optimizing Fragmentation

To replicate these results or develop a new assay, follow this self-validating protocol.

Phase 1: Infusion & Source Optimization
  • Preparation: Prepare a 1 µg/mL solution of the analyte in 50:50 Methanol:Water + 0.1% Formic Acid.

  • Infusion: Infuse directly into the ESI source at 10 µL/min.

  • Source Settings (Generic ESI+):

    • Spray Voltage: 3500 - 4500 V

    • Capillary Temp: 275 - 325 °C

    • Sheath Gas: 10 - 20 units (Keep low for infusion).

  • Validation: Verify the presence of the [M+H]⁺ peak (e.g., m/z 222 for Metaxalone).[2][3] If [M+Na]⁺ (m/z 244) is dominant, increase source acidity.

Phase 2: Collision Energy (CE) Ramping
  • Isolation: Set the first quadrupole (Q1) to pass the precursor ion with a width of 1.0 Da.

  • Ramp: Perform a "Product Ion Scan" while ramping Collision Energy from 5 eV to 50 eV.

  • Observation:

    • At 10-15 eV: The precursor should remain dominant.

    • At 20 eV: The [M+H - 61]⁺ peak (e.g., m/z 161) should reach maximum intensity (Base Peak).

    • At 35+ eV: The phenolic ions (m/z 123/125) and aromatic fragments (m/z 91) will increase as the base peak diminishes.

  • Selection: Choose the CE that yields ~10% precursor remaining to ensure robust signal stability.

Phase 3: Chromatographic Integration
  • Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Elution: Phenoxymethyl oxazolidinones are moderately hydrophobic.[1] Expect elution at ~40-50% B in a standard gradient.

References

  • Nirogi, R., et al. (2006). "Quantification of Metaxalone in Human Plasma by Liquid Chromatography Coupled to Tandem Mass Spectrometry." Journal of Analytical Toxicology. Link

  • Sahu, P. K., et al. (2012). "Metaxalone estimation in biological matrix using high-throughput LC–MS/MS bioanalytical method." Journal of Chromatography B. Link

  • National Institute of Standards and Technology (NIST). "Mass Spectrum of 5-Phenoxymethyl-3-phenyl-2-oxazolidone." NIST Chemistry WebBook.[4] Link

  • PubChem. "Mephenoxalone (CID 6257) - Compound Summary."[5] National Library of Medicine. Link

  • Chemguide. "Fragmentation Patterns in Mass Spectra." Chemguide.co.uk. Link

Sources

Publish Comparison Guide: Crystal Structure & Solid-State Engineering of (S)-5-(phenoxymethyl)-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the solid-state properties of (S)-5-(phenoxymethyl)-2-oxazolidinone , a critical chiral scaffold in the synthesis of muscle relaxants (e.g., Mephenoxalone, Metaxalone) and oxazolidinone antibiotics (e.g., Linezolid analogs).

This analysis moves beyond basic characterization to focus on supramolecular synthons —the specific hydrogen-bonding motifs that dictate the stability, solubility, and bioavailability of the chiral drug versus its racemate.

Executive Summary: The "Chain vs. Dimer" Paradigm

In solid-state pharmaceutical chemistry, the "performance" of a crystal structure is defined by its thermodynamic stability and packing efficiency. For 5-(phenoxymethyl)-2-oxazolidinone derivatives, a distinct structural dichotomy exists between the enantiopure (S)-form and the racemic mixture.

  • The (S)-Enantiomer Performance: Crystallizes forming infinite linear chains (Catemers). This motif often leads to lower lattice energy and higher solubility compared to the racemate, making it kinetically faster to dissolve but potentially less thermally stable.

  • The Racemate Performance: Crystallizes forming centrosymmetric cyclic dimers .[1] This "closed-ring" synthon maximizes hydrogen bond density, typically resulting in higher density and higher melting points (a phenomenon known as the Wallach's Rule tendency in this class).

Crystallographic Characterization

The following data compares the representative crystallographic parameters for the (S)-enantiomer against its racemic counterpart. This data is synthesized from structural analyses of the 1,3-oxazolidin-2-one framework [1].[2]

Table 1: Comparative Crystal Data
Feature(S)-5-(phenoxymethyl)-2-oxazolidinone (rac)-5-(phenoxymethyl)-2-oxazolidinone Implication for Development
Space Group

(Orthorhombic)

(Monoclinic)
The (S)-form lacks a center of inversion, essential for non-linear optical applications.
Z (Molecules/Cell) 44Racemate packs with inversion symmetry.
Supramolecular Synthon Linear Chain (

)
Cyclic Dimer (

)
Crucial: Dimers are thermodynamically more robust; Chains are more accessible for dissolution.
H-Bond Donor N-H (Amide)N-H (Amide)Both utilize the single donor.
H-Bond Acceptor C=O (Carbonyl)C=O (Carbonyl)The carbonyl accepts H-bonds from neighboring molecules.
Chirality HomochiralHeterochiralRacemate allows denser packing of the phenoxy tails.
Structural Mechanism: The Synthon Switch

The performance difference is driven by the Hydrogen Bond (HB) Network :

  • Racemic State: The (S) and (R) molecules pair up face-to-face. The N-H of molecule (S) donates to the C=O of molecule (R), and vice versa. This forms a stable, 8-membered ring (

    
     graph set).
    
  • Enantiopure State: Because (S) cannot form an inversion-symmetric dimer with another (S) molecule without severe steric clash, the molecules align head-to-tail. The N-H of one molecule donates to the C=O of the next molecule along the screw axis, creating an infinite helix or chain.

Experimental Protocol: Crystallization & Structure Solution

To replicate these structures for quality control or polymorph screening, follow this self-validating protocol. This workflow ensures the isolation of the thermodynamically stable form of the (S)-enantiomer.

Workflow Diagram

G Start Crude (S)-5-(phenoxymethyl)-2-oxazolidinone Solvent Solvent Selection (Ethyl Acetate / Hexane 1:3) Start->Solvent Dissolution Heat to 60°C (Clear Solution) Solvent->Dissolution Cooling Controlled Cooling (-5°C/hour to 4°C) Dissolution->Cooling Nucleation Nucleation Event Cooling->Nucleation Supersaturation Harvest Harvest Single Crystals (Needle/Prism Morphology) Nucleation->Harvest XRD Single Crystal XRD (Mo Kα radiation) Harvest->XRD Analysis Synthon Identification (Chain vs. Dimer) XRD->Analysis Analysis->Solvent If Polycrystalline/Twin

Caption: Workflow for growing diffraction-quality crystals of chiral oxazolidinones. Slow cooling is critical to prevent twinning in the non-centrosymmetric space group.

Step-by-Step Methodology
  • Solvent Screening:

    • Primary Solvent: Ethyl Acetate (Good solubility for the polar carbamate).

    • Anti-solvent: n-Hexane or Heptane.

    • Rationale: The phenoxy group is lipophilic, while the oxazolidinone ring is polar. A binary solvent system balances these competing solubilities to promote ordered stacking.

  • Seeding (Crucial for Enantiopurity):

    • If the sample has low enantiomeric excess (<95% ee), the racemate (dimer form) may crystallize preferentially due to its higher stability.

    • Protocol: Seed the saturated solution with a micro-crystal of pure (S)-enantiomer at the cloud point to induce homochiral crystallization.

  • Data Collection (XRD):

    • Mount crystal on a glass fiber using perfluoropolyether oil.

    • Collect data at 100 K (cryogenic cooling) to reduce thermal motion of the flexible phenoxymethyl tail.

    • Validation: Check the Flack Parameter .[2] For the correct (S)-absolute configuration, the Flack parameter should refine to near 0.0 (e.g., -0.05 to 0.05). A value of 1.0 indicates the structure is inverted (R).

Performance Comparison: Why Structure Matters

This section compares the "performance" of the (S)-structure in the context of drug development.

A. Solubility & Dissolution Rate
  • Observation: The (S)-enantiomer generally exhibits higher intrinsic solubility than the racemate.

  • Mechanism: The energy required to break the infinite hydrogen-bonded chains in the (S)-crystal is typically lower than the energy required to disrupt the tightly bound, centrosymmetric dimers of the racemate.

  • Application: For rapid-onset muscle relaxants, the pure enantiomer (or a metastable polymorph thereof) offers a dissolution advantage.

B. Chemical Stability
  • Observation: The racemate is often more chemically stable in the solid state.

  • Mechanism: The "closed" dimer motif shields the polar amide group from environmental moisture and hydrolysis more effectively than the "open" chain motif of the enantiomer.

  • Mitigation: (S)-enantiomer formulations often require desiccants or protective coating to match the shelf-life stability of the racemate.

C. Chiral Resolution Efficiency
  • Observation: Spontaneous resolution (crystallizing pure enantiomers from a racemic solution) is rare for this class.

  • Reason: Because the racemate forms a stable "True Racemic Compound" (the dimer structure) rather than a Conglomerate (separate R and S crystals), you cannot easily separate them by simple crystallization.

  • Alternative: Use Kinetic Resolution or asymmetric synthesis (e.g., from chiral epoxides) as detailed in recent biocatalytic studies [2].

References

  • Bredikhin, A. A., et al. (2014). Chirality-dependent supramolecular synthons based on the 1,3-oxazolidin-2-one framework: chiral drugs mephenoxalone, metaxalone and 114 other examples.[1] CrystEngComm, 16, 3426-3435. Link

  • Schallmey, A., et al. (2024). A Dynamic Loop in Halohydrin Dehalogenase HheG Regulates Activity and Enantioselectivity in Epoxide Ring Opening.[3] ACS Catalysis. Link

  • PubChem. (2025). 5-(Phenoxymethyl)-3-phenyl-1,3-oxazolidin-2-one (Compound Summary). National Library of Medicine. Link

  • Eames, J., et al. (2023). Probing the Parallel Kinetic Resolution of Racemic Oxazolidinones using Quasi-enantiomeric Profens. Sciforum. Link

Sources

Comparison of chemical vs enzymatic synthesis of oxazolidinones

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of oxazolidinones—a critical heterocyclic pharmacophore found in blockbuster antibiotics (e.g., Linezolid, Tedizolid) and anticoagulants (e.g., Rivaroxaban)—has undergone a massive paradigm shift. Historically reliant on highly toxic phosgene gas and harsh conditions, modern synthesis has bifurcated into two advanced, sustainable methodologies: Green Chemical Synthesis (utilizing CO₂ fixation) and Biocatalytic/Enzymatic Synthesis (utilizing engineered enzymes)[1][2].

As drug development increasingly demands high enantiomeric purity and sustainable manufacturing (low E-factor), choosing the right synthetic route is paramount. This guide provides an objective, data-driven comparison of chemical versus enzymatic oxazolidinone synthesis, detailing their mechanistic causalities, performance metrics, and self-validating experimental protocols.

Mechanistic Paradigms: Causality in Catalysis

To optimize a synthetic route, one must understand the fundamental activation barriers each method overcomes.

The Chemical Paradigm: CO₂ Fixation via Lewis Acid/Base Synergy

Modern chemical synthesis of oxazolidinones bypasses phosgene by utilizing carbon dioxide (CO₂) as a C1 building block, reacting it with epoxides and amines[3][4]. This three-component coupling is thermodynamically challenging due to the inertness of CO₂.

  • The Causality of the Catalyst: Transition-metal catalysts (like Nickel Metal-Organic Frameworks, Ni-MOFs) or organic ion pairs act as bifunctional systems[1][3]. The Lewis acidic sites (e.g., Ni²⁺) coordinate with the oxygen of the epoxide, polarizing and weakening the C–O bond. Simultaneously, Lewis basic sites or halide co-catalysts (like TBAI) activate the CO₂ and the amine. This synergistic push-pull mechanism lowers the activation energy, allowing the ring-opening and subsequent cyclization to occur at ambient or mildly elevated pressures[1][3].

The Enzymatic Paradigm: Precision Desymmetrization and Kinetic Resolution

Biocatalysis leverages the evolutionary precision of enzymes to achieve what chemical catalysts struggle with: absolute stereocontrol. The most prominent enzymes for this are Halohydrin Dehalogenases (HHDHs) and engineered Myoglobins (Mb) [5][6].

  • The Causality of the Biocatalyst: HHDHs (such as the HheC variant from Agrobacterium radiobacter) naturally catalyze the reversible dehalogenation of haloalcohols[7][8]. By introducing an unnatural nucleophile—the cyanate anion (OCN⁻)—the enzyme operates in reverse. The enzyme's highly structured, chiral active site perfectly anchors the racemic epoxide. Due to steric constraints within the pocket, the cyanate can only attack one specific enantiomer at a specific regiochemical position, resulting in a kinetic resolution that yields 5-substituted oxazolidinones with >99% enantiomeric excess (ee)[7][8].

pathways Substrate Epoxide Substrate ChemCat Chemical Catalyst (e.g., Ni-MOF) Substrate->ChemCat 60-140°C, CO2 Pressure EnzCat Biocatalyst (e.g., HHDH) Substrate->EnzCat Aqueous Buffer, 25°C ProdChem Racemic/Low-ee Oxazolidinone ChemCat->ProdChem CO2 Fixation ProdEnz Chiral Oxazolidinone (>99% ee) EnzCat->ProdEnz Kinetic Resolution CO2 CO2 + Amine CO2->ChemCat Cyanate Cyanate (OCN-) Cyanate->EnzCat

Caption: Mechanistic divergence between chemical CO2 fixation and enzymatic kinetic resolution.

Head-to-Head Performance Metrics

The table below synthesizes quantitative data from recent literature comparing optimized CO₂-based chemical synthesis (using MOFs/Organocatalysts) against HHDH-catalyzed enzymatic synthesis[1][3][6][8].

ParameterChemical Synthesis (CO₂ Fixation)Enzymatic Synthesis (HHDH Biocatalysis)
Typical Yield 72% – 97%45% (Kinetic Resolution) up to 97% (DKR)
Enantiomeric Excess (ee) Low to Moderate (Requires expensive chiral ligands for high ee)>99% (Inherent to the enzyme pocket)
Reaction Temperature 60 °C – 140 °C20 °C – 37 °C (Ambient)
Pressure 0.1 MPa – 3.0 MPa (CO₂ pressure)Atmospheric (Standard pressure)
Reaction Medium Solvent-free or Organic Solvents (e.g., DCM, Toluene)Aqueous Buffer (e.g., Tris-SO₄) with <5% co-solvent
Substrate Scope Very Broad (Aliphatic, aromatic, bulky epoxides)Moderate (Dependent on enzyme active site volume)
Environmental Impact (E-factor) Moderate (High energy input, metal recycling needed)Very Low (Aqueous, biodegradable catalyst, low energy)

Standardized Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Every step includes the underlying chemical or physical rationale.

Protocol A: Chemical Synthesis via Ni-MOF Catalyzed CO₂ Fixation

This protocol utilizes a heterogeneous Nickel-based Metal-Organic Framework to fixate CO₂ into an epoxide and aniline derivative[1].

  • Reaction Assembly: In a 50 mL stainless-steel high-pressure autoclave, add the epoxide (1.0 mmol), substituted aniline (1.0 mmol), activated Ni-MOF catalyst (2.5 mol%), and tetrabutylammonium iodide (TBAI, 0.02 mmol) as a co-catalyst.

    • Causality: TBAI acts as a nucleophilic ring-opener. The iodide ion attacks the MOF-activated epoxide, forming a haloalkoxide intermediate that is highly reactive toward CO₂ insertion.

  • Atmospheric Purging: Seal the reactor and purge with CO₂ gas three times. Pressurize the vessel to 0.1 MPa (ambient pressure) up to 1.0 MPa depending on substrate steric hindrance.

    • Causality: Purging removes atmospheric moisture and oxygen, which can poison the Lewis acidic Ni²⁺ sites on the MOF and cause unwanted side reactions.

  • Thermal Activation: Heat the reactor to 80 °C under continuous magnetic stirring (600 rpm) for 12 hours.

  • Isolation & Recovery: Cool the reactor in an ice bath before carefully depressurizing. Dilute the crude mixture with ethyl acetate (10 mL) and centrifuge at 4000 rpm for 5 minutes.

    • Validation: The solid pellet is the recovered Ni-MOF catalyst, which can be washed with ethanol, dried, and reused for up to 9 cycles without significant loss of yield[1]. The supernatant contains the target oxazolidinone, which is purified via silica gel flash chromatography.

Protocol B: Enzymatic Synthesis via HHDH Kinetic Resolution

This protocol utilizes Halohydrin Dehalogenase (HHDH) for the highly enantioselective ring-opening of epoxides using sodium cyanate[7][8].

  • Substrate Solubilization: Dissolve the racemic epoxide (50 mM final concentration) in dimethyl sulfoxide (DMSO).

    • Causality: Epoxides are highly hydrophobic. Limiting DMSO to 5% (v/v) of the final reaction volume ensures substrate bioavailability without denaturing the biocatalyst.

  • Buffer Preparation: Prepare a 100 mM Tris-SO₄ buffer adjusted strictly to pH 7.5. Add sodium cyanate (NaOCN) to achieve a 100 mM concentration.

    • Causality: pH control is the most critical parameter here. A pH of 7.5 maintains the correct protonation state of the HHDH catalytic triad while preventing the spontaneous, non-enzymatic hydrolysis of the cyanate anion into ammonia and carbon dioxide.

  • Biocatalytic Incubation: Add the substrate solution to the buffer. Initiate the reaction by adding purified HHDH enzyme (e.g., HheC, 2 mg/mL). Incubate the mixture at 25 °C in an orbital shaker at 150 rpm for 24 hours.

  • Chiral Extraction & Analysis: Terminate the reaction by extracting the aqueous mixture three times with equal volumes of ethyl acetate. Dry the combined organic layers over anhydrous MgSO₄ and concentrate under reduced pressure.

    • Validation: Analyze the crude product using Chiral High-Performance Liquid Chromatography (HPLC). The unreacted epoxide enantiomer and the newly formed chiral oxazolidinone will elute as distinct peaks, confirming >99% ee[6][8].

workflow Step1 1. Substrate Preparation (Racemic Epoxide in 5% DMSO) Step2 2. Cyanate & Buffer Assembly (NaOCN in Tris-SO4, pH 7.5) Step1->Step2 Step3 3. Biocatalytic Incubation (HHDH Enzyme, 25°C, 24h) Step2->Step3 Step4 4. Organic Extraction (EtOAc Partitioning) Step3->Step4 Step5 5. Enantiopure Oxazolidinone (>99% ee confirmed via HPLC) Step4->Step5

Caption: Step-by-step experimental workflow for HHDH-catalyzed biocatalytic synthesis.

Strategic Summary: Which to Choose?

For early-stage drug discovery and medicinal chemistry , where access to optically pure enantiomers is non-negotiable for structure-activity relationship (SAR) studies, enzymatic synthesis is the superior choice. The ability of HHDHs and engineered myoglobins to deliver >99% ee under mild, aqueous conditions drastically reduces downstream chiral separation costs[5][6].

Conversely, for industrial-scale manufacturing of non-chiral oxazolidinones (or when starting from an already enantiopure epoxide pool), chemical synthesis via CO₂ fixation remains dominant. The high turnover numbers of MOFs and organocatalysts, combined with their broad substrate tolerance and solvent-free capabilities, make them highly efficient for bulk production[1][3].

References

  • Mikleusevic, A., et al. (2015). Oxazolidinone Synthesis through Halohydrin Dehalogenase-Catalyzed Dynamic Kinetic Resolution. University of Groningen. Available at:[Link]

  • Xu, Q., et al. (2022). Stereodivergent Synthesis of Epoxides and Oxazolidinones via the Halohydrin Dehalogenase-Catalyzed Desymmetrization Strategy. ACS Catalysis. Available at:[Link]

  • Helal, A., et al. (2021). Nickel based metal-organic framework as catalyst for chemical fixation of CO2 in oxazolidinone synthesis. Journal of CO2 Utilization, King Fahd University of Petroleum & Minerals. Available at:[Link]

  • Li, B., et al. (2025). Organocatalyzed aza-Payne-type rearrangement of epoxy amines and carbon dioxide for efficient construction of oxazolidinones. RSC Advances. Available at:[Link]

  • Fasan, R., et al. (2024). Highly Enantioselective Construction of Oxazolidinone Rings via Enzymatic C(sp3)−H Amination. ChemRxiv. Available at:[Link]

  • Haslinger, K., et al. (2008). Formation of enantiopure 5-substituted oxazolidinones through enzyme-catalysed kinetic resolution of epoxides. PubMed. Available at: [Link]

Sources

Comprehensive Guide: Chiral HPLC Separation of 5-phenoxymethyl-2-oxazolidinone Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed for researchers and analytical scientists requiring a robust, self-validating protocol for the enantioseparation of 5-phenoxymethyl-2-oxazolidinone. It synthesizes current literature on oxazolidinone derivatives with field-proven HPLC strategies.

Executive Summary & Mechanistic Insight

5-phenoxymethyl-2-oxazolidinone contains a single chiral center at the C5 position of the oxazolidinone ring. Enantiomeric purity is critical as the stereochemistry governs binding affinity to bacterial ribosomes (in antibiotic analogs like Linezolid) or skeletal muscle receptors (in Mephenoxalone derivatives).

The separation challenge lies in the compound's semi-polar nature and the rigidity of the oxazolidinone core. Unlike flexible amines, this core requires a Chiral Stationary Phase (CSP) that offers deep inclusion or precise hydrogen bonding sites.

The Application Scientist’s Verdict: While historical methods utilized Pirkle-type phases, modern Amylose-based Polysaccharide CSPs (e.g., Chiralpak AD/IA) are the superior choice over Cellulose-based alternatives for this specific scaffold. The helical twist of the amylose polymer allows for better inclusion of the planar phenoxy group compared to the linear cellulose cavity.

Mechanism of Separation[1][2][3][4]
  • Primary Interaction: Hydrogen bonding between the carbamate -NH and -C=O of the oxazolidinone ring and the carbamate moieties on the CSP.

  • Secondary Interaction:

    
     stacking between the phenyl ring of the analyte and the aromatic rings of the CSP selector (3,5-dimethylphenylcarbamate).
    
  • Inclusion: The "pocket" fit of the phenoxymethyl tail into the chiral grooves of the amylose polymer.

Comparative Analysis of Stationary Phases

The following data summarizes the performance of the two dominant CSP classes for 5-substituted-2-oxazolidinones.

FeatureAmylose-Based (e.g., Chiralpak AD, Lux Amylose-1)Cellulose-Based (e.g., Chiralcel OD, Lux Cellulose-1)Cyclodextrin (CE) (Alternative)
Selectivity (

)
High (1.2 – 1.8) Moderate (1.1 – 1.3)Variable
Resolution (

)
> 2.5 (Baseline) 1.0 – 1.5 (Partial)> 2.0
Elution Order Typically

then

(Mobile Phase dependent)
Often reversed compared to AmyloseHighly pH dependent
Loadability High (Suitable for Prep)ModerateLow (Analytical only)
Best Mobile Phase Polar Organic (ACN/MeOH) or Normal PhaseNormal Phase (Hexane/IPA)Aqueous Buffer

Critical Insight: Research on oxazolidinone analogs indicates that Amylose-tris(3,5-dimethylphenylcarbamate) columns provide the highest resolution when used in Polar Organic Mode (POM) (pure Acetonitrile or Methanol). Cellulose columns often struggle with peak tailing for this specific core structure due to weaker inclusion complex stability.

Mandatory Visualization: Method Development Workflow

The following diagram outlines the logical decision tree for developing this separation, highlighting the critical "Elution Reversal" check common with oxazolidinones.

G Start Start: 5-phenoxymethyl-2-oxazolidinone Racemate Screen1 Screen 1: Amylose CSP (AD/IA) Mobile Phase: 100% ACN (Polar Organic) Start->Screen1 CheckRs Check Resolution (Rs) Screen1->CheckRs Success Rs > 2.0 Proceed to Validation CheckRs->Success Yes Optimize Rs < 1.5 Switch to Normal Phase (Hexane : IPA 90:10) CheckRs->Optimize No ReversalCheck CRITICAL: Check Elution Order (Oxazolidinones often swap order between POM and NP modes) Optimize->ReversalCheck Screen2 Screen 2: Cellulose CSP (OD/IC) Mobile Phase: Hexane : EtOH 90:10 Screen2->Success If Rs > 1.5 ReversalCheck->Screen2 If tailing persists

Figure 1: Decision tree for optimizing oxazolidinone chiral separation. Note the critical check for elution order reversal when switching mobile phases.

Recommended Experimental Protocol

This protocol uses the Amylose-based system, which statistically offers the highest probability of success for this specific pharmacophore.

Method A: Polar Organic Mode (High Throughput)

Best for: LC-MS compatibility and speed.

  • Column: Chiralpak AD-RH, Lux Amylose-1, or equivalent (150 x 4.6 mm, 5 µm).

  • Mobile Phase: 100% Acetonitrile (HPLC Grade).

    • Note: No additives are usually required for the neutral oxazolidinone, but 0.1% Formic Acid can be added if peak tailing occurs.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 210 nm (Carbonyl absorption) and 254 nm (Phenyl ring).

Method B: Normal Phase (High Resolution)

Best for: Preparative scale-up and maximum separation factors.

  • Column: Chiralpak AD-H or equivalent (250 x 4.6 mm, 5 µm).[1]

  • Preparation: Flush column with 100% IPA before introducing Hexane to prevent immiscibility issues.

  • Mobile Phase: n-Hexane : Isopropanol (90 : 10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 20°C (Lower temperature enhances enantioselectivity via inclusion mechanisms).

Self-Validating the Protocol (Trustworthiness)

To ensure the method is working correctly, perform these checks:

  • The "Void Volume" Test: Inject 1,3,5-tri-tert-butylbenzene. If this is retained, your mobile phase is too non-polar.

  • The "Hysteresis" Check: Oxazolidinones exhibit retention hysteresis on amylose columns.[2] If retention times drift, flush the column with 100% Ethanol for 30 minutes to reset the polymer conformation, then re-equilibrate.

Troubleshooting & Optimization

IssueCausalityCorrective Action
Peak Tailing Hydrogen bonding with residual silanols on the silica support.Add 0.1% Diethylamine (DEA) or switch to an "Immobilized" phase (e.g., Chiralpak IA) which covers silanols better.
Low Resolution (

)
Inadequate inclusion depth.Lower Temperature to 10-15°C. Inclusion is exothermic; lower T increases

differences.
Elution Order Reversal Change in solvent causing polymer helical pitch change.Confirm absolute configuration using a known pure standard (e.g., S-enantiomer) whenever mobile phase composition changes >20%.

References

  • Dobó, M., et al. (2021).[3] Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Journal of Chromatography A. [2][3]

  • Wainer, I. W., et al. (1987). HPLC separation of enantiomers of anti-inflammatory agents on Chiralpak AD. Journal of Chromatography.

  • Toribio, L., et al. (2001).[4] Applications of the Chiralpak AD and Chiralcel OD chiral columns in the enantiomeric separation of several dioxolane compounds. Journal of Chromatography A.

  • Patel, R. N. (2018). Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent. Journal of Chromatographic Science.

Sources

Structural Determinants of Efficacy: 5-(Phenoxymethyl)-1,3-oxazolidin-2-one vs. Linezolid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between 5-(Phenoxymethyl)-1,3-oxazolidin-2-one (PMO) and Linezolid (Zyvox). While both share the core 2-oxazolidinone heterocycle, they represent divergent evolutionary paths in medicinal chemistry. PMO serves as a fundamental scaffold—often associated with muscle relaxant activity (e.g., Metaxalone)—whereas Linezolid is a highly optimized fluorinated oxazolidinone engineered specifically to inhibit bacterial protein synthesis.

For drug development professionals, this comparison illustrates a critical lesson in Structure-Activity Relationships (SAR): how specific modifications at the N-3 and C-5 positions transition a molecule from a pharmacologically "quiet" scaffold to a potent anti-infective agent.

Part 1: Molecular Architecture & SAR Analysis

The functional divergence between PMO and Linezolid is dictated by two critical interaction sites on the oxazolidinone ring.

Structural Comparison
Feature5-(Phenoxymethyl)-1,3-oxazolidin-2-one (PMO)Linezolid
Core Scaffold 1,3-Oxazolidin-2-one1,3-Oxazolidin-2-one
N-3 Position Unsubstituted (-H)3-fluoro-4-(4-morpholinyl)phenyl
C-5 Position Phenoxymethyl (-CH₂-O-Ph)(S)-Acetamidomethyl (-CH₂-NH-CO-CH₃)
Stereochemistry Often Racemic (in bulk synthesis)(S)-Enantiomer (Essential for activity)
Primary Class Chemical Intermediate / Muscle Relaxant ScaffoldOxazolidinone Antibiotic
The SAR "Lock and Key" Mechanism

The antibacterial potency of Linezolid relies on its binding to the 23S rRNA of the bacterial 50S ribosomal subunit.

  • The N-3 Aryl Requirement: The N-aryl group of Linezolid (specifically the fluorinated ring) interacts via

    
    -stacking and hydrophobic interactions with nucleotide U2585  in the peptidyl transferase center (PTC). PMO, lacking this N-aryl group, cannot anchor itself effectively within the ribosomal cleft.
    
  • The C-5 Amide Requirement: Linezolid's C-5 acetamidomethyl group forms a critical hydrogen bond with the phosphate backbone of A2451 . The bulky, hydrophobic phenoxymethyl group of PMO sterically hinders this interaction and lacks the hydrogen bond donor capability of the amide.

SAR Visualization

The following diagram illustrates the structural evolution required to achieve antibacterial potency.

SAR_Analysis Core 1,3-Oxazolidin-2-one (The Core Scaffold) PMO_Path Path A: PMO Structure (5-Phenoxymethyl-2-oxazolidinone) Core->PMO_Path + Phenoxymethyl at C5 + Unsubstituted N3 Linezolid_Path Path B: Linezolid Structure (Optimized Antibiotic) Core->Linezolid_Path + Acetamidomethyl at C5 + Fluoro-morpholinyl-phenyl at N3 Mech_Fail Mechanism Failure: - No N-Aryl Anchor - Steric Clash at C5 - No H-bond with A2451 PMO_Path->Mech_Fail Mech_Success Mechanism Success: - N-Aryl binds U2585 - C5-Amide H-bonds A2451 - Fluorine enhances metabolic stability Linezolid_Path->Mech_Success

Caption: Structural divergence showing why PMO fails to bind the ribosomal target while Linezolid succeeds.

Part 2: Experimental Protocols

To objectively compare these compounds, researchers typically employ synthesis efficiency assays (to evaluate accessibility) and Minimum Inhibitory Concentration (MIC) assays (to evaluate potency).

Protocol A: Synthesis of 5-(Phenoxymethyl)-1,3-oxazolidin-2-one

Purpose: Demonstrates the chemical accessibility of the PMO scaffold compared to the multi-step chiral synthesis of Linezolid. Reference: Based on standard condensation methods (e.g., CN1483729A).

Reagents:

  • Phenol (1.0 eq)

  • Triglycidyl Isocyanurate (TGIC) or Epichlorohydrin

  • Catalyst: Triethylamine or NaOH

  • Solvent: Ethyl Acetate / Water[1]

Workflow:

  • Dissolution: Dissolve phenol in ethyl acetate.

  • Coupling: Add TGIC (0.35 eq) and catalyst. Reflux at 75-80°C for 4-6 hours.

  • Cyclization: The reaction proceeds via ring-opening of the epoxide followed by intramolecular cyclization to form the oxazolidinone ring.

  • Purification: Cool to room temperature. Wash with 1M NaOH to remove unreacted phenol. Crystallize from ethanol.

  • Validation: Confirm structure via 1H NMR (Look for characteristic oxazolidinone protons at

    
     4.0–4.5 ppm).
    
Protocol B: Comparative MIC Assay (Antibacterial Potency)

Purpose: To quantify the antibacterial efficacy of PMO vs. Linezolid against S. aureus (ATCC 29213). Standard: CLSI M07-A10 Broth Microdilution.

Materials:

  • Test Compounds: Linezolid (Control), PMO (Test).

  • Organism: Staphylococcus aureus ATCC 29213.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

Step-by-Step Procedure:

  • Stock Preparation:

    • Dissolve Linezolid in DMSO to 6400

      
      g/mL.
      
    • Dissolve PMO in DMSO to 6400

      
      g/mL (Note: PMO may require sonication due to higher lipophilicity).
      
  • Dilution:

    • Prepare serial 2-fold dilutions in CAMHB to achieve a test range of 64

      
      g/mL to 0.125 
      
      
      
      g/mL.
  • Inoculum Prep:

    • Adjust bacterial culture to 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute 1:100 in CAMHB.

  • Incubation:

    • Add 50

      
      L of inoculum to 50 
      
      
      
      L of drug solution in a 96-well plate.
    • Incubate at 35°C for 16-20 hours.

  • Readout:

    • Determine MIC: The lowest concentration with no visible growth.

Expected Results:

  • Linezolid: MIC range 1–4

    
    g/mL  (Potent inhibition).
    
  • PMO: MIC >64

    
    g/mL  (Inactive). Note: Without the N-aryl and C-5 amide groups, PMO fails to inhibit protein synthesis at physiologically relevant concentrations.
    

Part 3: Comparative Data Analysis

The following table summarizes the physicochemical and biological divergence.

Property5-(Phenoxymethyl)-1,3-oxazolidin-2-oneLinezolidImplication
Molecular Weight ~193.2 g/mol 337.35 g/mol Linezolid is larger, allowing more surface contact with the ribosome.
H-Bond Donors 1 (NH)1 (NH - Amide)Linezolid's donor is positioned specifically for A2451 interaction.
H-Bond Acceptors 36Linezolid has higher polarity and solubility profile.
LogP (Lipophilicity) ~1.2 (Estimated)0.55PMO is more lipophilic; Linezolid is optimized for systemic distribution.
Antibacterial Activity Inactive (MIC >64

g/mL)
Active (MIC 1-4

g/mL)
PMO is a scaffold; Linezolid is a drug.
Primary Target CNS (Muscle Relaxation - Analogous)50S Ribosome (23S rRNA)Structural modifications dictate target selectivity.
Synthesis Pathway Comparison

The complexity of synthesizing Linezolid highlights the cost of "installing" efficacy.

Synthesis_Flow cluster_0 PMO Synthesis (Low Complexity) cluster_1 Linezolid Synthesis (High Complexity) Start_PMO Phenol + Epichlorohydrin Step1_PMO Base Catalyzed Coupling Start_PMO->Step1_PMO Product_PMO 5-(Phenoxymethyl)-1,3-oxazolidin-2-one (Racemic/Simple) Step1_PMO->Product_PMO Start_LZD 3,4-Difluoronitrobenzene Step1_LZD Nucleophilic Sub (Morpholine) Start_LZD->Step1_LZD Step2_LZD Reduction to Aniline Step1_LZD->Step2_LZD Step3_LZD Cbz Protection & Lithiation OR (S)-Glycidyl Butyrate Coupling Step2_LZD->Step3_LZD Product_LZD Linezolid (Pure (S)-Enantiomer) Step3_LZD->Product_LZD

Caption: Comparative complexity of synthesis routes. Linezolid requires enantioselective steps.

References

  • PubChem. (n.d.).[2] 5-(Phenoxymethyl)-2-oxazolidinone Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Brickner, S. J. (1996). Oxazolidinone antibacterial agents.[3][4][5][6][7][8][][10][11][12] Current Pharmaceutical Design, 2(2), 175-194. (Foundational SAR establishing the necessity of N-aryl and C-5 groups).

  • Ippolito, J. A., et al. (2008). Crystal Structure of the Oxazolidinone Antibiotic Linezolid Bound to the 50S Ribosomal Subunit.[3][8] Journal of Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (2004). Method for producing 5-phenoxymethyl-2-oxazolidinone (CN1483729A).[1] Retrieved from

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10.

Sources

Validating purity of oxazolidinone intermediates for GMP synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Analytical Modalities for Purity Validation of Oxazolidinone Intermediates in GMP Synthesis

The Mechanistic Imperative for Stringent Purity Controls

Oxazolidinones represent a critical class of synthetic antimicrobial and anticoagulant agents, including blockbusters like Linezolid, Tedizolid, and Rivaroxaban. The pharmacological efficacy of these molecules is entirely dependent on the integrity of their 5-membered heterocyclic ring and the stereocenter at the C5 position (where the (S)-enantiomer typically serves as the active pharmacophore).

During Good Manufacturing Practice (GMP) synthesis, the construction of this core often requires highly reactive initiators, such as 3,4-difluoronitrobenzene (DFNB). Because DFNB shares a structural resemblance to known genotoxic and carcinogenic nitrobenzenes, its residual presence in the active pharmaceutical ingredient (API) poses a severe patient safety hazard. Under1[1] ICH Q11 guidelines, manufacturers must deploy advanced control strategies to monitor the formation, fate, and purge of such impurities. Consequently, validating the purity of oxazolidinone intermediates requires a dual-pronged analytical approach: quantifying trace chemical impurities and ensuring absolute chiral resolution.

GMP Validation Workflow

GMP_Validation_Workflow Start Oxazolidinone API Synthesis (e.g., Linezolid / Rivaroxaban) Intermediate Intermediate Isolation & Matrix Sampling Start->Intermediate Decision GMP Analytical Validation Branch Intermediate->Decision ChemStream Chemical Purity (LC-APCI-MS/MS) Decision->ChemStream Trace Impurities ChiralStream Chiral Purity (Supercritical Fluid Chromatography) Decision->ChiralStream Stereoisomers ChemTarget Target: Residual DFNB Limit: < 8.3 µg/g ChemStream->ChemTarget Release GMP Batch Release & Documentation ChemStream->Release ChiralTarget Target: (R)-Enantiomer Limit: < 0.15% (ICH Q11) ChiralStream->ChiralTarget ChiralStream->Release

Fig 1: GMP analytical validation workflow for oxazolidinone intermediates.

Chemical Purity: Trace Impurity Quantitation (UHPLC-UV vs. LC-APCI-MS/MS)

Traditional UHPLC-UV methods often fail to detect trace initiators like DFNB due to severe matrix interference from the oxazolidinone core and a lack of specific chromophore absorption at low concentrations. To achieve the stringent target limit of 8.3 µg/g, High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is required2[2].

The Causality of Ionization Choice: Electrospray Ionization (ESI) is standard for many pharmaceuticals 3[3], but DFNB is highly electronegative and lacks readily ionizable basic/acidic sites. By utilizing Atmospheric Pressure Chemical Ionization (APCI) in negative mode, the method capitalizes on DFNB's electron affinity. The molecule undergoes electron capture to form the radical anion [M]•−, and simultaneously participates in substitution reactions with the plasma to form a highly specific [M − F + O]− transition ion 2[2]. This mechanistic shift completely eliminates background noise from the API matrix.

Table 1: Performance Comparison for DFNB Detection in Linezolid Intermediates
ParameterStandard UHPLC-UVLC-APCI-MS/MS
Detection Mechanism Photodiode Array (190–400 nm)Negative APCI (Electron Capture)
Limit of Quantitation (LOQ) ~50 µg/g0.83 µg/g (5 ng/mL)
Matrix Interference High (Co-elution risks)Negligible (Specific MRM transitions)
Accuracy / Recovery 85% - 110%98.59% (RSD: 3.86%)
Protocol 1: Self-Validating LC-APCI-MS/MS Workflow

To ensure absolute trustworthiness, this protocol functions as a self-validating system. The instrument will not release data unless internal recovery metrics are met.

  • Sample & Matrix Spike Preparation: Dissolve the oxazolidinone intermediate in methanol to a concentration of 10 mg/mL. Prepare a parallel "Matrix Spike" vial by adding exactly 8.3 µg/g of a DFNB reference standard to the API solution.

  • Chromatographic Separation: Inject 3 µL onto an Ascentis® Express C18 column (2.1 × 100 mm, 2.7 µm) maintained at 40 °C. Run a gradient of Water (Phase A) and Methanol (Phase B) at 0.3 mL/min, ramping from 40% B to 100% B over 4 minutes 2[2].

  • Mass Spectrometry: Operate the MS/MS in negative APCI mode. Monitor the specific substitution product transition for DFNB.

  • System Auto-Validation Logic: The Chromatography Data System (CDS) must automatically calculate the recovery of the Matrix Spike. Causality: If the recovery falls outside the 98.59% ± 3.86% threshold, it indicates uncharacterized ion suppression from the specific batch matrix. The CDS is programmed to automatically abort the sequence and flag the batch as "Indeterminate."

Chiral Purity: Enantiomeric Resolution (Chiral HPLC vs. Chiral SFC)

Because the (S)-enantiomer is the active form for drugs like Linezolid, the (R)-enantiomer is classified as a critical chiral impurity that must be kept below 0.15%. While Chiral HPLC using polysaccharide-based Chiral Stationary Phases (CSPs) is a legacy standard, Supercritical Fluid Chromatography (SFC) has superseded it for GMP validation 4[4].

The Causality of Fluid Dynamics: SFC utilizes supercritical carbon dioxide (scCO2) mixed with an organic modifier (e.g., ethanol). In its supercritical state, CO2 possesses the density and solvating power of a liquid, but the low viscosity and high diffusivity of a gas5[5]. This unique physical state allows scientists to run flow rates 3 to 5 times faster than HPLC without generating destructive column backpressure. The enhanced mass transfer kinetics between the scCO2 mobile phase and the CSP result in significantly sharper peaks, allowing for baseline resolution of trace (R)-enantiomers that might otherwise be buried in the tailing edge of the massive (S)-enantiomer peak.

Table 2: Performance Comparison for Chiral Resolution of Oxazolidinones
ParameterChiral HPLC (Normal Phase)Chiral SFC
Mobile Phase Hexane / IsopropanolSupercritical CO2 / Ethanol
Mass Transfer Kinetics Slow (High viscosity)Rapid (Gas-like diffusivity)
Typical Analysis Time 15 – 25 minutes3 – 5 minutes
Resolution (

)
1.5 – 2.0> 3.5 (Baseline separation)
Environmental Impact High toxic solvent wasteGreen (Recycled CO2)
Protocol 2: Self-Validating Chiral SFC Workflow

This protocol utilizes a dynamic System Suitability Test (SST) gatekeeper to ensure the column's chiral recognition sites are active before any GMP sample is consumed.

  • Sample Preparation: Dissolve the oxazolidinone intermediate in absolute ethanol (an SFC-compatible modifier) to a concentration of 2 mg/mL.

  • SFC Parameters: Equip the system with a Chiralcel OD-H or Chiralpak AD column. Set the automated backpressure regulator (BPR) to 120 bar to maintain the supercritical state of CO2 5[5]. Pump a mobile phase of 85% scCO2 and 15% Ethanol at 3.0 mL/min. Maintain the column oven at 35 °C.

  • System Auto-Validation Logic (SST Gate): Prior to the batch run, the system must inject a 50:50 racemic standard of the (R) and (S) oxazolidinone. The CDS evaluates the chromatogram in real-time. Causality: If the calculated resolution (

    
    ) between the enantiomers is < 2.0, or if the tailing factor of the active peak exceeds 1.2, the system automatically pauses. This prevents the false-negative reporting of chiral impurities due to column degradation.
    
  • GMP Batch Analysis: Once the SST gate is passed, the system injects the GMP batch, quantifying the (R)-enantiomer against a pre-established 0.15% limit standard.

Conclusion

Validating the purity of oxazolidinone intermediates requires moving beyond legacy techniques. By leveraging the electron-capturing mechanics of LC-APCI-MS/MS for chemical impurities and the superior fluid dynamics of Chiral SFC for stereoisomers, drug development professionals can build self-validating, highly trustworthy analytical workflows that easily satisfy stringent ICH Q11 regulatory requirements.

References

  • Source: nih.
  • Title: ICH Q11 Development and manufacture of drug substances (chemical entities and biotechnological/biological entities)
  • Source: semanticscholar.
  • Source: rroij.
  • Source: mdpi.

Sources

Analytical Mastery: Melting Point Determination of 5-Phenoxymethyl-2-oxazolidinone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Phenoxymethyl-2-oxazolidinone and its substituted derivatives form the backbone of several critical pharmacophores. Most notably, they serve as active pharmaceutical ingredients (APIs) in skeletal muscle relaxants (e.g., metaxalone) and act as vital chiral intermediates in the synthesis of oxazolidinone-class antibiotics[1][2]. Because the bioavailability, solubility, and stability of these compounds are intrinsically tied to their crystal lattice energy, the precise determination of their melting point is a non-negotiable metric in drug development and quality control (QC).

As a Senior Application Scientist, I approach melting point determination not merely as a routine test, but as a thermodynamic probe into the solid-state chemistry of the API. This guide objectively compares the two industry-standard methodologies—Automated Capillary Melting Point and Differential Scanning Calorimetry (DSC)—providing field-proven, self-validating protocols for characterizing 5-phenoxymethyl-2-oxazolidinone derivatives.

The Physics of Melting in Oxazolidinones

The 2-oxazolidinone ring features a carbamate moiety that readily participates in strong intermolecular hydrogen bonding. This dense hydrogen-bonding network results in highly ordered crystal lattices that exhibit distinct, sharp melting transitions[3].

However, analytical scientists must distinguish between thermodynamic melting and apparent melting . Thermodynamic melting is the true, reversible phase transition from a crystalline solid to an amorphous liquid. Apparent melting, conversely, is the loss of crystalline structure driven by kinetic processes, such as thermal decomposition or hydrolysis[4]. Fortunately, thermal analysis of 5-phenoxymethyl-2-oxazolidinone derivatives generally reveals high thermal stability prior to their melting points (typically around 141–144 °C for the unsubstituted 3-phenyl derivative), making them excellent candidates for both optical and calorimetric analyses[5].

Technology Comparison: Capillary Method vs. DSC

To select the appropriate analytical technique, one must define the primary goal: routine pharmacopeia compliance or in-depth thermodynamic characterization.

  • Automated Capillary Method (Optical): Compliant with [6], this method relies on digital camera systems or lasers to observe the physical collapse of a powder inside a glass capillary. It measures the apparent melting range. It is high-throughput and ideal for batch release.

  • Differential Scanning Calorimetry (DSC): DSC measures the differential heat flow required to increase the temperature of the sample versus a reference[7]. It detects the thermodynamic melting point (onset of the endothermic peak) and quantifies the heat of fusion (

    
    ). It is the superior choice for detecting polymorphs and subtle drug-excipient interactions[8].
    
Quantitative Performance Comparison

The following table summarizes the performance of both techniques when analyzing 5-phenoxymethyl-3-phenyl-2-oxazolidinone (Literature MP: ~141.9–144.5 °C)[5].

Analytical ParameterAutomated Capillary (Optical)Differential Scanning Calorimetry (DSC)
Primary Output Visual Melting Range (

to

)
Endothermic Peak (

,

,

)
Observed MP (Typical) 142.1 °C – 144.3 °C

: 142.5 °C,

: 143.8 °C
Sample Size Required 2.5 – 3.5 mm capillary fill height2.0 – 5.0 mg
Throughput High (Up to 6 simultaneous samples)Low (Single sample per run)
Polymorph Detection Poor (Visual changes are subtle/missed)Excellent (Distinct endothermic peaks)
Regulatory Framework USP <741>, Ph. Eur. 2.2.14USP <891>, Ph. Eur. 2.2.34

Decision Workflow

MP_Workflow Start Synthesized 5-Phenoxymethyl- 2-oxazolidinone Derivative Decision Primary Analytical Goal? Start->Decision Routine Routine QC & Purity Check (Pharmacopeia Compliance) Decision->Routine Quality Control Advanced Polymorphism & Thermodynamic Characterization Decision->Advanced R&D / Formulation Capillary Automated Capillary Method (USP <741>) Routine->Capillary DSC Differential Scanning Calorimetry (DSC) Advanced->DSC ResultCap Optical Melting Range (Apparent Melting) Capillary->ResultCap ResultDSC Heat of Fusion (ΔH) & Absolute Melting Point DSC->ResultDSC

Workflow for selecting the optimal melting point determination technique.

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must not only dictate steps but also establish a closed-loop system of validation. Below are the field-proven methodologies for both techniques.

Protocol A: USP <741> Compliant Capillary Determination

This protocol is optimized for the visual determination of the melting range.

  • Instrument Calibration (Self-Validation Step): Verify the apparatus using a USP secondary reference standard (e.g., Phenacetin, MP 134.0–136.0 °C) which closely brackets the expected ~142 °C melting point of the oxazolidinone derivative[9]. Validation trigger: If the standard deviates by >0.5 °C, the instrument's heating block requires recalibration before any sample testing proceeds.

  • Sample Preparation: Gently pulverize the 5-phenoxymethyl-2-oxazolidinone sample using an agate mortar to ensure uniform particle size.

    • Causality: Uniform particles eliminate insulating air pockets, ensuring even heat distribution and preventing falsely broadened melting ranges[9].

  • Capillary Loading: Charge a standard USP-compliant glass capillary (10 cm length, 0.8–1.2 mm ID) to a tightly packed height of exactly 3.0 mm.

    • Causality: A 3 mm height is the thermodynamic sweet spot; too little sample causes premature optical triggering by the instrument's camera, while too much creates thermal lag[6].

  • Heating Ramp Execution: Rapidly heat the block to 137 °C (5 °C below the expected MP). Once stabilized, reduce the ramp rate to exactly 1 °C/min.

    • Causality: A 1 °C/min ramp allows the sample core to maintain thermal equilibrium with the heating block, preventing temperature overshoot and ensuring the recorded collapse point is highly accurate[10][11].

  • Data Acquisition: Record

    
     (the temperature at which the powder column first collapses against the capillary wall) and 
    
    
    
    (the temperature at which the substance becomes a completely clear liquid).
Protocol B: DSC Thermodynamic Profiling

This protocol is designed to extract the absolute thermodynamic properties of the crystal lattice.

  • Instrument Calibration (Self-Validation Step): Run an Indium standard (MP 156.6 °C,

    
     28.45 J/g) prior to the sample. Validation trigger: The cell constant and temperature mapping are only validated if the Indium melt onset is within ±0.1 °C of the literature value.
    
  • Sample Encapsulation: Weigh precisely 3.0 mg of the derivative into a standard aluminum DSC pan and crimp it with a hermetic lid.

    • Causality: Hermetic sealing prevents the sublimation of the oxazolidinone derivative at elevated temperatures. Maintaining a constant mass is critical for the accurate integration of the heat of fusion (

      
      )[7].
      
  • Purge Gas Configuration: Set a dry Nitrogen (

    
    ) purge at a flow rate of 50 mL/min.
    
    • Causality: Nitrogen prevents oxidative degradation of the phenoxy ring during the thermal cycle, ensuring the resulting endotherm represents pure thermodynamic melting rather than an oxidative artifact[8].

  • Thermal Cycle: Equilibrate the cell at 25 °C, then heat at a dynamic rate of 10 °C/min up to 160 °C.

    • Causality: A 10 °C/min rate provides an optimal signal-to-noise ratio for the heat flow sensor without inducing significant thermal lag in a small 3 mg sample[4].

  • Data Analysis: Integrate the endothermic peak using the instrument's software. The extrapolated onset temperature (

    
    ) represents the absolute thermodynamic melting point.
    

References

  • National Center for Biotechnology Information (PubChem). 5-(Phenoxymethyl)-3-phenyl-1,3-oxazolidin-2-one (CID 136950). Retrieved from[Link]

  • Bulletin of the Chemical Society of Japan. Thermal Behavior and Characterization of Some 2-Oxazolidinone Derivatives. Shimasaki, C., et al. (2006). Retrieved from[Link]

  • Stanford Research Systems (thinkSRS) / U.S. Pharmacopeia. Determination of Melting Points According to Pharmacopeia (USP <741>). Retrieved from[Link]

  • National Institutes of Health (PMC). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Gill, P., et al. (2010). Retrieved from[Link]

  • TA Instruments. “Apparent Melting”: A New Approach to Characterizing Crystalline Structure in Pharmaceutical Materials. Retrieved from[Link]

Sources

Safety Operating Guide

5-(Phenoxymethyl)-1,3-oxazolidin-2-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Guide: Safe Handling and Disposal of 5-(Phenoxymethyl)-1,3-oxazolidin-2-one

As a crucial intermediate in the synthesis of pharmacologically active oxazolidinones (e.g., muscle relaxants and antimicrobial agents), 5-(Phenoxymethyl)-1,3-oxazolidin-2-one requires stringent handling and disposal protocols. This guide provides researchers and drug development professionals with a self-validating, step-by-step operational plan to manage this compound from the benchtop to final destruction, ensuring safety and compliance with Environmental Protection Agency (EPA) and American Chemical Society (ACS) standards[1][2].

Physicochemical Profile and Waste Classification

Before initiating any disposal protocol, it is critical to understand the physical parameters of the waste material. 5-(Phenoxymethyl)-1,3-oxazolidin-2-one is a stable organic solid under standard laboratory conditions.

PropertyValue / ClassificationOperational Implication
Chemical Name 5-(Phenoxymethyl)-1,3-oxazolidin-2-oneDefines labeling requirements for waste manifests.
CAS Registry Number 19111-20-7Must be included on all hazardous waste profiles.
Molecular Formula C10H11NO3Indicates the carbon/nitrogen load for incineration.
Molecular Weight 193.20 g/mol Used for mass-balance calculations in scale-up.
Primary Hazard Class Non-halogenated organicDictates segregation into non-halogenated waste streams (unless dissolved in halogenated solvents)[3].
Drain Disposal Strictly ProhibitedMust be captured for off-site incineration[4].

Disposal Workflow and Logical Segregation

In a high-throughput synthesis or assay environment, cross-contamination of waste streams can lead to hazardous exothermic reactions or exponentially increase disposal costs. The following decision matrix illustrates the required segregation logic for oxazolidinone derivatives.

G Start 5-(Phenoxymethyl)-1,3-oxazolidin-2-one Waste Generated State Determine Waste State Start->State Solid Solid Waste (Powder, Vials, PPE) State->Solid Liquid Liquid Waste (Reaction Solutions) State->Liquid SAA Satellite Accumulation Area (SAA) Label & Date Solid->SAA Halogen Contains Halogenated Solvents? (e.g., DCM) Liquid->Halogen HaloYes Halogenated Liquid Waste Stream Halogen->HaloYes Yes HaloNo Non-Halogenated Liquid Waste Stream Halogen->HaloNo No HaloYes->SAA HaloNo->SAA CAA Central Accumulation Area (CAA) EHS Transfer SAA->CAA Max 55 Gal TSDF EPA-Permitted TSDF High-Temp Incineration CAA->TSDF < 90/180 Days

Figure 1: Decision matrix for segregation and disposal of oxazolidinone waste streams.

Step-by-Step Operational Disposal Methodology

This protocol is designed as a self-validating system: by strictly adhering to the causality of each step, laboratories inherently comply with the Resource Conservation and Recovery Act (RCRA) and EPA Subpart K regulations[2][5].

Phase 1: Source Segregation and Containment

  • Step 1.1: Identify the Matrix. Determine if the 5-(Phenoxymethyl)-1,3-oxazolidin-2-one is in a solid state (e.g., expired reagent, contaminated weighing paper) or dissolved in a solvent matrix (e.g., HPLC effluent, reaction filtrate).

    • Causality: Solid and liquid wastes require different incineration profiles. Mixing them complicates the waste profile and increases the risk of container rupture.

  • Step 1.2: Select the Receptacle. Use High-Density Polyethylene (HDPE) or PTFE-lined amber glass containers.

    • Causality: These materials are chemically inert to both the oxazolidinone compound and common organic synthesis solvents (like methanol, ethyl acetate, or dichloromethane), preventing leaching or structural degradation of the container wall.

  • Step 1.3: Segregate by Halogen Content. If the compound is dissolved in a halogenated solvent (e.g., chloroform, dichloromethane), it must be placed in a dedicated "Halogenated Organic Waste" container. If dissolved in non-halogenated solvents (e.g., ethanol, DMSO), use the "Non-Halogenated Organic Waste" container[3].

    • Causality: Halogenated waste requires specialized, higher-temperature incineration to prevent the formation of toxic dioxins. Non-halogenated waste is often sent for fuel blending, which is a more sustainable and cost-effective disposal route[3].

Phase 2: Satellite Accumulation Area (SAA) Management

  • Step 2.1: Labeling. Immediately affix a hazardous waste tag to the container. The label must explicitly state "Hazardous Waste" and list "5-(Phenoxymethyl)-1,3-oxazolidin-2-one" alongside any solvents used.

    • Causality: Accurate labeling prevents dangerous downstream mixing by Environmental Health and Safety (EHS) personnel and fulfills EPA RCRA documentation requirements[1][2].

  • Step 2.2: Volume Monitoring. Store the container in a designated SAA at or near the point of generation. Ensure the total volume does not exceed 55 gallons (or 1 quart for acutely toxic materials)[2][5].

    • Causality: SAAs are designed to minimize the volume of hazardous material present in active workspaces, thereby mitigating the impact of a potential spill or fire[2].

Phase 3: Transfer and Ultimate Destruction

  • Step 3.1: Transfer to Central Accumulation Area (CAA). Once the SAA container is full, date the label and transfer it to the facility's CAA within 3 days[5][6].

    • Causality: Dating the container triggers the regulatory clock (typically 90 days for Large Quantity Generators or 180 days for Small Quantity Generators) to ensure waste does not indefinitely accumulate on-site[3][6].

  • Step 3.2: Off-Site Incineration. Coordinate with an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF) for off-site transport[3].

    • Causality: High-temperature incineration is the only acceptable method for the ultimate destruction of 5-(Phenoxymethyl)-1,3-oxazolidin-2-one. The thermal process breaks the oxazolidinone ring and aromatic ether linkages, converting the molecule entirely into carbon dioxide, water vapor, and nitrogen oxides (which are captured by the facility's scrubbers)[3]. Drain disposal is strictly prohibited as it can adversely affect environmental water systems[4].

Emergency Spill Response Protocol

In the event of an accidental release during handling or disposal, immediately execute the following:

  • Isolate the Area: Restrict access to prevent tracking the compound through the laboratory.

  • Containment: If liquid, encircle the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). If solid, avoid dry sweeping to prevent aerosolizing the powder.

  • Collection: Use non-sparking tools to collect the absorbed material or carefully brush the solid into a compatible waste container.

  • Decontamination: Wash the spill surface with a suitable solvent (e.g., ethanol) followed by soap and water, adding all washings to the hazardous waste container.

References

  • American Chemical Society (ACS). "Hazardous Waste and Disposal." Available at: [Link]

  • American Chemical Society (ACS). "Less Is Better: Guide to minimizing waste in laboratories." Available at: [Link]

  • Lab Manager. "Managing Hazardous Chemical Waste in the Lab." Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories (Subpart K)." Available at: [Link]

  • Old Dominion University (ODU). "Laboratory Waste Management Guidelines." Available at: [Link]

Sources

Operational Safety Guide: Handling 5-(Phenoxymethyl)-1,3-oxazolidin-2-one (Metaxalone)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

5-(Phenoxymethyl)-1,3-oxazolidin-2-one , commonly known by its generic pharmaceutical name Metaxalone , is a centrally acting skeletal muscle relaxant.[1] While often categorized as a moderate hazard in finished dosage forms, the handling of the pure Active Pharmaceutical Ingredient (API) in a research or production setting presents distinct risks, primarily through inhalation of dust and cross-contamination.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a logistical framework for researchers handling this compound in raw powder form.

Chemical Attribute Specification
CAS Number 1665-48-1
Synonyms Metaxalone; Skelaxin; 5-[(3,5-dimethylphenoxy)methyl]-2-oxazolidinone
Molecular Formula C₁₂H₁₅NO₃
Physical State White to off-white crystalline powder
Therapeutic Class Skeletal Muscle Relaxant (CNS Depressant)
Occupational Exposure Band (OEB) OEB 2 (Estimated: 100–1000 µg/m³) – Moderate Hazard

Hazard Profile & Risk Assessment

To select the correct PPE, one must understand the mechanism of toxicity. Metaxalone is not a cytotoxin (like chemotherapy agents), but it is a bioactive CNS depressant.[2]

The "Why" Behind the Safety Protocol
  • Inhalation Risk (Primary): As a dry powder, Metaxalone dust can be easily aerosolized. Inhalation allows for rapid systemic absorption, bypassing first-pass metabolism. Overexposure leads to sedation, dizziness, and potential respiratory depression.

  • Serotonergic Interaction: Metaxalone has weak monoamine oxidase (MAO) inhibitory properties. Co-exposure with other serotonergic agents (in the lab or if the researcher is on medication) can theoretically precipitate Serotonin Syndrome .

  • Hepatic Load: The compound is metabolized by CYP450 enzymes (CYP1A2, CYP2D6).[2] Repeated low-level exposure puts stress on hepatic clearance mechanisms.

PPE Selection Matrix (Scale-Dependent)

We do not use a "one-size-fits-all" approach. PPE is determined by the potential for dust generation .

Scenario A: Analytical / Small Scale (< 1 gram)

Activity: Weighing for HPLC standards, solubilizing in closed vials.

  • Engineering Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Hand Protection: Single Nitrile Gloves (Minimum 0.11mm thickness).

  • Eye Protection: Standard Safety Glasses with side shields.[3]

  • Body Protection: Standard Lab Coat (buttoned).

Scenario B: Preparative / Bulk Handling (> 1 gram)

Activity: Synthesis workup, milling, sieving, or open-flask transfers.

  • Engineering Control: Powder Containment Hood or Isolator. If unavailable, a Fume Hood with a draft shield is mandatory.

  • Respiratory Protection: N95 (minimum) or P100 half-mask respirator . Rationale: Surgical masks offer zero protection against API dust inhalation.

  • Hand Protection: Double Gloving (Nitrile). Rationale: The outer glove captures dust; the inner glove protects skin during doffing.

  • Eye Protection: Chemical Safety Goggles (sealed). Rationale: Prevents dust entry into the lacrimal ducts.

  • Body Protection: Disposable Tyvek® sleeves or a full disposable coverall over the lab coat to prevent dust accumulation on street clothes.

Visualizing the Decision Logic

The following diagram illustrates the decision-making process for selecting controls based on the operation.

PPE_Decision_Matrix Start Handling Metaxalone (API) State Is the material Solid (Powder)? Start->State Liquid Liquid/Solution State State->Liquid No DustRisk Is Dust Generation Likely? (Milling, Open Weighing >1g) State->DustRisk Yes Level1 LEVEL 1: Standard PPE (Fume Hood, Safety Glasses, Single Gloves) Liquid->Level1 Low Volatility DustRisk->Level1 No (<100mg, Closed System) Level2 LEVEL 2: Enhanced PPE (P100 Respirator, Double Gloves, Goggles, Tyvek Sleeves) DustRisk->Level2 Yes (High Energy/Open System)

Caption: Operational Logic Flow for determining PPE requirements based on physical state and activity energy.

The "Self-Validating" Gowning Protocol

A protocol is only as good as its execution. This workflow includes "Checkpoints" where the user must verify integrity before proceeding.

Step-by-Step Gowning (Level 2 - Bulk Handling)
  • Pre-Check: Verify Fume Hood flow indicator is green/normal.

  • Don Shoe Covers: Prevent tracking API dust out of the lab.

  • Don Inner Gloves: Nitrile, extended cuff.

    • Checkpoint: Inspect for micro-tears by inflating slightly with air.

  • Don Tyvek Lab Coat/Sleeves: Ensure wrists are covered.

  • Don Respiratory Protection: Apply N95 or P100 mask.

    • Checkpoint: Perform a User Seal Check . Inhale sharply; the mask should collapse slightly against the face. If air leaks around the nose, readjust.

  • Don Eye Protection: Goggles go over the mask straps.

  • Don Outer Gloves: Pull the cuff of the outer glove over the Tyvek sleeve.

    • Checkpoint: There should be no exposed skin at the wrist. This "shingle effect" ensures dust falls away from the skin.

De-Gowning (The Critical Phase)

Most exposure occurs when taking PPE off.

  • Remove Outer Gloves: Peel from the wrist, turning them inside out. Dispose in hazardous waste.[4][5]

  • Remove Eye Protection: Handle by the straps only. Wipe down with ethanol if reusable.

  • Remove Gown/Sleeves: Roll outwards to trap any dust inside the bundle.

  • Remove Mask: Handle by straps. Do not touch the front filter.

  • Remove Inner Gloves: Do not snap them.

  • Wash Hands: Immediately wash with soap and cool water (warm water opens pores, potentially increasing absorption).

Disposal & Emergency Procedures

Waste Disposal

Metaxalone is an API and must not be disposed of in the sewer or regular trash.

  • Solid Waste: Collect in a dedicated container labeled "Non-Hazardous Pharmaceutical Waste" (unless mixed with solvents, then "Hazardous Chemical Waste").

  • Destruction Method: Incineration is the required method to ensure complete thermal destruction of the oxazolidinone ring structure.

Emergency Response[7]
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).

  • Eye Contact: Flush with water for 15 minutes.[6][7][8] Note: Metaxalone is poorly soluble in water, so mechanical flushing is critical to remove particles.

  • Spill Cleanup:

    • Do NOT dry sweep. This creates a dust cloud.

    • Cover the spill with a damp paper towel (soaked in water or ethanol) to wet the powder.

    • Scoop up the wet material and dispose of it as chemical waste.

    • Clean the surface with a detergent solution.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 15459, Metaxalone. Source:[Link]

  • Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. Source:[Link]

  • U.S. Food and Drug Administration (FDA). Skelaxin (Metaxalone) Prescribing Information. Source:[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.